molecular formula C4H5N3O2S2 B1271760 (5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid CAS No. 32418-26-1

(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid

Cat. No.: B1271760
CAS No.: 32418-26-1
M. Wt: 191.2 g/mol
InChI Key: VCSGMDCNEWVILV-UHFFFAOYSA-N
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Description

(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid (CAS 32418-26-1) is a high-value chemical intermediate built on the versatile 1,3,4-thiadiazole scaffold. This heterocyclic compound is of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. The 1,3,4-thiadiazole core is a known bioisostere of pyrimidine bases, allowing synthesized derivatives to potentially disrupt DNA replication in cancer cells . Research indicates that derivatives of 5-amino-1,3,4-thiadiazole show promise as carbonic anhydrase (CA) inhibitors, specifically targeting transmembrane isozymes CA IX and CA XII, whose expression is often elevated in hypoxic tumor environments . Inhibiting these isozymes can reverse tumor acidification and suppress cancer cell growth and invasion . Furthermore, the 1,3,4-thiadiazole scaffold is recognized for its ability to produce mesoionic salts and interact strongly with biomolecules, contributing to low toxicity and high in vivo stability . Its intrinsic properties facilitate crossing the blood-brain barrier, making it a compelling starting point for neuroscience research, including the development of anticonvulsant agents . As a building block, this compound can be readily functionalized at its amino and thioacetic acid groups to create a diverse library of molecules for structure-activity relationship (SAR) studies. It serves as a precursor for synthesizing various derivatives, including Schiff bases and sulfonamide compounds, for screening in biological assays . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S2/c5-3-6-7-4(11-3)10-1-2(8)9/h1H2,(H2,5,6)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSGMDCNEWVILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368184
Record name [(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
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Molecular Weight

191.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32418-26-1
Record name 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32418-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a 1,3,4-thiadiazole ring, is a well-established pharmacophore found in a variety of therapeutic agents. The strategic incorporation of an amino group and a thioacetic acid moiety suggests its potential as a versatile scaffold for developing novel therapeutics. The amino group can serve as a key hydrogen bonding participant, while the carboxylic acid function introduces a site for ionization, influencing solubility and potential interactions with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data and detailed experimental protocols for their validation. Understanding these properties is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior.

Core Physicochemical Properties

The interplay of the functional groups in (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid dictates its overall physicochemical profile. The aromatic thiadiazole core, the basic amino group, and the acidic carboxylic acid group create a molecule with complex acid-base properties and a nuanced solubility and lipophilicity profile.

For comparative purposes, this guide presents data for the target compound alongside its immediate precursor, 5-amino-1,3,4-thiadiazole-2-thiol. It is important to note that while experimental data for the precursor is available, the values for (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid are computationally predicted and await experimental verification.

Property(5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid (Predicted)5-amino-1,3,4-thiadiazole-2-thiol (Experimental/Predicted)
Molecular Formula C4H5N3O2SC2H3N3S2
Molecular Weight 159.17 g/mol 133.20 g/mol
pKa Acidic pKa: ~3.5-4.5; Basic pKa: ~2.0-3.07.80 (Predicted)[1]
logP ~0.5 - 1.5~0.3
Aqueous Solubility Moderately SolubleInsoluble[2][3]
Melting Point Not available~235 °C (decomposes)[2][4]
CAS Number 118863-94-8[5][6][7]2349-67-9[1][2][4]
Ionization Constant (pKa)

The pKa is a critical parameter that governs the extent of ionization of a molecule at a given pH. (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid is an amphoteric molecule, possessing both a carboxylic acid and an amino group, as well as the thiadiazole ring which can also exhibit acid-base properties.

  • Predicted pKa: The carboxylic acid moiety is expected to have a pKa in the range of 3.5 to 4.5, typical for acetic acid derivatives. The amino group's basicity is likely suppressed due to the electron-withdrawing nature of the thiadiazole ring, resulting in a predicted basic pKa (for its conjugate acid) in the range of 2.0 to 3.0.

The predicted low pKa of the amino group is a key feature. It implies that at physiological pH (7.4), this group will be predominantly in its neutral, unprotonated form. Conversely, the carboxylic acid will be deprotonated and negatively charged. This ionization state has profound implications for the molecule's interaction with biological membranes and protein binding sites.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes and its distribution within the body.

  • Predicted logP: The introduction of the polar carboxylic acid group to the 5-amino-1,3,4-thiadiazole-2-thiol scaffold is expected to decrease its lipophilicity. The predicted logP value in the range of 0.5 to 1.5 suggests that the compound has a balanced hydrophilic-lipophilic character.

Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation. The parent compound, 5-amino-1,3,4-thiadiazole-2-thiol, is reported to be insoluble in water.[2][3]

  • Predicted Solubility: The addition of the ionizable carboxylic acid group is anticipated to significantly enhance aqueous solubility, particularly at pH values above its pKa where it exists as the carboxylate anion. The compound is predicted to be moderately soluble in aqueous solutions.

Experimental Protocols

To facilitate the experimental validation of the predicted physicochemical properties, the following detailed protocols are provided.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid and a strong base and monitoring the pH changes.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, such as a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Use a calibrated pH meter with a combination glass electrode. The titration vessel should be thermostatted, typically at 25 °C.

  • Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition.

  • Basic Titration: In a separate experiment, titrate a fresh solution of the analyte with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), again recording the pH at each step.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For amphoteric compounds, multiple inflection points may be observed.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in water/co-solvent prep2 Calibrate pH meter prep1->prep2 titrate_acid Titrate with standardized HCl prep2->titrate_acid titrate_base Titrate with standardized NaOH prep2->titrate_base record_ph Record pH after each addition titrate_acid->record_ph titrate_base->record_ph plot_curve Plot pH vs. titrant volume record_ph->plot_curve find_pka Determine pKa at half-equivalence points plot_curve->find_pka

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Compound Addition: Prepare a stock solution of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel or a vial.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol and water prep2 Prepare compound stock in n-octanol prep1->prep2 mix Mix n-octanol stock with water prep2->mix shake Shake to equilibrate mix->shake separate Separate phases via centrifugation shake->separate measure Measure concentration in each phase (UV/HPLC) separate->measure calculate Calculate logP measure->calculate

Caption: Workflow for logP determination by the shake-flask method.

Determination of Kinetic Aqueous Solubility

This high-throughput method provides a rapid assessment of a compound's solubility.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with shaking to allow for precipitation of the compound if it exceeds its solubility limit.

  • Precipitate Removal: After incubation, filter the solutions in the plate to remove any precipitated solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a plate-based UV-Vis spectrophotometer or by LC-MS.

  • Solubility Determination: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare high-concentration DMSO stock solution dilute Serially dilute stock into aqueous buffer prep1->dilute incubate Incubate with shaking dilute->incubate filter Filter to remove precipitate incubate->filter quantify Quantify dissolved compound in filtrate (UV/LC-MS) filter->quantify determine Determine highest soluble concentration quantify->determine

Caption: Workflow for kinetic aqueous solubility determination.

Predicted Spectral Properties

Expected ¹H NMR Spectrum (in DMSO-d₆)
  • -COOH Proton: A broad singlet is expected at a downfield chemical shift, typically >10 ppm.

  • -NH₂ Protons: A singlet corresponding to the two protons of the amino group is anticipated around 7.3 ppm.[8] The exact chemical shift can be influenced by concentration and residual water in the solvent.

  • -S-CH₂- Protons: A singlet for the methylene protons adjacent to the sulfur atom and the carbonyl group is expected in the range of 4.7-4.8 ppm.[8]

Conclusion

(5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid is a molecule with a promising structural design for applications in drug discovery. This guide has provided a detailed overview of its key physicochemical properties, leveraging computational predictions in the absence of extensive experimental data. The provided protocols offer a clear pathway for the experimental determination of its pKa, logP, and aqueous solubility. A thorough understanding and experimental validation of these fundamental properties are essential next steps in unlocking the full therapeutic potential of this and related compounds.

References

  • Drapak, I. V., et al. (2021).
  • Hashem, A. B., Nief, O. A., & Noori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research.
  • Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Retrieved from [Link]

  • A-Star Research. (n.d.). (5-Amino-[8][9][10]thiadiazol-2-yl)-acetic acid. Retrieved from [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). Retrieved from [Link]

  • Synthesis of α‐[5‐(5‐amino‐1,3,4‐thiadiazol‐2‐yl)‐2‐imidazolylthio]acetic acids. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). 5-amino-1,3,4-thadiazole-2-thiol. Retrieved from [Link]

  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2025). RSC Medicinal Chemistry.
  • SIELC Technologies. (2018, February 16). 5-Amino-1,3,4-thiadiazole-2-thiol. Retrieved from [Link]

  • 5-amino-1,3,4-thiadiazole-2-thiol corrosion current density and adsorption thermodynamics on ASTM A-890-1B stainless steel in a 3.5% NaCl solution. (n.d.). Retrieved from [Link]

  • Fisher Scientific. (n.d.). 5-Amino-1,3,4-thiadiazole-2-thiol, 98%. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... Retrieved from [Link]

  • Synthesis and Chemistry of Some New 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives as Fungicidal Agents. (n.d.). Retrieved from [Link]

Sources

Elucidating the Mechanism of Action of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid (ATA): An Investigative Roadmap

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract: This guide provides a comprehensive, experimentally-driven framework for elucidating the mechanism of action (MOA) of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid, hereafter referred to as ATA. While direct research on ATA is limited, its core structure is built upon the 5-amino-1,3,4-thiadiazole scaffold, a privileged pharmacophore known for a wide spectrum of biological activities. This document outlines a systematic, multi-pillar approach—from foundational analysis and in silico prediction to targeted biochemical assays and cellular mechanism deconvolution. We will leverage established knowledge of the thiadiazole class to formulate primary and secondary hypotheses, focusing on its potential as a carbonic anhydrase inhibitor and an anticancer agent. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a robust methodology for characterizing novel small molecules.

Part 1: Foundational Analysis & Target Class Prediction

Before initiating wet-lab experiments, a thorough analysis of the molecule's structure and a computational assessment of its potential targets are critical. This foundational work informs a more targeted and efficient experimental strategy.

1.1 The 1,3,4-Thiadiazole Scaffold: A Platform for Diverse Bioactivity

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. Its mesoionic character allows it to cross cellular membranes and engage with biological targets, making it a highly versatile scaffold in medicinal chemistry[1]. Derivatives of this core structure have been successfully developed as clinical drugs, including the diuretic acetazolamide and the antibiotic cefazedone[2].

The parent compound of ATA, 5-amino-1,3,4-thiadiazole-2-thiol, is a known building block for compounds with a vast array of pharmacological properties, including:

  • Carbonic Anhydrase Inhibition: Leading to diuretic effects[3][4].

  • Anticancer Activity: Through mechanisms like apoptosis induction and kinase pathway modulation[2][5][6].

  • Antimicrobial & Antifungal Activity [7][8].

  • Antioxidant Properties [9].

The presence of the acetic acid moiety on the thiol group of ATA suggests a modification designed to potentially enhance solubility or interact with specific binding site residues, such as those in the active site of metalloenzymes.

1.2 In Silico Target Prediction & Hypothesis Formulation

Target prediction algorithms leverage the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar protein targets. Using ATA's chemical structure (SMILES: NC1=NN=C(S)S1CC(O)=O), we can employ computational tools like SwissTargetPrediction or ChEMBL to generate a ranked list of probable protein targets.

Primary Hypothesis: Based on the strong, recurring evidence in the literature that 1,3,4-thiadiazole derivatives function as diuretics and glaucoma treatments, our primary hypothesis is that ATA acts as an inhibitor of Carbonic Anhydrases (CAs) [3][4][10]. The sulfonamide-like arrangement of the thiadiazole ring is a classic zinc-binding pharmacophore present in numerous CA inhibitors.

Secondary Hypothesis: A significant body of research demonstrates the potent in vitro and in vivo anticancer activity of thiadiazole derivatives[2][6][11]. Therefore, a secondary hypothesis is that ATA exhibits antiproliferative effects on cancer cells , potentially through the inhibition of key signaling kinases (e.g., Akt) or other mechanisms associated with apoptosis[5][6].

The following diagram illustrates the initial workflow for hypothesis generation.

cluster_0 Part 1: Foundational Analysis Compound ATA Structure (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid Lit_Review Literature Review on 1,3,4-Thiadiazole Scaffold Compound->Lit_Review In_Silico In Silico Target Prediction (e.g., SwissTargetPrediction) Compound->In_Silico Hypothesis Hypothesis Formulation Lit_Review->Hypothesis Strong evidence for CA inhibition & anticancer activity In_Silico->Hypothesis Predicted target classes

Caption: Workflow for initial analysis and hypothesis generation.

Part 2: Experimental Validation of the Primary Hypothesis

The most logical starting point is to test the primary hypothesis: the inhibition of carbonic anhydrase. CAs are ubiquitous zinc-containing metalloenzymes crucial for pH regulation, and their inhibition is a validated therapeutic strategy.

2.1 Biochemical Assay: Carbonic Anhydrase Inhibition

The inhibitory potential of ATA should be evaluated against key human CA isoforms, primarily hCA-I and hCA-II (cytosolic, widespread) and potentially hCA-IX and hCA-XII (transmembrane, tumor-associated). An established esterase activity assay is a robust method for this purpose.

Principle: This assay measures the enzyme-catalyzed hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (NPA), into 4-nitrophenolate, which can be monitored spectrophotometrically at 400 nm. An inhibitor will slow the rate of this reaction.

  • Reagent Preparation:

    • Enzyme Stock: Prepare 1 mg/mL stock solutions of purified hCA-I and hCA-II (commercial source) in deionized water. Store at -20°C.

    • Assay Buffer: 25 mM Tris-SO₄, pH 7.6.

    • Substrate Stock: Prepare a 10 mM stock solution of 4-Nitrophenyl Acetate (NPA) in anhydrous acetonitrile.

    • Test Compound (ATA): Prepare a 10 mM stock solution of ATA in DMSO. Create serial dilutions in DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM.

    • Reference Inhibitor: Prepare a 10 mM stock solution of Acetazolamide (AZA) in DMSO as a positive control.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 176 µL of Assay Buffer.

      • 2 µL of the test compound (ATA) or control (AZA) dilution in DMSO.

      • 2 µL of the appropriate CA enzyme working solution (diluted from stock to yield a robust signal).

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the NPA substrate stock solution to each well.

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Monitor the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each ATA concentration relative to the DMSO vehicle control.

    • Plot the percentage of inhibition against the logarithm of the ATA concentration.

    • Fit the data to a dose-response curve (e.g., log(inhibitor) vs. response -- variable slope) using software like GraphPad Prism to determine the IC₅₀ value.

2.2 Expected Data & Interpretation

The results of this experiment can be summarized in a table for clear comparison. A potent inhibitor will exhibit a low IC₅₀ value.

Table 1: Hypothetical IC₅₀ Values for Carbonic Anhydrase Inhibition

CompoundhCA-I IC₅₀ (nM)hCA-II IC₅₀ (nM)
ATA (Test) 250.545.2
Acetazolamide (Control) 220.015.8

An outcome similar to the hypothetical data in Table 1 would strongly support the primary hypothesis, showing that ATA is a potent inhibitor of carbonic anhydrases, particularly the highly active hCA-II isoform.

Part 3: Investigating the Secondary Hypothesis: Anticancer Activity

Should the CA inhibition be weak or if a broader characterization is desired, investigating the secondary hypothesis of anticancer activity is the next logical step. The 1,3,4-thiadiazole scaffold is present in numerous compounds with demonstrated antiproliferative effects[2][5][12].

3.1 Phenotypic Screening: Cell Viability Assays

The initial step is to determine if ATA has a cytotoxic or cytostatic effect on cancer cells. A panel of cancer cell lines should be used, for example:

  • MCF-7: Estrogen-receptor positive breast cancer.

  • HCT-116: Colon cancer.

  • A549: Non-small cell lung cancer.

  • HEK293: Non-cancerous human embryonic kidney cells (as a control for general cytotoxicity).

  • Cell Culture: Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of ATA (e.g., from 0.1 µM to 200 µM) in culture media. Replace the existing media with the compound-containing media. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of ATA concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

3.2 Deconvoluting the Cellular Mechanism

If ATA shows significant antiproliferative activity, the next stage is to identify the underlying cellular mechanism. Based on literature for related compounds, promising avenues include apoptosis induction and kinase pathway inhibition[5][6].

Workflow for Mechanism Deconvolution:

cluster_1 Part 3: Anticancer MOA Viability Positive Result in Cell Viability Assay (GI₅₀ < 10 µM) Apoptosis Apoptosis Assays (Annexin V / PI Staining, Caspase-Glo) Viability->Apoptosis Investigate cell death Kinase Kinase Pathway Profiling (Western Blot for p-Akt, p-ERK) Viability->Kinase Investigate signaling Target Target Deconvolution (CETSA, Affinity Chromatography) Apoptosis->Target Kinase->Target

Caption: A logical workflow for anticancer mechanism of action studies.

Apoptosis Induction:

  • Method: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V detects early apoptotic cells (phosphatidylserine externalization), while PI detects late apoptotic/necrotic cells (membrane permeabilization).

  • Interpretation: A significant increase in the Annexin V-positive cell population after ATA treatment would confirm apoptosis as the mode of cell death.

Kinase Pathway Inhibition:

  • Method: Perform Western blotting on lysates from ATA-treated cells. Probe with antibodies against key signaling nodes, particularly phosphorylated forms of Akt (p-Akt) and ERK (p-ERK), which are central to cell survival and proliferation pathways often modulated by thiadiazoles[5][6].

  • Interpretation: A dose-dependent decrease in the levels of p-Akt or p-ERK would strongly suggest that ATA's mechanism involves the upstream inhibition of the PI3K/Akt or MAPK/ERK pathways.

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by ATA.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt phosphorylates Proliferation Cell Proliferation & Survival Akt->Proliferation ATA ATA ATA->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by ATA.

References
  • Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 33–45. [Link]

  • Al-Ghorbani, M., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. [Link]

  • Kadhim, R. J., & Abd, A. N. (2020). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. [Link]

  • Al-Amiery, A. A., et al. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Research Square. [Link]

  • Karapetyan, G., et al. (2019). Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. ResearchGate. [Link]

  • Matysiak, J. (2020). Thiadiazole derivatives as anticancer agents. PMC - NIH. [Link]

  • Kaplaushenko, A., et al. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. Scripta Scientifica Pharmaceutica. [Link]

  • Zia, U., et al. (2022). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Advances. [Link]

  • Nawrot-Hadzik, I., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

  • Kamal, A., et al. (2016). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Introduction: The 1,3,4-Thiadiazole Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid Derivatives

The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents.[1][2] The mesoionic character of the thiadiazole ring allows compounds containing this moiety to readily cross cellular membranes, enhancing their interaction with biological targets.[3][4][5] Furthermore, its structural similarity to pyrimidine, a core component of nucleic acids, suggests that 1,3,4-thiadiazole derivatives can interfere with fundamental biological processes like DNA replication.[4] This inherent bioactivity has led to the development of numerous drugs incorporating this scaffold, including the antibiotic cefazolin and the carbonic anhydrase inhibitor acetazolamide.[3][6]

This guide focuses specifically on derivatives of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid, a class of compounds that has demonstrated a remarkable breadth of biological activities. By exploring their synthesis, mechanisms of action, and structure-activity relationships, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of new pharmaceuticals.

Part 1: Anticancer Activity - Targeting the Hallmarks of Malignancy

Derivatives of the 1,3,4-thiadiazole core have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][3][5] Their therapeutic potential stems from their ability to modulate multiple biological targets and pathways crucial for cancer cell proliferation, survival, and metastasis.[1][4]

Key Mechanisms of Anticancer Action

The antitumor effects of these derivatives are not monolithic; rather, they engage with several key cellular processes:

  • Enzyme Inhibition: A primary mechanism involves the inhibition of enzymes that are overactive in cancer cells.

    • Protein Kinases: Certain derivatives act as potent inhibitors of protein kinases, such as Focal Adhesion Kinase (FAK), which are critical for cell signaling pathways that regulate proliferation and survival.[1][4] By disrupting these signals, the compounds can halt abnormal cell growth.

    • Carbonic Anhydrases (CAs): Some derivatives, particularly those with sulfonamide moieties, are effective inhibitors of carbonic anhydrase isoenzymes like CA II and CA IX.[3][7] CA IX is often overexpressed in hypoxic tumors and contributes to the acidification of the tumor microenvironment, promoting invasion and metastasis. Its inhibition can reverse this effect.

    • Histone Deacetylases (HDACs): The 1,3,4-thiadiazole scaffold has been identified in compounds that inhibit HDAC enzymes.[1] HDAC inhibitors can alter gene expression to induce cell cycle arrest and apoptosis.[1]

  • Induction of Apoptosis: Many thiadiazole derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis, in cancer cells.[1] This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8]

  • Tubulin Polymerization Disruption: Some compounds function as microtubule-destabilizing agents.[1] They bind to tubulin subunits, interfering with their assembly into microtubules. This disruption of the cytoskeleton arrests cells in mitosis, ultimately leading to cell death.[1]

  • DNA Interaction: The structural resemblance to purine bases allows some derivatives to bind to DNA, interfering with replication and transcription processes, thereby inhibiting cancer cell growth.[3][4]

anticancer_mechanisms Thiadiazole (5-Amino-thiadiazol-2-ylsulfanyl) -acetic acid Derivative Kinase Protein Kinase (e.g., FAK) Thiadiazole->Kinase HDAC HDAC Thiadiazole->HDAC Tubulin Tubulin Thiadiazole->Tubulin DNA DNA Binding Thiadiazole->DNA CA Carbonic Anhydrase (CA IX) Thiadiazole->CA Prolif Decreased Cell Proliferation & Survival Kinase->Prolif Apoptosis Induction of Apoptosis HDAC->Apoptosis Mitosis Mitotic Arrest Tubulin->Mitosis Replication Replication Failure DNA->Replication pH Tumor pH Normalization CA->pH CancerCellDeath Cancer Cell Death Prolif->CancerCellDeath Leads to Apoptosis->CancerCellDeath Leads to Mitosis->CancerCellDeath Leads to Replication->CancerCellDeath Leads to pH->CancerCellDeath Leads to anti_inflammatory_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Rat Group Rats Fast Fast Overnight Rat->Fast Dose Administer Test Compound or Control (Indomethacin) Fast->Dose Inject Inject Carrageenan into Paw Dose->Inject Measure Measure Paw Volume at Intervals (e.g., 3h, 5h) Inject->Measure Calculate Calculate % Inhibition of Edema Measure->Calculate

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

In Vivo Efficacy

The anti-inflammatory and analgesic potential of these compounds has been validated in established animal models.

  • Carrageenan-Induced Paw Edema: This is a standard model for acute inflammation. Several novel 1,3,4-thiadiazole derivatives have shown a notable ability to reduce paw edema in rats, with efficacy comparable to the standard drug indomethacin. [9][10]* Acetic Acid-Induced Writhing Test: This test assesses peripheral analgesic activity. Synthesized derivatives demonstrated a significant reduction in the number of writhes in mice, indicating potent antinociceptive effects. [9][10]

Quantitative Data on Anti-inflammatory Activity
Compound IDAnalgesic Activity (% Inhibition)Anti-inflammatory Activity (% Inhibition at 3h)Reference
Series 6f Superior ProfileSuperior Profile[9]
General Series 46% - 56%Notable Activity[9]
Acetylsalicylic Acid (Std.) 60%N/A[9]
Indomethacin (Std.) N/A74.82%[11]

Part 3: Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have been extensively investigated for their potential to combat bacterial and fungal infections. [12][13][14][15]

Spectrum of Activity

These compounds have demonstrated a broad spectrum of activity:

  • Antibacterial: Efficacy has been reported against both Gram-positive bacteria (e.g., Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella sp.). [12][15]Some derivatives showed moderate to good activity, particularly against Gram-positive strains. [13][14]* Antifungal: Activity has also been observed against fungi such as Candida albicans and Aspergillus niger. [12][16] The antimicrobial potency is influenced by the specific chemical groups attached to the core scaffold. For example, the introduction of a 1,3,5-thiadiazine-2-thione group yielded compounds with noteworthy effects against plant pathogenic bacteria and fungi. [17]

Quantitative Data on Antimicrobial Activity

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the compound that inhibits visible microbial growth.

Compound IDMicroorganismActivity (MIC in µg/mL)Reference
Compound 1b Streptococcus faecalis4 - 64[16]
Compound 1e MRSA4 - 64[16]
Compound 2g Candida albicans8[16]
Compound 2g Aspergillus niger64[16]
Compound 8a R. solani (fungus)EC₅₀ = 33.70[17]

Part 4: Experimental Methodologies

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections detail the methodologies for the synthesis and biological evaluation of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid derivatives.

Protocol 1: General Synthesis of N-substituted-(5-amino-1,3,4-thiadiazol-2-yl)acetamide Derivatives

This protocol describes a common synthetic route. The choice of a chloroacetamide intermediate is strategic as it provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse amine-containing functional groups (e.g., piperazines) to build a chemical library for screening.

Step 1: Synthesis of the Chloroacetamide Intermediate

  • Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1 equivalent) in a suitable solvent like dimethylformamide (DMF).

  • Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) and stir for 15-20 minutes at room temperature.

  • Add 2-chloroacetyl chloride (1.1 equivalents) dropwise to the mixture while keeping the temperature controlled (e.g., in an ice bath).

  • Allow the reaction to stir at room temperature for 8-12 hours, monitoring completion via Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the intermediate, 2-chloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide.

Step 2: Synthesis of the Final Derivative (e.g., with Piperazine)

  • Dissolve the chloroacetamide intermediate (1 equivalent) and the desired substituted piperazine (1.2 equivalents) in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., K₂CO₃, 2 equivalents) to act as a scavenger for the HCl byproduct.

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.

  • After cooling, pour the mixture into water to precipitate the crude product.

  • Filter, wash, and purify the solid product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final derivative.

  • Confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. [8]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Its selection is based on its reliability, sensitivity, and widespread use in anticancer drug screening.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known anticancer drug, e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: In Vitro Antimicrobial Susceptibility Test (Agar Well Diffusion Method)

This method is chosen for its simplicity and effectiveness in screening for antimicrobial activity. It provides a clear visual indication (zone of inhibition) of a compound's efficacy.

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), sterilize by autoclaving, and pour into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organism in sterile saline.

  • Lawn Culture: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab to create a lawn culture.

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar plates using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration, dissolved in a non-inhibitory solvent like DMSO) into each well.

  • Controls: Use wells with the solvent alone as a negative control and a standard antibiotic/antifungal agent as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

References

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  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIV
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  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PMC - PubMed Central.
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  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives.
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Unlocking the Therapeutic Potential of (5-Amino-1,3,4-thiadiazol-2-yl)thioacetic Acid: A Strategic Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This guide focuses on a specific derivative, (5-Amino-1,3,4-thiadiazol-2-yl)thioacetic acid, a compound of significant interest due to its structural motifs that suggest a rich potential for therapeutic targeting. While direct, extensive research on this specific molecule is emerging, a comprehensive analysis of its core structure and related analogs allows us to construct a robust, hypothesis-driven framework for identifying and validating its primary therapeutic targets. This document serves as a technical whitepaper, providing not just a review of potential targets, but a detailed, actionable strategy for elucidation, from broad screening to specific validation, designed for researchers and drug development professionals.

Part 1: Mechanistic Rationale and High-Probability Target Classes

The therapeutic potential of a molecule is fundamentally linked to its interaction with cellular machinery. The (5-Amino-1,3,4-thiadiazol-2-yl)thioacetic acid structure presents several key features that guide our investigation:

  • 1,3,4-Thiadiazole Ring: This five-membered heterocyclic ring is a bioisostere of pyrimidine and is known to be a "privilege scaffold" that can interact with a wide array of biological targets. Its nitrogen and sulfur atoms act as key hydrogen bond donors and acceptors.

  • Exocyclic Amine (-NH2) Group: This group at the C5 position is a critical pharmacophore, often involved in forming key interactions within enzyme active sites.

  • Thioacetic Acid Side Chain: The thiol linkage and the carboxylic acid moiety introduce a flexible, negatively charged group, ideal for coordinating with metal ions in metalloenzymes or forming salt bridges in receptor binding pockets.

Based on these features and extensive literature on analogous compounds, we can prioritize several high-probability target classes for initial investigation.

Carbonic Anhydrases (CAs)

Thiadiazole derivatives are classically recognized as potent inhibitors of carbonic anhydrases. These zinc-containing metalloenzymes are crucial in regulating pH, CO2 transport, and ion exchange. Their dysregulation is implicated in various pathologies.

  • Causality: The sulfonamide group (-SO2NH2) is the archetypal zinc-binding group for CA inhibitors. However, heterocyclic compounds, including thiadiazoles, can also coordinate with the catalytic Zn(II) ion via their ring nitrogen and sulfur atoms. The amino group of our lead compound can anchor it within the active site through hydrogen bonds, a mechanism observed with many CA inhibitors.

  • Therapeutic Relevance: Different CA isozymes are validated targets for a range of diseases. For instance, inhibiting CA II is a strategy for glaucoma, while targeting CA IX and XII is a promising approach in oncology due to their role in tumor acidosis and proliferation.

Protein Kinases

The thiadiazole scaffold is present in numerous compounds designed as protein kinase inhibitors. Kinases are a major class of drug targets, particularly in oncology and immunology, due to their central role in signal transduction.

  • Causality: The thiadiazole ring can function as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many ATP-competitive inhibitors. The overall molecular shape allows it to fit into the ATP-binding pocket.

  • Therapeutic Relevance: Specific kinases like EGFR, VEGFR, and Abl are validated cancer targets. The structural similarity of the thiadiazole core to known kinase inhibitor scaffolds makes this a highly probable target class.

Antimicrobial Targets

Thiadiazole derivatives have demonstrated broad-spectrum antimicrobial activity. This suggests interference with essential bacterial or fungal pathways not present in mammalian cells.

  • Causality: Potential mechanisms include the inhibition of essential enzymes like DNA gyrase, dihydrofolate reductase, or enzymes involved in cell wall synthesis. The thiadiazole moiety can chelate essential metal ions required for bacterial enzyme function.

  • Therapeutic Relevance: With the rise of antibiotic resistance, novel antimicrobial agents are in critical demand. Identifying a specific bacterial target would be a significant breakthrough.

Part 2: A Step-by-Step Workflow for Target Deconvolution

A definitive identification of the molecular target is paramount. A multi-pronged approach, starting broad and progressively narrowing the focus, is the most robust strategy. This workflow is designed to be self-validating, with each stage providing the foundation for the next.

Workflow Diagram: Target Deconvolution Strategy

Target_Deconvolution_Workflow cluster_phase1 Phase 1: Broad Spectrum Screening cluster_phase2 Phase 2: Target Class Prioritization cluster_phase3 Phase 3: Direct Target Validation phenotypic Phenotypic Screening (e.g., Anti-proliferative Assay) biochemical Biochemical / Enzymatic Assays (Carbonic Anhydrases, Kinases) phenotypic->biochemical Identifies Biological Effect proteome Unbiased Proteome-wide Screening (e.g., CETSA, Photo-affinity Labeling) binding Direct Binding Assays (SPR, ITC, TSA) proteome->binding Provides Candidate Hits pathway Pathway Analysis (Western Blot, Reporter Assays) biochemical->pathway Confirms Enzyme Inhibition cellular Cellular Target Engagement (NanoBRET, Cellular TSA) pathway->cellular Links Enzyme Activity to Cellular Response binding->cellular Quantifies Binding Affinity knockdown Genetic Validation (siRNA/CRISPR Knockdown) cellular->knockdown Confirms Target Dependence

Caption: A multi-phase workflow for systematic target identification and validation.

Part 3: Detailed Experimental Protocols

To translate the above workflow into practice, detailed and robust protocols are essential. Here, we provide methodologies for two key stages: initial enzymatic screening and direct target validation.

Protocol 3.1: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
  • Principle: This assay measures the inhibition of CA's esterase activity using 4-nitrophenyl acetate (NPA) as a substrate. The hydrolysis of NPA by CA produces the yellow-colored 4-nitrophenolate, which can be quantified spectrophotometrically at 400 nm. The rate of color development is proportional to enzyme activity.

  • Expertise & Causality: We choose the esterase activity assay because it is a simple, reliable, and high-throughput method for initial screening. While the physiological reaction is CO2 hydration, NPA hydrolysis is a well-validated surrogate for assessing active site inhibition.[1][2] The buffer choice (HEPES) is critical as it does not interfere with the enzyme's zinc cofactor.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Assay Buffer: 20 mM HEPES, pH 7.4.

      • Enzyme Stock: Prepare a 1 mg/mL stock of purified human CA isozyme (e.g., CA II, CA IX) in Assay Buffer.

      • Substrate Stock: Prepare a 10 mM stock of 4-Nitrophenyl Acetate (NPA) in DMSO.

      • Compound Stock: Prepare a 10 mM stock of (5-Amino-1,3,4-thiadiazol-2-yl)thioacetic acid in DMSO. Create a dilution series (e.g., 100 µM, 10 µM, 1 µM, etc.) in DMSO.

    • Assay Procedure (96-well plate format):

      • Add 88 µL of Assay Buffer to each well.

      • Add 2 µL of the compound dilution to the test wells. For control wells, add 2 µL of DMSO (100% activity) or 2 µL of a known CA inhibitor like Acetazolamide (positive control).

      • Add 5 µL of diluted CA enzyme solution (e.g., 0.1 µg/µL) to all wells except the "no enzyme" blank.

      • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

      • Initiate the reaction by adding 5 µL of NPA substrate stock to all wells.

      • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Data Acquisition & Analysis:

      • Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

      • Calculate the rate of reaction (V, change in absorbance per minute) for each well.

      • Normalize the rates of the compound-treated wells to the DMSO control.

      • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3.2: Thermal Shift Assay (TSA) for Direct Target Engagement
  • Principle: TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein. The binding of a ligand (our compound) typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in Tm is a direct indicator of physical interaction between the compound and the protein.

  • Expertise & Causality: We use TSA as a primary biophysical validation method because it is label-free, requires small amounts of protein, and provides direct evidence of binding. The choice of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolding protein is key to monitoring the denaturation process in real-time.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Protein Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

      • Target Protein: Purified candidate protein (e.g., a specific kinase or CA isozyme) at 0.1-0.2 mg/mL in Protein Buffer.

      • SYPRO Orange Dye: Use a 5000x stock in DMSO. Dilute to 50x in Protein Buffer just before use.

      • Compound Stock: 10 mM stock in DMSO.

    • Assay Procedure (96-well qPCR plate):

      • In each well, add 20 µL of the diluted target protein solution.

      • Add 1 µL of the compound stock or DMSO (negative control).

      • Add 4 µL of the 50x SYPRO Orange dye.

      • Seal the plate carefully with an optical seal.

      • Centrifuge briefly to collect the contents at the bottom of the wells.

    • Data Acquisition & Analysis:

      • Place the plate in a Real-Time PCR instrument.

      • Set up a melt curve experiment: ramp the temperature from 25°C to 95°C at a rate of 0.5°C per minute.

      • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

      • The resulting melt curve will show an increase in fluorescence as the protein unfolds. The midpoint of this transition is the Tm.

      • Calculate the Tm for each well. The difference in Tm between the compound-treated sample and the DMSO control (ΔTm) indicates the degree of stabilization and confirms direct binding.

Workflow Diagram: Kinase Inhibition Validation

Kinase_Validation_Workflow start Hypothesis: Compound Inhibits Kinase X biochem Step 1: In Vitro Kinase Assay (e.g., ADP-Glo™) Determine IC50 start->biochem tsa Step 2: Biophysical Validation (Thermal Shift Assay) Confirm Direct Binding (ΔTm) biochem->tsa If IC50 < 10 µM cellular_phos Step 3: Cellular Target Engagement (Western Blot for p-Substrate) Measure reduction in phosphorylation tsa->cellular_phos If ΔTm > 2°C phenotype Step 4: Cellular Phenotype (Cell Viability / Apoptosis Assay) Link target inhibition to cell death cellular_phos->phenotype If p-Substrate is reduced end Conclusion: Compound is a validated cellularly-active inhibitor of Kinase X phenotype->end

Caption: A sequential workflow for validating a candidate kinase inhibitor.

Part 4: Data Summary and Interpretation

For a drug discovery program, quantitative data must be organized for clear decision-making. Below is a template table for summarizing the initial screening results.

Table 1: Summary of Primary Screening Data

Target ClassSpecific TargetAssay TypeIC50 (µM)TSA ΔTm (°C)Notes
Carbonic Anhydrases CA II (Cytosolic)4-NPA Hydrolysis5.2+4.5Moderate potency, strong binding.
CA IX (Tumor-associated)4-NPA Hydrolysis0.8+6.1High potency, potential oncology target.
Protein Kinases c-Met KinaseADP-Glo™2.5+3.8Activity against a known cancer driver.[3][4]
JNK1 KinaseTR-FRET> 50N/DNot a primary target.[5]
Antimicrobial S. aureusMIC Assay16 µg/mLN/AModerate antibacterial activity.[6][7]
E. coliMIC Assay> 128 µg/mLN/AInactive against Gram-negative bacteria.

Data presented in this table is hypothetical and for illustrative purposes.

Interpretation: The hypothetical data above would strongly suggest that (5-Amino-1,3,4-thiadiazol-2-yl)thioacetic acid is a potent inhibitor of the tumor-associated Carbonic Anhydrase IX and the c-Met kinase. The significant thermal shift in both cases provides high confidence that the inhibition is due to direct binding. These results would justify prioritizing the oncology applications of this compound for further preclinical development.

Conclusion and Future Directions

This guide outlines a systematic, evidence-based strategy for elucidating the therapeutic targets of (5-Amino-1,3,4-thiadiazol-2-yl)thioacetic acid. By leveraging the known pharmacology of the thiadiazole scaffold, we have identified Carbonic Anhydrases and Protein Kinases as high-probability target classes. The provided workflows and detailed protocols offer a clear path from broad, unbiased screening to specific, direct-binding validation.

The next steps in a drug development program would involve:

  • Lead Optimization: Synthesizing analogs of the lead compound to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • In Vivo Efficacy Studies: Testing the optimized compounds in relevant animal models of cancer, based on the validated targets (e.g., a CA IX-expressing tumor xenograft model).

  • Mechanism of Action Studies: Further cellular studies to fully delineate the downstream signaling consequences of target inhibition.

By following this structured and scientifically rigorous approach, the full therapeutic potential of this promising molecule can be systematically unlocked.

References

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  • Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. Journal of Hematology & Oncology, 13(1), 1-15. Available at: [Link]

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  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Available at: [Link]

  • Szeliga, M., & Kubiński, K. (2020). Thiadiazole derivatives as anticancer agents. Postepy higieny i medycyny doswiadczalnej, 74, 341-353. Available at: [Link]

  • Gül, H. İ., et al. (2024). New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2329241. Available at: [Link]

  • Kaur, H., et al. (2023). Evaluation of 1,3,4-Thiadiazole Carbonic Anhydrase Inhibitors for Gut Decolonization of Vancomycin-Resistant Enterococci. ACS Medicinal Chemistry Letters, 14(4), 461-467. Available at: [Link]

  • Maren, T. H., et al. (1986). 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors. Experimental Eye Research, 43(6), 981-995. Available at: [Link]

  • ResearchGate. (2020). (PDF) Thiadiazole derivatives as anticancer agents. Available at: [Link]

  • Stebbins, J. L., et al. (2012). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3646-3650. Available at: [Link]

  • Pocker, Y., & Stone, J. T. (1967). 1,3,4-Thiadiazole- and Thiadiazolinesulfonamides as Carbonic Anhydrase Inhibitors. Synthesis and Structural Studies. Journal of the American Chemical Society, 89(26), 6895-6902. Available at: [Link]

  • National Genomics Data Center. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available at: [Link]

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231. Available at: [Link]

  • Faryal, A., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 57, 128520. Available at: [Link]

  • BIOENGINEER.ORG. (2026). New Cholinesterase Inhibitors Target Alzheimer's with Thiadiazoles. Available at: [Link]

  • Wang, M., et al. (2020). Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][3][8][9]thiadiazole Derivatives. Journal of Agricultural and Food Chemistry, 68(1), 176-187. Available at: [Link]

  • Plech, T., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 29(5), 1083. Available at: [Link]

  • Semantic Scholar. (2019). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Available at: [Link]

  • Zhang, Y., et al. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry, 69(31), 8697-8707. Available at: [Link]

  • Lesyk, R., et al. (2023). Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. Current Medicinal Chemistry, 30(36), 4165-4192. Available at: [Link]

  • Sych, I. V., et al. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. Scripta Scientifica Pharmaceutica, 2(2), 53-59. Available at: [Link]

  • Al-Masoudi, W. A., & Al-Amery, K. H. (2021). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 5(5), 416-424. Available at: [Link]

  • Kim, K. H., et al. (2014). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 24(21), 5069-5073. Available at: [Link]

  • Al-Jumaili, A. H. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Egyptian Journal of Chemistry, 67(10), 1-10. Available at: [Link]

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An In-depth Technical Guide to (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid (CAS 32418-26-1): Properties, Synthesis, and Applications in Drug Discovery

An In-depth Technical Guide to (5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid (CAS 32418-26-1): Properties, Synthesis, and Applications in Drug Discovery

Introduction

The 1,3,4-thiadiazole nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities. This guide focuses on a specific derivative, (5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid (CAS 32418-26-1), a molecule of interest for researchers and drug development professionals. The presence of the 1,3,4-thiadiazole ring, substituted with an amino group and a thioacetic acid moiety, imparts unique physicochemical properties and significant biological potential to this compound.

The core structure, a 1,3,4-thiadiazole, is known to be a bioisostere of pyrimidine and oxadiazole, allowing it to interact with various biological targets.[3] The mesoionic character of the thiadiazole ring facilitates its ability to cross cellular membranes, a desirable property for potential therapeutic agents.[3][4] This technical guide will provide a comprehensive overview of the chemical properties, synthesis, and known biological activities of (5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid, with a focus on its potential applications in anticancer and antimicrobial research.

Chemical and Physical Properties

(5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid is a multifaceted molecule with distinct chemical features that underpin its biological activity. A summary of its key properties is presented in the table below.

PropertyValueSource
CAS Number 32418-26-1[2]
Molecular Formula C₄H₅N₃O₂S₂[5]
Molecular Weight 191.23 g/mol [5]
IUPAC Name 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetic acid[5]
Appearance White to off-white solid[6]
Solubility Soluble in DMSO[6]

Synthesis of (5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid

The synthesis of (5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid typically starts from the commercially available 2-amino-5-mercapto-1,3,4-thiadiazole. The following protocol is a representative method based on literature precedents for S-alkylation of similar thiadiazole thiols.[1][6]

Experimental Protocol: S-Alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole

Materials:

  • 2-amino-5-mercapto-1,3,4-thiadiazole

  • Chloroacetic acid

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution of the starting material: In a round-bottom flask, dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (1 equivalent) in a suitable solvent such as ethanol or DMF.

  • Base addition: To the solution, add a stoichiometric amount of a base like potassium hydroxide or sodium hydroxide (1 equivalent) to form the thiolate salt. Stir the mixture at room temperature for 30 minutes.

  • Addition of chloroacetic acid: Slowly add a solution of chloroacetic acid (1 equivalent) in the same solvent to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 3-4. This will precipitate the product.

  • Isolation and purification: Filter the precipitate, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford pure (5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid.

Caption: Synthetic workflow for (5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid.

Biological Activities and Potential Uses

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][7] The title compound, by virtue of its specific substitutions, is of particular interest for its potential in oncology and infectious diseases.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of 1,3,4-thiadiazole derivatives.[3][8][9] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.[1] While specific studies on the anticancer activity of CAS 32418-26-1 are not extensively detailed in the readily available literature, its structural features suggest it could act as a valuable intermediate for the synthesis of more complex and potent anticancer agents.[3][8] For instance, the amino group can be a key site for further derivatization to enhance biological activity.[3]

Proposed Mechanism of Action:

A plausible mechanism of action for thiadiazole derivatives in cancer involves the induction of apoptosis through the modulation of key regulatory proteins.

Anticancer_MechanismThiadiazole(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acidCellCancer CellThiadiazole->CellBaxBax ActivationCell->BaxBcl2Bcl-2 InhibitionCell->Bcl2MitochondriaMitochondriaBax->MitochondriaBcl2->MitochondriaCytochromeCCytochrome c ReleaseMitochondria->CytochromeCCaspase9Caspase-9 ActivationCytochromeC->Caspase9Caspase3Caspase-3 ActivationCaspase9->Caspase3ApoptosisApoptosisCaspase3->Apoptosis

An In-Depth Technical Guide to the Chemical Reactivity of the Amino Group on the Thiadiazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiadiazole Scaffold in Modern Drug Discovery

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. A key feature that makes this scaffold particularly valuable for drug development is the presence of a highly versatile exocyclic amino group, typically at the 2-position. The reactivity of this amino group serves as a gateway to a vast chemical space, allowing for the synthesis of diverse libraries of compounds with tunable biological activities.[1]

This guide provides an in-depth exploration of the chemical reactivity of the amino group on the thiadiazole ring. We will delve into the electronic properties that govern its reactivity, explore the primary chemical transformations it can undergo, and provide detailed, field-proven protocols for these reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemistry of aminothiadiazoles in their work.

Electronic Properties and Principles of Reactivity

The chemical behavior of the 2-amino group on a 1,3,4-thiadiazole ring is fundamentally governed by the electronic nature of the heterocyclic core. The thiadiazole ring is electron-withdrawing due to the presence of two electronegative nitrogen atoms and a sulfur atom. This has a profound effect on the exocyclic amino group, leading to a decrease in its basicity and nucleophilicity compared to a typical aromatic amine.[2] The lone pair of electrons on the amino nitrogen is delocalized into the aromatic system, further reducing its availability for nucleophilic attack.

This reduced reactivity presents a unique set of challenges and opportunities. While harsher conditions or more reactive reagents may be required for certain transformations, the stability of the aminothiadiazole core often allows for a wide range of reaction conditions to be explored without ring degradation. Understanding this electronic interplay is crucial for designing successful synthetic strategies.

Below is a conceptual diagram illustrating the key factors influencing the reactivity of the 2-amino-1,3,4-thiadiazole scaffold.

G Reactivity Profile of 2-Amino-1,3,4-Thiadiazole A 2-Amino-1,3,4-Thiadiazole Core B Electron-Withdrawing Thiadiazole Ring A->B D Delocalization of Nitrogen Lone Pair A->D E High Stability of the Heterocyclic Ring A->E C Reduced Basicity & Nucleophilicity of Amino Group B->C F Versatile Handle for Derivatization C->F D->C E->F

Caption: Factors influencing the reactivity of the 2-amino-1,3,4-thiadiazole core.

Key Chemical Transformations of the Amino Group

The exocyclic amino group of thiadiazoles can undergo a variety of chemical transformations, making it a valuable synthetic handle. The most common and synthetically useful reactions are detailed below.

N-Acylation

N-acylation is a fundamental transformation used to introduce amide functionalities, which are prevalent in many drug molecules. Due to the reduced nucleophilicity of the amino group, direct acylation with carboxylic acids is often inefficient. More reactive acylating agents or the use of coupling agents are typically required.

Causality Behind Experimental Choices:

  • Acyl Halides/Anhydrides: These are highly reactive and can acylate the aminothiadiazole, often in the presence of a base like pyridine or triethylamine to neutralize the generated acid.[3]

  • Coupling Agents: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) activate the carboxylic acid, facilitating the reaction under milder conditions.[2]

Experimental Protocol: N-Acylation using an Acyl Chloride

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminothiadiazole derivative (1.0 eq.) in dry pyridine (0.2 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 eq.) dropwise with stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative N-Acylation Reactions

Starting AminothiadiazoleAcylating AgentBase/SolventTime (h)Yield (%)Reference
2-Amino-5-phenyl-1,3,4-thiadiazoleAcetyl chloridePyridine685[3]
2-Amino-5-methyl-1,3,4-thiadiazoleBenzoyl chloridePyridine878[3]
2-Amino-4-phenylthiazoleAcetic anhydride-290[4]
N-Alkylation

Introducing alkyl or aryl groups on the amino nitrogen can significantly modulate the lipophilicity and receptor-binding properties of the molecule. Direct N-alkylation with alkyl halides can be challenging and may lead to mixtures of mono- and di-alkylated products, as well as alkylation on the ring nitrogens. Reductive amination is often a more controlled and efficient method.

Causality Behind Experimental Choices:

  • Reductive Amination: This two-step, one-pot reaction involves the formation of a Schiff base (imine) intermediate by reacting the aminothiadiazole with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium borohydride (NaBH₄). This method offers high chemoselectivity for the primary amino group.[1]

Experimental Protocol: N-Alkylation via Reductive Amination

  • Imine Formation: To a solution of the 2-aminothiadiazole (1.0 eq.) in methanol (0.1 M), add the aldehyde (1.1 eq.) and a few drops of glacial acetic acid. Stir the mixture at room temperature for 2-4 hours until imine formation is complete (monitored by TLC).

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-6 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.

G Workflow for N-Alkylation via Reductive Amination A Mix 2-Aminothiadiazole, Aldehyde, and Acetic Acid in Methanol B Stir at RT (2-4h) for Imine Formation A->B C Cool to 0°C and add NaBH4 portion-wise B->C D Stir at RT (2-6h) C->D E Quench with Water and Extract with Ethyl Acetate D->E F Purify by Column Chromatography E->F

Caption: A typical workflow for the N-alkylation of 2-aminothiadiazoles via reductive amination.

Schiff Base Formation

The condensation of the primary amino group with aldehydes or ketones yields Schiff bases (imines), which are versatile intermediates for further synthetic transformations or can themselves be biologically active. This reaction is typically acid-catalyzed and reversible.

Experimental Protocol: Synthesis of a Schiff Base

  • Reaction Setup: Dissolve the 2-aminothiadiazole (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in absolute ethanol (0.2 M).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction Progression: Reflux the mixture for 4-8 hours. The product often precipitates from the reaction mixture upon cooling.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solvent and purify by recrystallization or column chromatography.

Table 2: Examples of Schiff Base Synthesis

Starting AminothiadiazoleAldehydeSolvent/CatalystTime (h)Yield (%)Reference
2-Amino-4-phenylthiazoleBenzaldehydeEthanol/Acetic Acid688[5]
2-Amino-1,3,4-thiadiazole4-ChlorobenzaldehydeEthanol/Acetic Acid591[6]
2-Amino-5-ethyl-1,3,4-thiadiazole4-MethoxybenzaldehydeEthanol/Acetic Acid785[7]
Diazotization and Subsequent Reactions

The amino group on the thiadiazole ring can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[8] These diazonium salts are valuable intermediates that can undergo a range of transformations, most notably the Sandmeyer reaction to introduce halides or a cyano group.[9]

Causality Behind Experimental Choices:

  • Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures. Performing the reaction at 0-5 °C is critical to prevent the premature loss of N₂ gas.

  • Copper(I) Catalyst: In the Sandmeyer reaction, a copper(I) salt (e.g., CuCl, CuBr, CuCN) is used to catalyze the displacement of the diazonium group with the corresponding nucleophile.[10]

Experimental Protocol: Diazotization and Sandmeyer Reaction (Chlorination)

  • Diazotization: Dissolve the 2-aminothiadiazole derivative (1.0 eq.) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated HCl. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Reaction Progression: A colored precipitate may form, and nitrogen gas will evolve. Allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude 2-chlorothiadiazole derivative by column chromatography.

Cyclization Reactions

The amino group, in concert with an adjacent ring nitrogen, can act as a binucleophile to react with 1,3-dielectrophiles, leading to the formation of fused heterocyclic systems. A prominent example is the synthesis of thiazolo[3,2-a]pyrimidines, which are of significant interest in medicinal chemistry.

Experimental Protocol: Synthesis of a Thiazolo[3,2-a]pyrimidine

  • Reaction Setup: In a round-bottom flask, combine the 2-aminothiazole derivative (1.0 eq.), an appropriate aldehyde (1.0 eq.), and a β-ketoester such as ethyl acetoacetate (1.0 eq.) in ethanol.

  • Reaction Progression: Reflux the mixture for 8-12 hours. The reaction is often catalyzed by a small amount of acid (e.g., p-toluenesulfonic acid) or can be performed under microwave irradiation to reduce reaction times.[11]

  • Isolation and Purification: Cool the reaction mixture. The product often crystallizes out and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

G General Scheme for Thiazolo[3,2-a]pyrimidine Synthesis cluster_0 Reactants A 2-Aminothiazole D One-pot Condensation (Reflux in Ethanol) A->D B Aldehyde B->D C β-Ketoester C->D E Thiazolo[3,2-a]pyrimidine Product D->E

Sources

A Comprehensive In-Silico Analysis of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] This five-membered heterocyclic nucleus is a key component in numerous clinically used drugs, including acetazolamide and methazolamide.[3] Its derivatives have demonstrated a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4] The focus of this guide, (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid, is a derivative of the versatile 5-amino-1,3,4-thiadiazole-2-thiol core.[2][5] The incorporation of an acetic acid moiety introduces a crucial functional group that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a compelling candidate for theoretical investigation as a potential therapeutic agent.

This technical guide presents a comprehensive framework for the theoretical and molecular modeling of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid. We will delve into a multi-faceted computational approach, beginning with the fundamental quantum mechanical characterization of the molecule using Density Functional Theory (DFT). This is followed by an exploration of its potential as a drug candidate through molecular docking against relevant biological targets. Finally, we will outline the use of molecular dynamics (MD) simulations to understand the dynamic behavior of the molecule within a biological environment. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methodologies to accelerate the discovery and design of novel therapeutics based on the thiadiazole scaffold.

Part 1: Quantum Mechanical Characterization using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules.[6][7] By calculating the electron density, DFT allows for the prediction of various molecular properties, providing insights into the molecule's reactivity, stability, and spectroscopic characteristics. For (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid, a DFT study is the foundational step in its theoretical characterization.

Rationale for DFT Analysis

A thorough DFT analysis provides a fundamental understanding of the intrinsic properties of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP) map, are crucial for predicting the molecule's chemical reactivity and potential interaction sites.[8][9]

Experimental Protocol: DFT Calculations

This protocol outlines the steps for performing a comprehensive DFT analysis of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid.

Step 1: Molecular Structure Preparation

  • The 3D structure of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid is first constructed using a molecular builder and editor.

  • The initial geometry is then optimized using a suitable force field (e.g., MMFF94) to obtain a reasonable starting conformation.

Step 2: Geometry Optimization and Frequency Calculation

  • The geometry of the molecule is optimized at the DFT level of theory. A commonly used and well-validated functional for organic molecules is B3LYP.[8][10]

  • A suitable basis set, such as 6-311G+(d,p), should be employed to provide a good balance between accuracy and computational cost.[10]

  • Frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Step 3: Calculation of Molecular Properties

  • HOMO-LUMO Analysis: The energies of the HOMO and LUMO are calculated from the optimized structure. The HOMO-LUMO energy gap is then determined, which provides an indication of the molecule's chemical stability and reactivity.

  • Molecular Electrostatic Potential (MEP) Map: The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

  • Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global softness are calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity.

Visualization of the DFT Workflow

DFT_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculation (B3LYP/6-311G+(d,p)) cluster_analysis Property Analysis Build Build 3D Structure PreOptimize Pre-optimize (MMFF94) Build->PreOptimize GeoOpt Geometry Optimization PreOptimize->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc HOMO_LUMO HOMO-LUMO Analysis FreqCalc->HOMO_LUMO MEP MEP Map Generation FreqCalc->MEP Reactivity Global Reactivity Descriptors FreqCalc->Reactivity

Caption: Workflow for DFT analysis of the target molecule.

Part 2: Exploring Biological Interactions through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[11][12][13] It is a cornerstone of structure-based drug design, enabling the rapid screening of potential drug candidates and providing insights into their binding mechanisms.[14][15]

Selection of Protein Targets

The choice of protein targets for docking studies is critical and should be guided by the known biological activities of the 1,3,4-thiadiazole scaffold. Given the documented antimicrobial and anticancer properties of related compounds, suitable targets could include:[1][8][16]

  • Bacterial DNA Gyrase: A well-established target for antibacterial agents.[8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key protein involved in angiogenesis, a critical process in cancer development.[17]

  • Carbonic Anhydrase: A target for diuretics and other therapeutic agents.[5][18]

Experimental Protocol: Molecular Docking

This protocol details the steps for performing molecular docking of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid against a selected protein target.

Step 1: Preparation of Receptor and Ligand

  • Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.

  • Ligand Preparation: The 3D structure of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid, optimized from the DFT calculations, is used. Torsion angles in the ligand are defined to allow for conformational flexibility during docking.

Step 2: Binding Site Identification and Grid Generation

  • The binding site on the receptor is identified, often based on the location of a co-crystallized ligand in the PDB structure or through binding site prediction algorithms.

  • A grid box is generated around the defined binding site to encompass the volume where the docking algorithm will search for favorable ligand poses.

Step 3: Docking Simulation

  • A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the binding site.

  • The docking process generates a series of possible binding poses for the ligand.

Step 4: Analysis of Docking Results

  • The generated poses are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

  • The best-ranked pose is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein residues.

Data Presentation: Docking Results

The results of the molecular docking study can be summarized in a table for clarity and ease of comparison.

Target Protein (PDB ID)Binding Affinity (kcal/mol)Interacting ResiduesType of Interaction
DNA Gyrase (e.g., 6FQM)-8.5ARG76, GLY77, ILE78Hydrogen Bond, Hydrophobic
VEGFR-2 (e.g., 3V0B)-7.9CYS919, LYS868, ASP1046Hydrogen Bond, Electrostatic
Carbonic Anhydrase II (e.g., 1CA2)-7.2HIS94, HIS96, THR199Hydrogen Bond, Metal Coordination
Visualization of the Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_setup Setup cluster_sim Simulation cluster_analysis Analysis Receptor Receptor Preparation (PDB) BindingSite Binding Site Identification Receptor->BindingSite Ligand Ligand Preparation (DFT optimized) Docking Molecular Docking Ligand->Docking Grid Grid Generation BindingSite->Grid Grid->Docking Scoring Pose Scoring & Ranking Docking->Scoring Interaction Interaction Analysis Scoring->Interaction

Caption: A generalized workflow for molecular docking.

Part 3: Unveiling Dynamic Behavior with Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur over time.[19][20][21][22] MD simulations are crucial for validating docking results and gaining a deeper understanding of the binding mechanism at an atomic level.[22][23]

Rationale for MD Simulations

MD simulations provide valuable insights that complement docking studies by:

  • Assessing the stability of the ligand-protein complex over a simulated time period.

  • Analyzing the flexibility of both the ligand and the protein binding site.

  • Calculating binding free energies, which can provide a more accurate estimation of binding affinity than docking scores.

Experimental Protocol: MD Simulations

This protocol outlines the key steps for performing an MD simulation of the (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid-protein complex.

Step 1: System Preparation

  • The best-ranked docked complex from the molecular docking study is used as the starting structure.

  • The complex is placed in a periodic box of explicit solvent (e.g., water molecules).

  • Ions are added to neutralize the system and mimic physiological salt concentrations.

Step 2: System Equilibration

  • The system is first minimized to remove any steric clashes.

  • A series of equilibration steps are performed, typically involving heating the system to the desired temperature and then equilibrating the pressure, while restraining the protein and ligand atoms.

Step 3: Production MD Simulation

  • The production MD simulation is run for a sufficient length of time (e.g., 100 nanoseconds) to allow for the system to reach a stable state and for meaningful conformational sampling.

Step 4: Trajectory Analysis

  • The trajectory from the MD simulation is analyzed to calculate various parameters:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein.

    • Binding Free Energy Calculation: Using methods like MM/PBSA or MM/GBSA to estimate the binding free energy.

Data Presentation: MD Simulation Results

Key quantitative data from the MD simulation can be presented in a table.

ParameterValueInterpretation
Average RMSD of Protein1.5 ÅThe protein structure is stable during the simulation.
Average RMSD of Ligand0.8 ÅThe ligand remains stably bound in the binding pocket.
Key Hydrogen BondsARG76, GLY77These hydrogen bonds are maintained for a significant portion of the simulation time, indicating their importance for binding.
Binding Free Energy (MM/PBSA)-45.5 kcal/molA favorable binding free energy, suggesting a strong interaction.
Visualization of the MD Simulation Workflow

MD_Workflow cluster_prep System Preparation cluster_equil Equilibration cluster_prod Production cluster_analysis Trajectory Analysis Complex Start with Docked Complex Solvation Solvation & Ionization Complex->Solvation Minimization Energy Minimization NVT NVT Equilibration (Heating) Minimization->NVT NPT NPT Equilibration (Pressure) NVT->NPT ProductionMD Production MD Simulation NPT->ProductionMD RMSD_RMSF RMSD & RMSF Analysis ProductionMD->RMSD_RMSF HBond Hydrogen Bond Analysis ProductionMD->HBond BindingEnergy Binding Free Energy Calculation ProductionMD->BindingEnergy

Caption: A standard workflow for molecular dynamics simulation.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in-silico workflow for the theoretical and molecular modeling of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid. By integrating DFT, molecular docking, and MD simulations, researchers can gain a deep understanding of the molecule's physicochemical properties, potential biological targets, and dynamic behavior in a biological context. The insights gained from these computational studies can guide the synthesis and experimental evaluation of this promising compound, ultimately accelerating the drug discovery process. Future work could involve expanding the scope of protein targets, performing virtual screening of compound libraries based on the thiadiazole scaffold, and using more advanced computational techniques to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

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Methodological & Application

Synthesis of Novel Derivatives from (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] This privileged heterocycle exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3] (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid is a particularly attractive starting material for the synthesis of novel derivatives due to its bifunctional nature, possessing both a reactive amino group and a carboxylic acid moiety. This guide provides a comprehensive overview of the synthesis of novel derivatives from this versatile building block, offering detailed protocols and insights into their potential applications.

The strategic manipulation of the amino and carboxylic acid functional groups allows for the generation of a diverse library of compounds, including amides, esters, hydrazides, Schiff bases, and more complex heterocyclic systems through cyclocondensation reactions. This guide will delve into the key synthetic transformations, providing researchers in drug discovery and development with the necessary tools to explore the chemical space around this promising scaffold.

Core Synthetic Strategies

The synthetic utility of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid stems from the differential reactivity of its two primary functional groups. The carboxylic acid allows for the formation of esters and amides, while the amino group is amenable to acylation, alkylation, and condensation reactions to form Schiff bases.

G start (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid ester Ester Derivatives start->ester Esterification amide Amide Derivatives start->amide Amide Coupling schiff Schiff Base Derivatives start->schiff Condensation hydrazide Hydrazide Intermediate ester->hydrazide Hydrazinolysis heterocycle Novel Heterocyclic Systems amide->heterocycle Intramolecular Cyclization schiff->heterocycle Cycloaddition hydrazide->heterocycle Cyclocondensation

Caption: Key synthetic pathways from the starting material.

Application Notes: Potential Biological Activities

Derivatives of 5-amino-1,3,4-thiadiazole are well-documented for their diverse pharmacological activities. The novel compounds synthesized from (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid are anticipated to share and potentially exceed these activities.

  • Antimicrobial Agents: The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents.[2] The synthesized amide and Schiff base derivatives, in particular, are strong candidates for evaluation against a panel of bacterial and fungal pathogens.[3][4] The introduction of various aromatic and heterocyclic moieties can modulate the antimicrobial spectrum and potency.

  • Anticancer Agents: Numerous 1,3,4-thiadiazole derivatives have demonstrated significant anticancer activity.[1] The ability to readily synthesize a library of derivatives from (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid allows for the exploration of structure-activity relationships (SAR) to identify potent and selective anticancer compounds.

  • Anti-inflammatory and Analgesic Agents: The anti-inflammatory and analgesic properties of thiadiazole derivatives have been reported. The synthesized compounds can be screened in relevant in vitro and in vivo models to assess their potential as novel anti-inflammatory and analgesic drugs.

  • Enzyme Inhibitors: The structural features of these derivatives make them interesting candidates for targeting specific enzymes. For instance, certain sulfonamide derivatives of 5-amino-1,3,4-thiadiazole are known carbonic anhydrase inhibitors.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl (5-amino-1,3,4-thiadiazol-2-yl)thioacetate (Esterification)

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester. This ester is a key intermediate for subsequent reactions, such as hydrazide formation.

Rationale: Esterification of the carboxylic acid is a common strategy to protect it or to activate it for further transformations. The use of thionyl chloride provides a straightforward method for this conversion.

G cluster_0 Esterification Workflow Start Starting Material in Methanol Add_SOCl2 Add SOCl2 dropwise at 0°C Start->Add_SOCl2 Reflux Reflux for 4-6 hours Add_SOCl2->Reflux Quench Quench with sat. NaHCO3 Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify End Methyl Ester Product Purify->End

Caption: Workflow for the synthesis of the methyl ester.

Materials:

  • (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid (1 equivalent) in anhydrous methanol.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure methyl ester.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-aryl/alkyl amides (Amide Coupling)

This protocol outlines the formation of amide bonds from the carboxylic acid using a standard coupling agent.

Rationale: The use of coupling agents like EDC/HOBt or HATU is a reliable method for amide bond formation under mild conditions, which is crucial to avoid side reactions with the amino group. A base is required to neutralize the acid formed during the reaction.

Materials:

  • (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid

  • Substituted amine (R-NH₂)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM)

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid (1 equivalent) in anhydrous DMF.

  • Add EDC·HCl (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by crystallization or column chromatography.

Protocol 3: Synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetohydrazide (Hydrazide Formation)

This protocol describes the conversion of the methyl ester to the corresponding hydrazide, a key precursor for synthesizing pyrazoles and other heterocyclic systems.

Rationale: Hydrazinolysis of esters is a standard method for the preparation of hydrazides. The reaction is typically carried out in an alcoholic solvent.

Materials:

  • Methyl (5-amino-1,3,4-thiadiazol-2-yl)thioacetate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

Procedure:

  • Dissolve methyl (5-amino-1,3,4-thiadiazol-2-yl)thioacetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (5-10 equivalents) to the solution.

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry to obtain the pure hydrazide.[6]

Protocol 4: Synthesis of Schiff Bases from the Amino Group

This protocol details the condensation of the amino group of the thiadiazole ring with an aldehyde to form a Schiff base. To avoid interference from the carboxylic acid, the esterified version of the starting material is used.

Rationale: Schiff base formation is a reversible condensation reaction between a primary amine and an aldehyde or ketone, typically catalyzed by a small amount of acid.[7][8]

G cluster_1 Schiff Base Synthesis Start_SB Methyl Ester & Aldehyde in Ethanol Add_Acid Add catalytic Glacial Acetic Acid Start_SB->Add_Acid Reflux_SB Reflux for 6-8 hours Add_Acid->Reflux_SB Cool Cool to room temperature Reflux_SB->Cool Filter Filter the precipitate Cool->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize End_SB Schiff Base Product Recrystallize->End_SB

Sources

The Versatile Scaffold: (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Building Block

In the landscape of contemporary drug discovery and materials science, the quest for novel molecular architectures with inherent biological activity and versatile reactivity is paramount. Among the myriad of heterocyclic scaffolds, the 1,3,4-thiadiazole ring stands out as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] This application note delves into the synthetic utility of a particularly valuable derivative: (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid. This molecule uniquely combines three key reactive centers: a nucleophilic amino group, a reactive carboxylic acid, and a thioether linkage, all anchored to the biologically significant thiadiazole core. This trifecta of functionality allows for a diverse range of chemical transformations, making it an ideal starting point for the construction of complex molecular libraries for screening and development. This guide provides an in-depth exploration of the synthesis of this building block and detailed protocols for its application in the generation of diverse chemical entities.

Core Synthesis: Establishing the Foundation

The journey into the chemical space offered by (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid begins with its synthesis. This is typically a two-step process commencing with the formation of the 5-amino-1,3,4-thiadiazole-2-thiol precursor, followed by a selective S-alkylation.

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

The most common and efficient route to 5-amino-1,3,4-thiadiazole-2-thiol involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.[2][3] The base, typically potassium hydroxide or sodium carbonate, plays a crucial role in deprotonating the thiosemicarbazide, initiating the nucleophilic attack on the carbon disulfide.[3]

Synthesis_of_5-Amino-1,3,4-thiadiazole-2-thiol cluster_conditions Thiosemicarbazide Thiosemicarbazide Intermediate Dithiocarbazate Intermediate Thiosemicarbazide->Intermediate + CS2 CS2 CS2 Base Base (e.g., KOH) Base->Intermediate Thiadiazole_thiol 5-Amino-1,3,4-thiadiazole-2-thiol Intermediate->Thiadiazole_thiol Cyclization (Heat) Acid Acidification (e.g., HCl)

Figure 1: Synthesis of the 5-amino-1,3,4-thiadiazole-2-thiol precursor.

Protocol 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol [4]

  • In a round-bottom flask, dissolve potassium hydroxide (0.1 mol, 5.6 g) and thiosemicarbazide (0.1 mol, 9.1 g) in 100 mL of absolute ethanol with stirring.

  • To this solution, add carbon disulfide (0.1 mol, 6 mL) dropwise.

  • Heat the mixture under reflux for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Carefully acidify the concentrated residue with 10% hydrochloric acid (HCl) until a pale-yellow precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to obtain 5-amino-1,3,4-thiadiazole-2-thiol.

  • The crude product can be recrystallized from ethanol to afford a purified solid (Yield: ~74%, m.p. 235-237 °C).

Step 2: Synthesis of (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid

The thioether linkage is introduced via an S-alkylation reaction, a classic nucleophilic substitution where the thiolate anion attacks an alkyl halide.[1] The use of a base is critical to deprotonate the acidic thiol group, forming the more nucleophilic thiolate.[1] Chloroacetic acid or its sodium salt is the common alkylating agent for this transformation.

S-Alkylation cluster_reagents Thiadiazole_thiol 5-Amino-1,3,4-thiadiazole-2-thiol Target_molecule (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid Thiadiazole_thiol->Target_molecule + Chloroacetic Acid Chloroacetic_acid ClCH2COOH Base Base (e.g., NaOH) Base->Target_molecule

Figure 2: S-alkylation to form the target building block.

Protocol 2: Synthesis of (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid

  • In a suitable reaction vessel, dissolve 5-amino-1,3,4-thiadiazole-2-thiol (0.01 mol) in an aqueous solution of sodium hydroxide (0.02 mol in 20 mL of water).

  • In a separate beaker, dissolve chloroacetic acid (0.01 mol) in water and neutralize it with sodium bicarbonate.

  • Add the neutralized chloroacetic acid solution to the solution of the thiadiazole derivative.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • After the reaction is complete (monitored by TLC), acidify the solution with dilute hydrochloric acid.

  • The precipitated product is filtered, washed with water, and recrystallized from hot water or ethanol to yield pure (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid.

Synthetic Applications and Protocols

The true power of (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid lies in its ability to serve as a versatile platform for diversification. The following sections detail key transformations at each of its reactive sites.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a gateway to a variety of functional groups, most notably esters and amides, which are prevalent in bioactive molecules.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction, and often requires forcing conditions, such as the removal of water, to drive the equilibrium towards the product.

Protocol 3: General Procedure for Esterification

  • Suspend (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol; used as solvent).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reflux the mixture for 4-6 hours.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization.

The formation of an amide bond is a cornerstone of medicinal chemistry. This is often accomplished using coupling agents to activate the carboxylic acid, facilitating its reaction with an amine. A widely used and effective combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt).[5] The EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted by HOBt to a more stable active ester, minimizing side reactions and racemization.[5]

Amidation_Workflow Start (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid Coupling Activate with EDC/HOBt Start->Coupling Amine Add Amine (R-NH2) Coupling->Amine Product Amide Derivative Amine->Product

Figure 3: Workflow for amide synthesis using coupling agents.

Protocol 4: General Procedure for Amidation using EDC/HOBt [5]

  • Dissolve (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add HOBt (1.1 eq.) and the desired amine (1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Reactions at the Amino Group

The exocyclic amino group is a potent nucleophile, readily undergoing acylation or condensation with carbonyl compounds to form Schiff bases.

Acylation of the amino group with acid chlorides or anhydrides introduces a wide range of substituents, further diversifying the molecular scaffold. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Protocol 5: General Procedure for Acylation of the Amino Group

  • Dissolve or suspend the (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid derivative (1.0 eq.) in a suitable solvent (e.g., pyridine, DCM, or THF).

  • Add a base such as triethylamine or pyridine (1.5 eq.).

  • Cool the mixture to 0 °C.

  • Add the desired acyl chloride or anhydride (1.1 eq.) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry, and concentrate to afford the acylated product, which can be further purified if necessary.

The reaction of the amino group with aldehydes or ketones yields Schiff bases (imines), which are themselves biologically interesting and serve as versatile intermediates for the synthesis of other heterocyclic systems.[2] The formation of Schiff bases is often catalyzed by a small amount of acid.[2]

Protocol 6: General Procedure for Schiff Base Formation [2]

  • Dissolve the (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid derivative (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.) in absolute ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-8 hours.

  • Upon cooling, the Schiff base product often precipitates from the solution.

  • Filter the solid, wash with cold ethanol, and dry.

These Schiff bases can be further elaborated. For instance, reaction with thioglycolic acid can lead to the formation of thiazolidinone rings, another important heterocyclic motif in medicinal chemistry.

Summary of Key Transformations and Yields

The following table summarizes the key synthetic transformations and typical yields for derivatives of (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid.

Starting MaterialReagents and ConditionsProduct TypeTypical Yield (%)
5-Amino-1,3,4-thiadiazole-2-thiolCS2, KOH, EtOH, reflux; then HCl(5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid~74
(5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acidR-OH, H+ cat., refluxEster60-85
(5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acidR-NH2, EDC, HOBt, DMFAmide65-90
(5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid derivativeR-COCl, baseN-Acyl derivative70-95
(5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid derivativeR-CHO, EtOH, H+ cat.Schiff Base75-90

Conclusion

(5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of three distinct and strategically located reactive functional groups provide a robust platform for the generation of a wide array of complex molecules. The protocols detailed in this application note offer a solid foundation for researchers, scientists, and drug development professionals to explore the rich chemical space accessible from this privileged scaffold, paving the way for the discovery of new therapeutic agents and advanced materials.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., Holota, S. M., Perekhoda, L. O., Yaremkevych, R. V., & Nektegayev, I. O. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 33-45. [Link]

  • Al-Obaidi, A. M. H., & Al-Majidi, S. M. H. (2018). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 10(8), 350-357. [Link]

  • Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2013). 1, 3, 4-Thiadiazole and its derivatives: A review on recent progress in biological activities. Chemical Biology & Drug Design, 81(5), 557-576. [Link]

  • Gür, M., Ceylan, Ş., & Tarı, G. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC advances, 12(46), 30043-30055. [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Preprints.org2021 , 2021070505. [Link]

  • Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1, 3, 4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545. [Link]

  • Shamroukh, A. H., & Hegab, M. I. (2020). A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives. Egyptian Journal of Chemistry, 63(11), 4387-4408. [Link]

  • Kazemi, F., & Kiasat, A. R. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456. [Link]

  • Gholap, A. R., Toti, K. S., Shirazi, F., Kumari, R., & Bhat, M. K. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 48(27), 4743-4746. [Link]

  • Al-Gwady, M. S. (2008). Synthesis of 2-Amino-5-Substituted-1, 3, 4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. Rafidain Journal of Science, 19(3), 1-12. [Link]

  • Han, Y., & Hu, L. (2012). A review on synthesis, therapeutic, and computational studies of substituted 1, 3, 4 thiadiazole derivatives. Journal of the Chinese Chemical Society, 59(5), 539-553. [Link]

  • Synthesis of 2-Amino-5-substituted-1, 3, 4-oxadiazoles Using 1, 3-Dibromo-5, 5-dimethylhydantoin as Oxidant. ResearchGate. [Link]

  • Steahly, G. W. (1957). U.S. Patent No. 2,799,683. Washington, DC: U.S.
  • A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry. [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct synthesis of amides from carboxylic acids and amines using B (OCH2CF3) 3. The Journal of organic chemistry, 78(9), 4512-4523. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5227. [Link]

  • An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature. Ultrasonics sonochemistry, 18(3), 743-746. [Link]

  • Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. [Link]

  • Gholap, A. R., Toti, K. S., Shirazi, F., Kumari, R., & Bhat, M. K. (2007). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron letters, 48(27), 4743-4746. [Link]

  • Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. ResearchGate. [Link]

  • Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic chemistry, 77, 367-373. [Link]

Sources

Synthesis of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol herein is presented with in-depth explanations of the experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds, exhibiting antimicrobial, anticonvulsant, and anti-inflammatory properties. The title compound, (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid, serves as a versatile building block for the synthesis of more complex pharmaceutical agents. Its structure, featuring a reactive carboxylic acid group and a nucleophilic amino group on the thiadiazole core, allows for diverse chemical modifications. This guide details a reliable two-step synthesis beginning with the cyclization of thiosemicarbazide to form the key intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), followed by its S-alkylation with chloroacetic acid.

Overall Reaction Scheme

The synthesis proceeds in two primary stages as depicted below:

Overall_Reaction_Scheme cluster_0 Step 1: Cyclization cluster_1 Step 2: S-Alkylation TSC Thiosemicarbazide AMT 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) TSC->AMT Reflux CS2 + Carbon Disulfide CS2->AMT Base1 Base (e.g., Na2CO3 or KOH) Base1->AMT Solvent1 Solvent (e.g., Ethanol) Solvent1->AMT Product (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid AMT->Product Reflux CAA + Chloroacetic Acid CAA->Product Base2 Base (e.g., KOH) Base2->Product Solvent2 Solvent (e.g., Ethanol) Solvent2->Product

Caption: Overall two-step synthesis of the target compound.

PART 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT)

This initial and crucial step involves the cyclization of thiosemicarbazide with carbon disulfide in a basic medium. The base plays a critical role in deprotonating the thiosemicarbazide, facilitating its nucleophilic attack on the carbon disulfide.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier Example
ThiosemicarbazideCH₅N₃S91.13≥99%Sigma-Aldrich
Carbon DisulfideCS₂76.13≥99.9%Fisher Scientific
Anhydrous Sodium CarbonateNa₂CO₃105.99≥99.5%Merck
Ethanol (Absolute)C₂H₅OH46.07≥99.8%VWR Chemicals
Hydrochloric Acid (conc.)HCl36.4637%J.T. Baker
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide (4.56 g, 0.05 mol) in absolute ethanol (75 mL).

  • Addition of Base: To the stirring solution, add anhydrous sodium carbonate (5.30 g, 0.05 mol). The use of an anhydrous base is important to prevent unwanted side reactions with water.

  • Addition of Carbon Disulfide: Carefully add carbon disulfide (3.81 g, 3.0 mL, 0.05 mol) to the mixture. This step should be performed in a well-ventilated fume hood as carbon disulfide is highly volatile and toxic.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reflux is complete, cool the mixture to room temperature. Filter the resulting precipitate and wash it with hot distilled water to remove any unreacted sodium carbonate and other inorganic impurities.

  • Acidification: Transfer the filtrate to a beaker and acidify it dropwise with concentrated hydrochloric acid with constant stirring until no further precipitation is observed. This step protonates the thiolate salt of the product, causing it to precipitate out of the solution.

  • Purification: Filter the crude product, wash it with cold distilled water until the washings are neutral to litmus paper, and then dry it in a desiccator. The product can be further purified by recrystallization from ethanol or a mixture of ethanol and water.[1]

AMT_Synthesis_Workflow A Dissolve Thiosemicarbazide in Ethanol B Add Anhydrous Sodium Carbonate A->B C Add Carbon Disulfide (in fume hood) B->C D Reflux for 6-8 hours C->D E Cool to Room Temperature and Filter D->E F Wash Precipitate with Hot Water E->F G Acidify Filtrate with Concentrated HCl E->G Filtrate H Filter Precipitated Product G->H I Wash with Cold Water and Dry H->I J Recrystallize from Ethanol/Water I->J

Caption: Workflow for the synthesis of AMT.

PART 2: Synthesis of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid

This second step involves the nucleophilic substitution of the thiol group of AMT on chloroacetic acid. The reaction is carried out in the presence of a base to deprotonate the thiol, thus activating it as a nucleophile.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier Example
2-Amino-5-mercapto-1,3,4-thiadiazole (AMT)C₂H₃N₃S₂133.19-Synthesized in Part 1
Chloroacetic AcidC₂H₃ClO₂94.50≥99%Sigma-Aldrich
Potassium HydroxideKOH56.11≥85%Fisher Scientific
Ethanol (95%)C₂H₅OH46.07-VWR Chemicals
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottomed flask equipped with a reflux condenser, dissolve the synthesized 2-amino-5-mercapto-1,3,4-thiadiazole (1.33 g, 0.01 mol) in 95% ethanol (30 mL).

  • Addition of Base: To this solution, add a solution of potassium hydroxide (0.62 g, 0.011 mol) in 95% ethanol (10 mL). The slight excess of base ensures complete deprotonation of the thiol.

  • Addition of Chloroacetic Acid: Add chloroacetic acid (0.95 g, 0.01 mol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture in an ice bath. The precipitated product is then filtered off.

  • Purification: The crude product is washed with a small amount of cold ethanol and then recrystallized from ethanol to yield pure (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid.

S_Alkylation_Workflow A Dissolve AMT in 95% Ethanol B Add Ethanolic Potassium Hydroxide A->B C Add Chloroacetic Acid B->C D Reflux for 4-6 hours C->D E Cool in Ice Bath D->E F Filter the Precipitate E->F G Wash with Cold Ethanol F->G H Recrystallize from Ethanol G->H

Caption: Workflow for the S-alkylation of AMT.

Characterization of the Final Product

The structure and purity of the synthesized (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid should be confirmed by standard analytical techniques.

  • Melting Point: Determination of the melting point is a quick and easy way to assess the purity of the compound.

  • FT-IR Spectroscopy: The FT-IR spectrum should show characteristic absorption bands for the N-H, C=O, C-S, and C=N functional groups. Expected characteristic peaks include:

    • N-H stretching (amine): ~3300-3100 cm⁻¹

    • O-H stretching (carboxylic acid): broad band ~3000-2500 cm⁻¹

    • C=O stretching (carboxylic acid): ~1700 cm⁻¹

    • C=N stretching (thiadiazole ring): ~1620 cm⁻¹

  • ¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of the different types of protons in the molecule. Expected signals in a suitable deuterated solvent (e.g., DMSO-d₆) would include:

    • A singlet for the two protons of the amino group (-NH₂).

    • A singlet for the two protons of the methylene group (-S-CH₂-).

    • A broad singlet for the acidic proton of the carboxylic acid (-COOH).

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carbons of the thiadiazole ring, the methylene group, and the carbonyl group.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any chemicals.[2][3]

  • Fume Hood: The synthesis of the AMT intermediate involves the use of carbon disulfide, which is highly flammable, volatile, and toxic. This step must be performed in a well-ventilated fume hood.[2]

  • Thiosemicarbazide: This compound is toxic if swallowed and may cause an allergic skin reaction. Avoid inhalation of dust and contact with skin and eyes.[4][5][6]

  • Chloroacetic Acid: This is a corrosive substance that can cause severe skin burns and eye damage. Handle with extreme care.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.[2][3]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of AMT Incomplete reaction or loss during work-up.Ensure the reflux time is adequate. Be careful during the acidification step to avoid adding a large excess of acid, which can affect solubility.
Low yield of the final product Incomplete S-alkylation.Ensure the base is completely dissolved and a slight excess is used. Check the purity of the starting AMT.
Product is oily or does not solidify Impurities are present.Attempt to purify by column chromatography or try trituration with a suitable non-polar solvent to induce solidification.
Unexpected peaks in NMR spectrum Presence of starting materials or by-products.Re-purify the compound by recrystallization. Ensure all glassware was clean and dry.

References

  • Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazol. Baghdad Science Journal. Available at: [Link]

  • Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole. Google Patents.
  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. INDIAN JOURNAL OF HETEROCYCLIC CHEMISTRY. Available at: [Link]

  • Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol. Journal of Al-Nahrain University. Available at: [Link]

  • THIOSEMICARBAZIDE FOR SYNTHESIS - Loba Chemie. Loba Chemie. Available at: [Link]

Sources

Applications of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3][4][5] This five-membered heterocycle, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and oxadiazole, allowing it to interact with a wide array of biological targets.[4] Its mesoionic character facilitates crossing cellular membranes, enhancing its potential as a therapeutic agent.[4] Derivatives of 1,3,4-thiadiazole are found in a range of clinically used drugs, including the diuretic acetazolamide, the antimicrobial cefazolin, and various anticancer agents.[2][4][6]

(5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid, and its parent compound 5-amino-1,3,4-thiadiazole-2-thiol, are particularly valuable starting materials in the synthesis of novel drug candidates. The bifunctional nature of 5-amino-1,3,4-thiadiazole-2-thiol, with its reactive amino and thiol groups, provides a versatile platform for chemical modification and the introduction of diverse pharmacophores.[7] This guide delves into the medicinal chemistry applications of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid and its derivatives, offering detailed protocols and insights for researchers in drug discovery and development.

Synthetic Strategies and Key Reactions

The synthesis of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid derivatives typically involves the S-alkylation of a 5-substituted-1,3,4-thiadiazole-2-thiol with a haloacetic acid or its ester, followed by further modifications of the amino group if desired. The reactivity of the thiol group makes it a prime site for introducing the acetic acid moiety, which can enhance solubility and provide an additional point for derivatization.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid derivatives.

Synthetic Workflow General Synthetic Workflow for (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid Derivatives start 5-Amino-1,3,4-thiadiazole-2-thiol step1 S-Alkylation with Chloroacetic Acid/Ester start->step1 product1 (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid/ester step1->product1 step2 Modification of the Amino Group (e.g., Acylation, Schiff Base Formation) product1->step2 final_product Diverse Biologically Active Derivatives step2->final_product

Caption: A generalized synthetic pathway for producing diverse derivatives of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid.

Application Notes & Protocols

Synthesis of Novel Antimicrobial Agents

Derivatives of 1,3,4-thiadiazole are well-established antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[2][5][8][9][10] The (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid scaffold can be leveraged to create novel compounds with enhanced antimicrobial properties.

Protocol: Synthesis of a Schiff Base Derivative for Antimicrobial Screening

This protocol outlines the synthesis of a Schiff base from (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid and an aromatic aldehyde, a common strategy to generate compounds with potential antimicrobial activity.[8][11]

Step 1: Synthesis of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid

  • Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1 eq.) in an appropriate solvent such as ethanol or aqueous sodium hydroxide.

  • Add chloroacetic acid (1 eq.) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl) if the reaction was performed in a basic solution.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain pure (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid.

Step 2: Schiff Base Formation

  • Dissolve (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid (1 eq.) in glacial acetic acid.

  • Add a substituted aromatic aldehyde (1 eq.) to the solution.

  • Reflux the mixture for 6-8 hours.

  • Pour the cooled reaction mixture into ice-cold water.

  • Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to yield the pure Schiff base derivative.

Characterization: The synthesized compounds should be characterized by FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm their structures.[11][12]

Antimicrobial Evaluation: The final compounds can be screened for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, using methods like the disk diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).[9][10][13]

Development of Potent Anticancer Therapeutics

The 1,3,4-thiadiazole nucleus is a key component in numerous compounds with demonstrated anticancer activity.[1][2][4][14] Derivatives of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid can be designed as novel anticancer agents.

Protocol: Synthesis of N-substituted Amide Derivatives for Cytotoxicity Assays

This protocol describes the synthesis of an amide derivative by coupling (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid with a bioactive amine, a strategy to enhance anticancer efficacy.[14][15]

  • Activate the carboxylic acid of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid (1 eq.) using a coupling agent like dicyclohexylcarbodiimide (DCC) or thionyl chloride in an inert solvent (e.g., dry THF or DCM).

  • Add the desired amine (e.g., a substituted aniline or a heterocyclic amine) (1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Filter off any precipitate (e.g., dicyclohexylurea if DCC is used).

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure amide derivative.

Cytotoxicity Evaluation: The synthesized compounds can be evaluated for their in vitro anticancer activity against various cancer cell lines (e.g., MCF-7, HepG2) using the MTT assay to determine their IC50 values.[14][15][16]

Illustrative Data Presentation:

CompoundTarget Cell LineIC50 (µM)Reference
Derivative 1MCF-78.6[16]
Derivative 2HepG212.3[15]
5-FluorouracilMCF-75.2[14]
5-FluorouracilHepG27.8[14]
Design of Carbonic Anhydrase Inhibitors

Derivatives of 1,3,4-thiadiazole are known inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes.[6][17][18][19] Inhibition of specific CA isoforms has therapeutic potential for conditions like glaucoma and certain types of cancer.

Protocol: Synthesis of Sulfonamide-Bearing Derivatives

This protocol focuses on introducing a sulfonamide moiety, a key pharmacophore for carbonic anhydrase inhibition.

  • Synthesize a derivative of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid with a free aromatic amino group.

  • Diazotize the aromatic amine using sodium nitrite and hydrochloric acid at 0-5 °C.

  • Couple the resulting diazonium salt with a suitable sulfonamide-containing compound.

  • Isolate and purify the final product through filtration and recrystallization.

Enzyme Inhibition Assay: The inhibitory effects of the synthesized compounds on human carbonic anhydrase isoenzymes (hCA-I and hCA-II) can be studied in vitro to determine their Ki values.[17][18]

Mechanism of Action Pathway

CA_Inhibition Mechanism of Carbonic Anhydrase Inhibition inhibitor (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid Derivative inhibition Inhibition inhibitor->inhibition enzyme Carbonic Anhydrase (e.g., hCA-II) product H2CO3 ⇌ H+ + HCO3- enzyme->product substrate CO2 + H2O substrate->enzyme inhibition->enzyme

Caption: Inhibition of carbonic anhydrase by a thiadiazole derivative, blocking the conversion of CO2 and water.

Further Medicinal Chemistry Applications

Beyond the detailed protocols, derivatives of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid have shown potential in several other therapeutic areas:

  • Diuretic Activity: Certain derivatives have demonstrated significant diuretic effects, comparable to standard drugs.[1][20][21]

  • Anticonvulsant Activity: The thiadiazole scaffold has been explored for the development of new anticonvulsant agents.

  • Antioxidant Properties: Some derivatives have exhibited potent antioxidant activity in in-vitro assays.[22]

  • Anti-inflammatory and Analgesic Effects: The 1,3,4-thiadiazole ring is present in compounds with anti-inflammatory and analgesic properties.[1]

Conclusion and Future Perspectives

(5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid represents a highly versatile and valuable building block in medicinal chemistry. Its inherent reactivity and the proven pharmacological importance of the 1,3,4-thiadiazole core make it an excellent starting point for the design and synthesis of novel therapeutic agents. The synthetic protocols and application notes provided in this guide offer a foundation for researchers to explore the full potential of this scaffold in addressing a wide range of diseases. Future research will likely focus on the development of isoform-selective enzyme inhibitors, combination therapies, and the exploration of novel biological targets for this promising class of compounds.

References

  • Vertex AI Search. (n.d.). Using 5-Amino-1,3,4-thiadiazole-2-thiol in Synthesis.
  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(2), 145-154.
  • Al-Amiery, A. A., et al. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Physics: Conference Series, 1879, 032111.
  • Sigma-Aldrich. (n.d.). 5-Amino-1,3,4-thiadiazole-2-thiol.
  • Arslan, M., et al. (2009). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 463-468.
  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.
  • Taylor & Francis Online. (2009). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes.
  • Sabiha, M. M., et al. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES). Iraqi Journal of Pharmaceutical Sciences.
  • Chemical Methodologies. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole.
  • Rabie, A. M. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. European Researcher, 10(7), 21-43.
  • PubMed Central. (2023). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities.
  • Sych, I. V., et al. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. Scripta Scientifica Pharmaceutica, 2(2), 53-59.
  • Benchchem. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole.
  • Sabiha, M. M., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES). Iraqi Journal of Pharmaceutical Sciences, 19(1).
  • Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Journal of Chemical Health Risks, 13(4).
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  • ResearchGate. (n.d.). Synthesis of 5-arylamino-1,3,4-thiadiazol-2-yl acetic acid esters 8a-g.
  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(2), 145-154.
  • PubMed Central. (2020). Thiadiazole derivatives as anticancer agents.
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  • PubMed. (2018). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents.
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Application Notes and Protocols for the Development of Antimicrobial Agents Using (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole scaffold, have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The inherent biological activity of the 1,3,4-thiadiazole ring is often attributed to the presence of the toxophoric –N=C–S– moiety, its aromaticity which confers in vivo stability, and its ability to act as a hydrogen-bonding domain and a two-electron donor system.[1][3]

This document provides a comprehensive guide for the development of novel antimicrobial agents based on the lead compound, (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid. We will delve into the synthesis of this core structure and its derivatives, outline detailed protocols for the evaluation of their antimicrobial efficacy and cytotoxicity, and explore strategies for elucidating their mechanism of action. The causality behind experimental choices is explained to provide a deeper understanding of the drug development process.

Part 1: Synthesis of the Core Scaffold and its Derivatives

The foundational step in this drug development workflow is the synthesis of the starting material, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), and its subsequent conversion to (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid.

Protocol 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT)

This protocol is adapted from established methods for the synthesis of AMT from thiosemicarbazide.[4][5]

Materials:

  • Thiosemicarbazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve thiosemicarbazide in ethanol.

  • To this solution, add a solution of potassium hydroxide in ethanol, followed by the dropwise addition of carbon disulfide while maintaining the temperature below 30°C with an ice bath.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • The precipitated potassium dithiocarbazinate salt is then heated to 140°C, leading to cyclization.[6]

  • After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the 2-amino-5-mercapto-1,3,4-thiadiazole.

  • The crude product is filtered, washed with cold water, and recrystallized from ethanol to yield pure AMT.

Protocol 2: Synthesis of (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid

This protocol involves the S-alkylation of the thiol group of AMT with a haloacetic acid derivative.

Materials:

  • 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or another suitable base

  • Ethanol or a similar solvent

Procedure:

  • Dissolve AMT in an ethanolic solution of sodium hydroxide to form the sodium salt of the thiol.

  • To this solution, add an equimolar amount of chloroacetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture and neutralize it with a suitable acid to precipitate the (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid.

  • Filter the product, wash with water, and recrystallize from a suitable solvent to obtain the purified compound.

Designing and Synthesizing Novel Derivatives

The core structure of (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid offers several points for chemical modification to generate a library of novel derivatives with potentially enhanced antimicrobial activity. Key modifications can be made at the 5-amino group and the carboxylic acid moiety.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the 5-amino group: Acylation or the formation of Schiff bases at the 5-amino position can significantly influence antimicrobial activity. The introduction of aromatic or heterocyclic rings can enhance potency.[3]

  • Modification of the carboxylic acid: Esterification or amidation of the carboxylic acid group can alter the lipophilicity and cell permeability of the compounds, which are crucial for their interaction with microbial targets.

  • Introduction of electron-withdrawing groups: The presence of electron-withdrawing groups on any appended aromatic rings has been shown to increase antimicrobial activity.[3]

The following workflow illustrates the process of generating a library of derivatives:

Derivative Synthesis Workflow cluster_synthesis Synthesis cluster_modification Modification AMT 2-Amino-5-mercapto- 1,3,4-thiadiazole (AMT) Core (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl) -acetic acid AMT->Core S-alkylation with - chloroacetic acid Modification_1 Modification_1 Core->Modification_1 Acylation/Schiff Base Formation (5-amino group) Modification_2 Modification_2 Core->Modification_2 Esterification/Amidation (carboxylic acid) Derivatives Library of Novel Derivatives Modification_1->Derivatives Modification_2->Derivatives

Caption: Workflow for the synthesis of the core compound and its derivatives.

Part 2: Antimicrobial Activity Screening

Once a library of compounds is synthesized, the next critical step is to screen for their antimicrobial activity. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a widely accepted and robust technique.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube containing MHB.

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: The MIC values for a series of hypothetical derivatives are presented in the table below for illustrative purposes.

Compound IDModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Core-01(5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid64128
Deriv-015-(Benzoylamino) derivative1632
Deriv-02Ethyl ester of Core-013264
Deriv-035-(4-Nitrobenzoylamino) derivative816

Part 3: Cytotoxicity Assessment

It is crucial to evaluate the toxicity of promising antimicrobial compounds against mammalian cells to ensure their potential for therapeutic use. The MTT assay is a standard colorimetric assay for assessing cell viability.[7]

Protocol 4: MTT Assay for Cytotoxicity

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 24-48 hours.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL). Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Part 4: Elucidating the Mechanism of Action (MOA)

Identifying the cellular target and mechanism of action of a novel antimicrobial agent is a critical step in its development. A tiered approach, starting with broad-based assays and moving to more specific investigations, is recommended.

Initial MOA Screening Workflow

MOA Screening Workflow Active_Compound Active Compound (from MIC screen) Macromolecular_Synthesis Macromolecular Synthesis Assays (DNA, RNA, protein, cell wall) Active_Compound->Macromolecular_Synthesis Membrane_Permeability Membrane Permeability Assays (e.g., SYTOX Green) Active_Compound->Membrane_Permeability Target_Class Hypothesized Target Class Macromolecular_Synthesis->Target_Class Membrane_Permeability->Target_Class Specific_Assays Specific Target-Based Assays (e.g., enzyme inhibition, DNA binding) Target_Class->Specific_Assays

Caption: A tiered workflow for elucidating the mechanism of action.

Potential Bacterial Targets and Signaling Pathways

The antimicrobial activity of thiadiazole derivatives may stem from their ability to interfere with essential bacterial processes.[8] Potential mechanisms include:

  • Inhibition of Cell Wall Synthesis: Disruption of peptidoglycan biosynthesis.

  • Inhibition of Protein Synthesis: Targeting the bacterial ribosome.

  • Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription.

  • Disruption of Membrane Function: Compromising the integrity of the bacterial cell membrane.[8]

  • Interference with Bacterial Signaling: Many bacteria rely on signaling systems, such as two-component systems or quorum sensing, to regulate virulence and survival.[2][9][10][11] Targeting these pathways presents a novel antimicrobial strategy.

Bacterial Signaling Pathways as Potential Targets:

Bacterial Signaling Targets Thiadiazole Thiadiazole Derivative TCS Two-Component System (e.g., WalK/WalR) Thiadiazole->TCS inhibition QS Quorum Sensing (e.g., LuxI/LuxR) Thiadiazole->QS inhibition Virulence Virulence Factor Expression TCS->Virulence Biofilm Biofilm Formation QS->Biofilm

Caption: Potential bacterial signaling pathways targeted by thiadiazole derivatives.

Conclusion

The (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid scaffold represents a promising starting point for the development of novel antimicrobial agents. By systematically synthesizing and screening a library of derivatives, and subsequently evaluating their cytotoxicity and mechanism of action, researchers can identify lead compounds with therapeutic potential. The protocols and workflows outlined in this document provide a robust framework for advancing these compounds through the early stages of the drug discovery pipeline.

References

  • Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.).
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  • Ogasawara, H., & Okada, M. (2018). Bacterial signal transduction networks via connectors and development of the inhibitors as alternative antibiotics. Bioscience, Biotechnology, and Biochemistry, 82(6), 931–940.
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  • Technology Networks. (2019, May 8). Bacteria's Secret Signaling System Opens Doors for Antibiotic Therapy.
  • Bîcu, E., & Gaina, L. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30099–30111.
  • Raskelah, G. A. (2020). Bacterial signaling as an antimicrobial target. Current Opinion in Microbiology, 57, 97–104.
  • Synthesis of α‐[5‐(5‐amino‐1,3,4‐thiadiazol‐2‐yl)‐2‐imidazolylthio]acetic acids. (n.d.).
  • Li, W.-Y., Song, Y., Chen, H.-B., & Yang, W.-L. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.
  • Al-Shabib, N. A., Al-Jassir, M. S., Al-Otaibi, M. S., & Al-Ghamdi, A. M. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(4), 103598.
  • Miller, M. B., & Bassler, B. L. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Journal of Bacteriology, 204(5), e00052-22.
  • Miller, M. B., & Bassler, B. L. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Journal of Bacteriology, 204(5), e00052-22.
  • Al-Jibouri, M. N. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Medicinal and Chemical Sciences, 5(6), 957-967.
  • Nazari Montazer, M., et al. (2023). The synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives as novel urease inhibitors. Journal of Molecular Structure, 1271, 134079.
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methodology for synthesizing Schiff bases from (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Validated Methodology for the Synthesis of Novel Schiff Bases from (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging a Privileged Scaffold with a Versatile Linker

The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] Schiff bases, compounds containing an azomethine or imine group (-C=N-), represent another critical class of molecules.[5] They are not only pivotal intermediates in organic synthesis but also possess their own impressive range of biological activities.[6][7]

This application note provides a comprehensive, field-proven methodology for the synthesis of novel Schiff bases by conjugating the 1,3,4-thiadiazole core with various carbonyl compounds. Specifically, we focus on the use of (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid as the primary amine source. This starting material is particularly valuable as it incorporates a reactive primary amine for Schiff base formation while retaining a carboxylic acid moiety, which can be used for subsequent derivatization, thereby offering a gateway to a diverse library of potential drug candidates.

The Foundational Chemistry: Mechanism and Strategic Considerations

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[6] The process is typically catalyzed by a small amount of acid. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of the thiadiazole derivative attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.[6]

  • Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs, moving a proton from the nitrogen to the oxygen, making the hydroxyl group a better leaving group (water).

  • Dehydration (Elimination): The acid catalyst protonates the hydroxyl group of the carbinolamine. The lone pair on the nitrogen then helps to eliminate a molecule of water, forming a carbon-nitrogen double bond (the imine, or azomethine group).[8]

Causality Behind Experimental Choices:

  • Choice of Carbonyl Compound: Aromatic aldehydes are generally more stable and often yield crystalline, easily purified Schiff base products compared to aliphatic aldehydes.[9] Ketones can also be used, but the reaction is often slower due to steric hindrance and the lower electrophilicity of the ketone carbonyl carbon.[5]

  • Solvent System: Absolute ethanol or methanol are the most common solvents. They effectively dissolve the reactants and the resulting Schiff base often precipitates out upon cooling, simplifying purification.[10][11]

  • Catalyst: A few drops of a protic acid, typically glacial acetic acid, are used to catalyze the dehydration step.[11][12] The acidic medium protonates the carbonyl oxygen, increasing its electrophilicity, and facilitates the elimination of water. However, a strongly acidic medium can protonate the amine nucleophile, rendering it unreactive. Therefore, only a catalytic amount is necessary.

General Synthesis Protocol & Workflow

This section details a robust and reproducible protocol for the condensation reaction between (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid and a representative aromatic aldehyde.

General Reaction Scheme

The overall transformation is illustrated below, showing the condensation of the primary amine with an aldehyde (R-CHO) to form the target Schiff base.

Caption: General reaction for the synthesis of Schiff bases.

Materials and Equipment
Reagents & Solvents Equipment
(5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acidRound-bottom flask (50 or 100 mL)
Substituted Aromatic Aldehyde (e.g., Benzaldehyde)Reflux condenser
Absolute EthanolMagnetic stirrer and stir bar
Glacial Acetic AcidHeating mantle or oil bath
Diethyl Ether (for washing)Buchner funnel and filter flask
TLC plates (Silica gel 60 F254)Beakers and Erlenmeyer flasks
TLC mobile phase (e.g., Ethyl Acetate/Hexane mixture)Capillary tubes for melting point
Melting point apparatus
Step-by-Step Experimental Protocol

The following workflow diagram outlines the key stages of the synthesis, from reaction setup to final product isolation.

Caption: Experimental workflow for Schiff base synthesis.

Detailed Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid (e.g., 1.91 g, 0.01 mol).

  • Addition of Reactants: Add 30 mL of absolute ethanol and stir until the solid is mostly dissolved. To this solution, add the desired aromatic aldehyde (0.01 mol).[13]

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture.[11]

  • Reflux: Attach a reflux condenser and heat the mixture in a heating mantle or oil bath to reflux (approximately 80°C) with continuous stirring. The reaction time typically ranges from 4 to 8 hours.[14]

  • Monitoring: The reaction can be monitored by TLC. A spot corresponding to the starting amine should diminish over time, while a new, typically less polar spot for the Schiff base product appears.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. A precipitate often forms during cooling. To maximize yield, cool the flask further in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde, followed by a wash with diethyl ether to facilitate drying.[5]

  • Drying: Dry the resulting solid in a vacuum desiccator or a vacuum oven at 50-60°C.

  • Analysis: Record the final mass to calculate the percentage yield, determine the melting point, and proceed with spectroscopic characterization.

Validation and Characterization

Confirming the structure of the synthesized Schiff base is a critical step. A combination of spectroscopic methods provides irrefutable evidence of a successful reaction.

Technique Key Observation Rationale
FT-IR Disappearance of N-H stretching bands from the primary amine (typically two bands around 3300-3400 cm⁻¹).• Appearance of a strong C=N (imine) stretching band around 1600-1650 cm⁻¹.[4]Provides direct evidence of the conversion of the primary amine and the formation of the characteristic azomethine double bond.
¹H NMR Appearance of a singlet peak for the azomethine proton (-N=CH-) typically in the range of δ 8.0-9.0 ppm.[15]• Disappearance of the broad singlet for the -NH₂ protons.• Signals corresponding to the aromatic aldehyde and the thiadiazole core will be present.Unambiguously identifies the proton of the newly formed C=N bond, confirming the structure.
¹³C NMR Appearance of a signal for the azomethine carbon (-N=C H-) in the range of δ 150-165 ppm.Confirms the presence of the imine carbon in the final structure.
Mass Spec. • The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.Verifies the molecular formula and confirms that the condensation reaction has occurred as expected.

Protocol Variations and Troubleshooting

Issue Potential Cause Recommended Solution
Low or No Yield Incomplete reaction; reactants are sterically hindered; insufficient heating.• Increase reflux time and monitor with TLC.• For sterically hindered ketones, consider using a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium forward.• Explore microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[1][8]
Product Does Not Precipitate The synthesized Schiff base is highly soluble in the reaction solvent.• Reduce the volume of the solvent by rotary evaporation.• Pour the concentrated reaction mixture into crushed ice or cold water to induce precipitation.[14]
Impure Product Unreacted starting materials or side products are co-precipitating.• Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture like ethanol/DMF).• Ensure the crude product is thoroughly washed with cold solvent on the filter funnel to remove soluble impurities.

Concluding Remarks and Future Applications

The methodology presented herein provides a reliable and efficient pathway for synthesizing a diverse array of Schiff bases derived from (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid. The inherent value of this synthetic strategy lies in its modularity; by simply varying the aldehyde or ketone component, a large library of compounds can be generated for screening purposes.

Furthermore, the carboxylic acid group on the starting scaffold remains intact throughout the synthesis. This functional handle is available for a host of secondary reactions, such as esterification or amidation, enabling the development of more complex molecules with potentially enhanced biological profiles. The compounds synthesized via this protocol serve as promising candidates for further investigation in antibacterial, antifungal, and anticancer drug discovery programs.[1][3]

References

  • Bülen, K. (n.d.). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. DergiPark. Available at: [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. (n.d.). Journal of Global Pharma Technology. Available at: [Link]

  • Synthesis and characterization of heterocyclic compounds from amine derivative. (n.d.). Available at: [Link]

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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

(5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid is a heterocyclic compound belonging to the 1,3,4-thiadiazole class. Thiadiazole derivatives are of significant interest in medicinal chemistry and drug development, serving as crucial scaffolds for designing agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The molecule combines the thiadiazole ring, a primary amine, a thioether linkage, and a carboxylic acid moiety, making it a versatile intermediate for further chemical modification.[3]

Given its potential role as a key building block in the synthesis of pharmacologically active molecules, its unambiguous structural confirmation, purity assessment, and physicochemical profiling are paramount. A rigorous and multi-faceted analytical approach is not merely a quality control measure but a foundational necessity to ensure the reliability and reproducibility of subsequent research and development efforts.

This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the characterization of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid. The narrative emphasizes the rationale behind the selection of each technique, presenting an integrated strategy that ensures a holistic understanding of the molecule's identity, purity, and properties.

Integrated Analytical Workflow

A robust characterization strategy relies on the synergy of multiple analytical techniques. Spectroscopic methods provide primary structural information, chromatography assesses purity, and other techniques define physicochemical properties. The following diagram illustrates a logical workflow for the comprehensive characterization of the title compound.

Analytical_Workflow Fig. 1: Integrated Characterization Workflow cluster_synthesis Synthesis & Isolation cluster_primary Primary Structural Elucidation cluster_secondary Confirmatory & Purity Analysis cluster_physchem Physicochemical & Solid-State Properties synthesis Synthesized Compound ((5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid) NMR NMR Spectroscopy (¹H, ¹³C) synthesis->NMR Identity MS Mass Spectrometry (HRMS) synthesis->MS Identity FTIR FTIR Spectroscopy synthesis->FTIR Functional Groups HPLC RP-HPLC (Purity & Quantification) synthesis->HPLC Purity Final_Report Comprehensive Characterization Report NMR->Final_Report MS->Final_Report FTIR->Final_Report EA Elemental Analysis (CHNOS) HPLC->EA For Pure Sample MP Melting Point HPLC->MP For Pure Sample Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal For Pure Sample HPLC->Final_Report EA->Final_Report MP->Final_Report XRC X-ray Crystallography (Optional, Definitive Structure) Thermal->XRC Thermal->Final_Report XRC->Final_Report

Caption: Integrated workflow for compound characterization.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques are fundamental to confirming that the synthesized molecule has the correct atomic connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. For this specific molecule, DMSO-d₆ is a suitable solvent due to the polarity of the amine and carboxylic acid groups.[4][5]

Expected Spectral Features:

Technique Functional Group Expected Chemical Shift (δ, ppm) Comments
¹H NMR Amino (-NH₂)~7.3Broad singlet, exchangeable with D₂O.[6]
Methylene (-S-CH₂-COOH)~4.2Singlet, integrating to 2H.[3]
Carboxylic Acid (-COOH)>10.0Very broad singlet, exchangeable with D₂O.
¹³C NMR Thiadiazole C-NH₂~170[7]
Thiadiazole C-S~150[7]
Carboxylic Acid (C=O)~170-175
Methylene (-CH₂-)~35-40

Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the dried sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 15 ppm.

    • Reference the spectrum to the residual DMSO solvent peak at ~2.50 ppm.[5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the DMSO-d₆ solvent peak at ~39.52 ppm.

  • Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Assign all peaks in both ¹H and ¹³C spectra based on expected chemical shifts and correlations from 2D NMR experiments (HSQC, HMBC) if necessary for unambiguous assignment.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can distinguish between compounds with the same nominal mass but different elemental compositions.[8] Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[9]

Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent like methanol or acetonitrile/water.

  • Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Acquisition:

    • Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. The carboxylic acid makes negative mode detection highly favorable.

    • The expected exact mass for C₄H₅N₃O₂S₂ is 191.00.

    • For [M+H]⁺, search for m/z 192.00.

    • For [M-H]⁻, search for m/z 190.00.

  • Tandem MS (MS/MS): To gain further structural insight, perform fragmentation analysis on the parent ion. Fragmentation of the thiadiazole ring is a characteristic feature.[10]

  • Data Analysis: Compare the experimentally measured mass to the calculated theoretical mass. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. It serves as an excellent confirmatory technique.

Expected Absorption Bands:

Wavenumber (cm⁻¹) Vibration Functional Group
3450-3300N-H stretchPrimary Amine (-NH₂)[6]
3300-2500O-H stretchCarboxylic Acid (-COOH)
~1700C=O stretchCarboxylic Acid (-COOH)[2]
~1620C=N stretchThiadiazole Ring[2][5]
~1500-1400C=C stretchAromatic-like ring vibration
~1400-1300C-S stretchThiadiazole Ring[5]

Protocol: FTIR Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly and press it into a transparent disc using a hydraulic press.

  • Background Collection: Collect a background spectrum of the empty sample compartment.

  • Sample Spectrum Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and correlate them with the expected functional groups to confirm the structure.

Chromatographic Analysis: Purity and Stability Assessment

Rationale: High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical compounds and for monitoring their stability over time. A reversed-phase (RP-HPLC) method is most suitable for this polar analyte. The development of a stability-indicating method is critical to separate the main compound from any potential impurities or degradants.[11]

HPLC_Method_Dev Fig. 2: HPLC Method Development Logic start Define Goal: Purity Assay col_select Column Selection (e.g., C18, 5 µm, 4.6x150 mm) start->col_select mp_select Mobile Phase Screening (ACN/Water vs MeOH/Water) col_select->mp_select isocratic Initial Run (Isocratic, e.g., 80:20 A:B) mp_select->isocratic eval1 Evaluate Peak Shape & Retention Time isocratic->eval1 adjust_mp Adjust Organic % eval1->adjust_mp RT too long/short adjust_ph Adjust pH of Aqueous Phase (e.g., 0.1% Acetic Acid) eval1->adjust_ph Poor Peak Shape gradient Implement Gradient eval1->gradient Complex Sample eval2 Adequate Separation? eval1->eval2 Good adjust_mp->eval1 adjust_ph->eval1 gradient->eval2 eval2->adjust_mp No validate Method Validation (Linearity, Accuracy, Precision) eval2->validate Yes

Caption: Logical flow for RP-HPLC method development.

Protocol: RP-HPLC Method Development and Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Initial Conditions: Based on literature for similar compounds, the following are robust starting parameters.[12][13][14]

Parameter Recommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Acetic Acid or Formic Acid
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic: 80% A / 20% B
Flow Rate 1.0 mL/min
Detection λ Scan from 200-400 nm with a PDA detector; select λmax for quantification (likely ~260 nm).[13]
Injection Volume 10 µL
Column Temp. 30 °C
  • Optimization:

    • Retention: If retention time is too short, decrease the percentage of acetonitrile. If too long, increase it.

    • Peak Shape: The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak symmetry. Adjusting the pH can further optimize this.

    • Resolution: If impurities are present and co-elute, a gradient elution may be necessary. Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to screen for all potential impurities.

  • Purity Calculation: Once the method is optimized, calculate the area percent purity from the chromatogram of the sample.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Method Validation (Abbreviated): For quantitative applications, the method should be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and specificity.

Physicochemical and Solid-State Characterization

Thermal Analysis (TGA/DSC)

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's thermal properties. DSC measures heat flow and can precisely determine the melting point and detect phase transitions, while TGA measures mass loss as a function of temperature, indicating thermal stability and decomposition patterns.[15]

Protocol: Thermal Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument or separate units.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Acquisition:

    • Heat the sample from ambient temperature (e.g., 30 °C) to an appropriate final temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min.

    • Use an inert nitrogen atmosphere with a flow rate of 50 mL/min.

  • Data Analysis:

    • DSC: The sharp endothermic peak corresponds to the melting point (Tₘ). The onset temperature is typically reported. A sharp peak is also an indicator of high purity.

    • TGA: The temperature at which significant weight loss begins indicates the onset of decomposition.

X-ray Crystallography

Rationale: Single-crystal X-ray diffraction is the unequivocal method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While it requires obtaining a suitable single crystal, the resulting structural data, including bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding), is definitive.[16][17]

Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, DMF/water).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Conclusion

The analytical characterization of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid requires a systematic and orthogonal approach. The combination of NMR and high-resolution mass spectrometry provides irrefutable evidence of the molecular structure and elemental composition. FTIR serves as a rapid confirmation of functional groups. A well-developed RP-HPLC method is indispensable for accurately determining purity and is essential for any future stability or formulation studies. Finally, thermal analysis and X-ray crystallography provide crucial data on the compound's solid-state properties. By following the integrated workflow and protocols outlined in this guide, researchers can ensure a thorough and reliable characterization, building a solid foundation for its application in drug discovery and development.

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  • Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN 3]copper(II) bromide. [URL: https://journals.iucr.org/e/issues/2024/04/00/ki2501/]
  • NIH. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6680582/]
  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [URL: https://www.tainstruments.
  • PubMed Central. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9574441/]

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Application Notes and Protocols for the Development of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction: The Enduring Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons.[1] This seemingly simple physiological reaction is fundamental to a vast array of biological processes, including respiration, pH homeostasis, electrolyte secretion, and bone resorption.[1] Consequently, the dysregulation of CA activity is implicated in a wide range of pathologies, making these enzymes a compelling target for therapeutic intervention.[2]

The clinical applications of carbonic anhydrase inhibitors (CAIs) are well-established, with drugs like acetazolamide and dorzolamide used for the treatment of glaucoma, epilepsy, altitude sickness, and certain types of edema.[3][4] More recently, the role of specific CA isoforms, particularly CA IX and XII, in promoting the survival and proliferation of hypoxic tumors has opened up new avenues for the development of novel anti-cancer agents.[5]

This comprehensive guide provides detailed application notes and protocols for the key stages in the development of novel carbonic anhydrase inhibitors, from initial screening to structural characterization. The methodologies described herein are designed to be robust, reproducible, and reflective of current best practices in the field.

Part 1: Screening for Novel Carbonic Anhydrase Inhibitors

The initial identification of compounds that modulate the activity of a target CA isoform is a critical first step in the drug discovery pipeline. This section details two primary approaches: a high-throughput colorimetric assay for initial screening and a more physiologically relevant stopped-flow assay for detailed kinetic analysis.

High-Throughput Screening: The p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay

This colorimetric assay is a widely used method for the high-throughput screening of CA inhibitors due to its simplicity, cost-effectiveness, and compatibility with microplate formats.[3] The assay relies on the esterase activity of CAs, which catalyze the hydrolysis of the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored spectrophotometrically, is proportional to CA activity.

Materials and Reagents:

  • Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich C4396).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Positive Control Inhibitor: Acetazolamide.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Organic Solvent: DMSO or acetonitrile.

  • Equipment: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 400-405 nm; multichannel pipettes.

Procedure:

  • Reagent Preparation:

    • CA Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -80°C.

    • CA Working Solution: On the day of the assay, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.

    • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO.

    • Inhibitor Stock Solutions: Dissolve test compounds and acetazolamide in DMSO to create a stock concentration (e.g., 10 mM). Prepare serial dilutions to generate a range of concentrations for IC50 determination.

  • Assay Plate Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of acetazolamide dilution + 20 µL CA Working Solution.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinetic Characterization: The Stopped-Flow CO2 Hydration Assay

While the p-NPA assay is excellent for initial screening, the stopped-flow CO2 hydration assay is the gold standard for detailed kinetic characterization of CA inhibitors.[4][6] This method directly measures the physiologically relevant hydration of CO2, providing more accurate kinetic parameters (Kcat, KM, and Ki). The assay rapidly mixes a CO2-saturated solution with a solution containing the CA enzyme and a pH indicator. The resulting change in pH due to proton production is monitored spectrophotometrically in real-time.[4]

Materials and Reagents:

  • Carbonic Anhydrase (CA) Enzyme: Purified recombinant human CA isoform of interest.

  • Assay Buffer: 20 mM Tris, pH 8.3, containing a pH indicator (e.g., 100 µM phenol red).

  • CO2-Saturated Water: Prepare by bubbling pure CO2 gas through chilled, deionized water for at least 30 minutes prior to the experiment.[2]

  • Positive Control Inhibitor: Acetazolamide or an appropriate standard for the target isoform.

  • Equipment: Stopped-flow spectrophotometer equipped with a temperature-controlled cell holder.

Procedure:

  • Instrument Setup:

    • Turn on the stopped-flow spectrophotometer and allow the lamp to warm up.

    • Equilibrate the sample handling unit and observation cell to the desired temperature (e.g., 25°C).

  • Solution Preparation:

    • Enzyme Solution: Prepare a solution of the CA enzyme in the Assay Buffer at a concentration that will yield a measurable reaction rate (typically in the nanomolar range).

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds and the positive control inhibitor in the Assay Buffer.

    • Keep the CO2-saturated water on ice to maintain saturation.

  • Stopped-Flow Measurement:

    • Load one syringe of the instrument with the CO2-saturated water.

    • Load the other syringe with the Enzyme Solution (for uninhibited reaction) or the enzyme pre-incubated with the inhibitor for a defined period (e.g., 15 minutes at room temperature).

    • Initiate a "push" to rapidly mix the two solutions in the observation cell.

    • Record the change in absorbance of the pH indicator over time (typically in milliseconds).

  • Data Analysis:

    • Determine the initial rate of the reaction from the slope of the absorbance vs. time curve.

    • To determine the inhibition constant (Ki), measure the initial rates at various substrate (CO2) and inhibitor concentrations.

    • Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and calculate the Ki value.

Part 2: In Silico Design and Screening of Carbonic Anhydrase Inhibitors

Computational approaches are indispensable in modern drug discovery for identifying and optimizing lead compounds. Virtual screening allows for the rapid and cost-effective evaluation of large compound libraries against a target protein structure.

Structure-Based Virtual Screening Workflow

This workflow leverages the three-dimensional structure of the target CA isoform to identify potential inhibitors that can bind to the active site with high affinity.

Software and Databases:

  • Protein Preparation: Schrödinger Maestro, UCSF Chimera.

  • Ligand Databases: ZINC, DrugBank, or in-house compound libraries.

  • Molecular Docking Software: AutoDock Vina, Glide, GOLD.[7][8]

  • Pharmacophore Modeling Software: PHASE (Schrödinger).

Procedure:

  • Receptor Preparation:

    • Obtain the crystal structure of the target human CA isoform from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, assigning correct protonation states, and performing energy minimization to relieve steric clashes.

  • Pharmacophore Model Generation:

    • Compile a set of known active and inactive inhibitors for the target CA isoform.

    • Identify common chemical features (hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) essential for binding.

    • Generate a 3D pharmacophore model based on the spatial arrangement of these features in the active ligands.

  • Ligand Library Preparation and Filtering:

    • Prepare the 3D structures of the compounds in the screening library.

    • Apply filters to remove compounds with undesirable properties, such as those that violate Lipinski's Rule of Five.

  • Hierarchical Screening:

    • Pharmacophore Screening: Use the generated pharmacophore model as a 3D query to rapidly screen the ligand library, retaining only those compounds that match the key chemical features.

    • Molecular Docking: Dock the hits from the pharmacophore screen into the active site of the prepared CA receptor structure. Score and rank the docked poses based on their predicted binding affinity.

  • Post-Docking Analysis and Hit Selection:

    • Visually inspect the top-ranked docked poses to assess the quality of the binding interactions.

    • Prioritize compounds that form key interactions with the catalytic zinc ion and active site residues.

    • Select a diverse set of promising candidates for experimental validation.

Virtual_Screening_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation receptor Receptor Preparation (PDB Structure) pharma Pharmacophore Screening receptor->pharma ligands Ligand Library Preparation ligands->pharma docking Molecular Docking pharma->docking Filtered Hits analysis Post-Docking Analysis docking->analysis Ranked Poses hits Hit Selection for Experimental Validation analysis->hits

Caption: A typical in silico screening workflow for CA inhibitors.

Part 3: Synthesis of Sulfonamide-Based Carbonic Anhydrase Inhibitors

Primary sulfonamides are the most prominent class of CA inhibitors, acting by coordinating to the catalytic zinc ion in the enzyme's active site.[9] The "tail approach" is a common strategy in the design of isoform-selective sulfonamide inhibitors, where different chemical moieties are appended to the sulfonamide scaffold to exploit unique binding pockets among the different CA isoforms.[10]

General Synthetic Strategy: Click Chemistry Approach

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and efficient method for the parallel synthesis of diverse libraries of sulfonamide-based CAIs.[1][11]

General Reaction Scheme:

This protocol describes a two-step, one-pot reaction involving a CuAAC reaction followed by N-acylation of the primary sulfonamide.

Materials and Reagents:

  • Starting Materials: Alkyne-bearing primary sulfonamides, various organic azides, and a library of carboxylic acids.

  • Catalyst: Copper(II) acetate (Cu(OAc)2).

  • Reducing Agent: Sodium ascorbate.

  • Base: Diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-Dimethylaminopyridine (DMAP).

  • Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

Procedure:

  • CuAAC Reaction:

    • In a reaction vessel, dissolve the alkyne-functionalized sulfonamide and the organic azide in DMF.

    • Add Cu(OAc)2 and sodium ascorbate, followed by DIPEA.

    • Heat the reaction mixture (e.g., at 90°C) and monitor for completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • N-Acylation:

    • Once the CuAAC reaction is complete, add the carboxylic acid, EDC, and DMAP to the reaction mixture.

    • Stir the reaction at room temperature until the N-acylation is complete.

  • Work-up and Purification:

    • Perform an appropriate aqueous work-up to remove the catalyst and other water-soluble reagents.

    • Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final N-acyl sulfonamide library members.

  • Characterization:

    • Confirm the structure and purity of the synthesized compounds using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow cluster_reactants Reactants cluster_reactions Reactions cluster_products Products & Analysis alkyne Alkyne-Sulfonamide cuaac CuAAC Reaction alkyne->cuaac azide Organic Azide azide->cuaac acid Carboxylic Acid acyl N-Acylation acid->acyl cuaac->acyl Triazole Intermediate purify Purification acyl->purify Crude Product char Characterization (NMR, MS) purify->char Pure Compound

Caption: Workflow for the synthesis of sulfonamide-based CAIs via click chemistry.

Part 4: Structural Characterization of Inhibitor Binding

X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of protein-ligand complexes at atomic resolution.[5][12] Determining the crystal structure of a novel inhibitor bound to its target CA isoform provides invaluable insights into the binding mode and the key interactions responsible for affinity and selectivity. This information is crucial for structure-guided drug design and the optimization of lead compounds.

Crystallization of Carbonic Anhydrase-Inhibitor Complexes

Materials and Reagents:

  • Protein: Highly purified recombinant CA enzyme.

  • Inhibitor: Synthesized and purified inhibitor compound.

  • Crystallization Screens: Commercially available sparse-matrix crystallization screens.

  • Buffers and Precipitants: Various buffers, salts, and precipitants (e.g., polyethylene glycol (PEG), ammonium sulfate).

  • Equipment: Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates), microscope for crystal visualization, X-ray diffraction equipment (in-house or at a synchrotron facility).

Procedure:

  • Complex Formation:

    • Prepare a concentrated solution of the purified CA enzyme.

    • Add a molar excess of the inhibitor to the protein solution to ensure saturation of the binding sites.

    • Incubate the mixture to allow for complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method.

    • In each well of the crystallization plate, mix a small volume of the protein-inhibitor complex solution with an equal volume of the crystallization screen solution.

    • Seal the plates and incubate them in a temperature-controlled environment.

  • Crystal Optimization and Harvesting:

    • Regularly monitor the crystallization trials for the appearance of crystals.

    • Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and other additives to improve crystal size and quality.

    • Carefully harvest the best-diffracting crystals and cryo-protect them for data collection.

  • X-ray Diffraction Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the cryo-cooled crystal.

    • Process the diffraction data and solve the crystal structure of the CA-inhibitor complex using molecular replacement, using a known CA structure as the search model.

    • Refine the structural model and analyze the electron density map to confirm the binding mode of the inhibitor and identify key protein-ligand interactions.[13]

Data Presentation

Table 1: Example Inhibition Data for Novel Sulfonyl Semicarbazides against Human CA Isoforms
CompoundR-grouphCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
5 H89.54.573.90.79
6 4-F65.23.228.10.65
7 4-Cl58.72.925.40.61
8 4-Br61.33.126.80.63
9 4-I68.93.530.20.68
10 4-NO275.43.820.50.59
Acetazolamide -25012255.7

Data adapted from Pichake et al., ACS Med. Chem. Lett. 2014.

Conclusion

The development of novel carbonic anhydrase inhibitors is a dynamic and promising area of drug discovery, with the potential to address a wide range of unmet medical needs. The protocols and application notes provided in this guide offer a comprehensive framework for researchers and scientists to design, screen, synthesize, and characterize new CAIs. By integrating high-throughput screening, detailed kinetic analysis, in silico design, and structural biology, the identification of potent and isoform-selective carbonic anhydrase inhibitors can be significantly accelerated.

References

  • MDPI. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. [Link]

  • American Chemical Society. (2022). Identification of New Carbonic Anhydrase VII Inhibitors by Structure-Based Virtual Screening. [Link]

  • National Institutes of Health. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [Link]

  • MDPI. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [Link]

  • PubMed. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. [Link]

  • PubMed. (1984). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. [Link]

  • Semantic Scholar. (2002). Successful virtual screening for novel inhibitors of human carbonic anhydrase: strategy and experimental confirmation. [Link]

  • MDPI. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. [Link]

  • ResearchGate. (2002). Successful Virtual Screening for Novel Inhibitors of Human Carbonic Anhydrase: Strategy and Experimental Confirmation. [Link]

  • National Institutes of Health. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. [Link]

  • Tuccinardi, T. (n.d.). Carbonic anhydrase inhibitors: identifying therapeutic cancer agents through virtual screening. [Link]

  • American Chemical Society. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. [Link]

  • AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]

  • ResearchGate. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • International Union of Crystallography. (2023). From X-ray crystallographic structure to intrinsic thermodynamics of protein–ligand binding using carbonic anhydrase isozymes as a model system. [Link]

  • PubMed. (2015). X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors. [Link]

  • National Institutes of Health. (2020). Crystallography and Its Impact on Carbonic Anhydrase Research. [Link]

  • PubMed. (2011). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your synthesis.

Introduction to the Synthesis

The synthesis of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid is a well-established two-step process. The first step involves the cyclization of thiosemicarbazide with carbon disulfide to form the key intermediate, 5-amino-1,3,4-thiadiazole-2-thiol.[1][2] This intermediate is then subjected to an S-alkylation reaction with a haloacetic acid, typically chloroacetic acid, to yield the final product. While the synthesis appears straightforward, several factors can significantly impact the overall yield and purity. This guide will address the common challenges encountered during this synthesis and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid?

A1: Both steps are crucial, but the S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol is often where yield is compromised. The primary challenge is achieving regioselectivity, as the nucleophilic thiol group (-SH) and the amino group (-NH2) can both be alkylated.[3] Additionally, the endocyclic nitrogen atoms can also be potential sites for alkylation under certain conditions.

Q2: How can I minimize the formation of the N-alkylated byproduct?

A2: The key to minimizing N-alkylation lies in controlling the reaction conditions. The thiol group is a softer nucleophile than the amino group and will preferentially react with soft electrophiles like haloacetic acids under milder basic conditions. Using a weak base, such as potassium carbonate or sodium bicarbonate, and a polar aprotic solvent like acetone or ethanol at moderate temperatures can significantly favor S-alkylation over N-alkylation.[4][5]

Q3: My yield of 5-amino-1,3,4-thiadiazole-2-thiol in the first step is low. What are the likely causes?

A3: A low yield in the initial cyclization step can often be attributed to incomplete reaction, side reactions, or loss of product during workup. Ensure that your thiosemicarbazide and carbon disulfide are of high purity. The reaction is typically carried out in the presence of a base like potassium hydroxide or sodium carbonate in a solvent such as ethanol.[1][2][6] Inadequate reaction time or temperature can lead to incomplete conversion. During workup, careful acidification is necessary to precipitate the product; adding the acid too quickly or in excess can lead to the formation of soluble salts and reduce the isolated yield.

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring both steps of the synthesis.[7][8] For the S-alkylation step, you can spot the reaction mixture alongside the starting material (5-amino-1,3,4-thiadiazole-2-thiol) on a silica gel plate. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot will indicate the progression of the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 5-amino-1,3,4-thiadiazole-2-thiol Incomplete reaction.Increase the reaction time or temperature. Ensure efficient stirring.
Impure starting materials.Use high-purity thiosemicarbazide and carbon disulfide.
Product loss during workup.Perform a slow, dropwise acidification during workup to ensure complete precipitation. Wash the precipitate with cold water to minimize dissolution.
Formation of multiple products in the S-alkylation step (as seen on TLC) N-alkylation is occurring alongside S-alkylation.Use a milder base (e.g., K2CO3 instead of KOH). Lower the reaction temperature. Consider using a polar aprotic solvent like acetone.
Dialkylation may be occurring.Use a stoichiometric amount of the alkylating agent (chloroacetic acid).
The final product is difficult to purify. Presence of unreacted starting materials or byproducts.Recrystallization is a common and effective purification method. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[7]
The product is an oil and does not solidify.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, consider purification by column chromatography.
The reaction does not go to completion. Insufficient base or alkylating agent.Ensure you are using the correct stoichiometry. For the alkylation step, a slight excess of the base may be beneficial.
Deactivation of the alkylating agent.Ensure the chloroacetic acid is of good quality and has been stored properly.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

This protocol is based on the cyclization of thiosemicarbazide with carbon disulfide.[1][2][6]

Materials:

  • Thiosemicarbazide

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH) or Sodium Carbonate (Na2CO3)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide in ethanol.

  • Add the base (potassium hydroxide or anhydrous sodium carbonate) to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise with continuous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, and then reflux for 3-4 hours.

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture and reduce the volume of the solvent under reduced pressure.

  • Carefully acidify the concentrated mixture with concentrated hydrochloric acid until the pH is acidic, which will cause a yellowish precipitate to form.

  • Filter the precipitate, wash it with cold water, and dry it to obtain 5-amino-1,3,4-thiadiazole-2-thiol.

Protocol 2: Synthesis of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid

This protocol describes the S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetic acid.[7]

Materials:

  • 5-Amino-1,3,4-thiadiazole-2-thiol

  • Chloroacetic acid

  • Potassium hydroxide (KOH) or Potassium Carbonate (K2CO3)

  • Ethanol

Procedure:

  • Dissolve 5-amino-1,3,4-thiadiazole-2-thiol in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add the base (potassium hydroxide or potassium carbonate) to the solution and stir.

  • In a separate beaker, dissolve chloroacetic acid in a small amount of ethanol.

  • Add the chloroacetic acid solution dropwise to the reaction mixture.

  • Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out upon cooling. If not, the reaction mixture can be cooled down and the solid product filtered off.

  • Purify the crude product by recrystallization from ethanol.

Visualizing the Synthesis Workflow

To better understand the synthesis process and potential challenges, the following diagrams illustrate the reaction pathway and a troubleshooting flowchart.

SynthesisWorkflow A Thiosemicarbazide + CS2 B Step 1: Cyclization (Base, Ethanol, Reflux) A->B Reactants C 5-Amino-1,3,4-thiadiazole-2-thiol B->C Intermediate E Step 2: S-Alkylation (Base, Ethanol, Reflux) C->E D Chloroacetic Acid D->E F (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid E->F Desired Product G N-Alkylated Byproduct E->G Side Product (Minimize) H Purification (Recrystallization) F->H

Caption: Synthetic pathway for (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid.

TroubleshootingFlowchart start Low Yield or Impure Product check_step1 Analyze Step 1: Cyclization Yield start->check_step1 step1_ok Step 1 Yield > 80%? check_step1->step1_ok step1_low Troubleshoot Step 1: - Check Reagent Purity - Optimize Reaction Time/Temp - Refine Workup step1_ok->step1_low No check_step2 Analyze Step 2: Alkylation Reaction step1_ok->check_step2 Yes step1_low->check_step1 multiple_products Multiple Products on TLC? check_step2->multiple_products side_reactions Address Side Reactions: - Use Milder Base - Lower Temperature - Adjust Stoichiometry multiple_products->side_reactions Yes purification_issue Purification Challenges? multiple_products->purification_issue No side_reactions->check_step2 optimize_purification Optimize Purification: - Screen Recrystallization Solvents - Consider Column Chromatography purification_issue->optimize_purification Yes end Improved Yield and Purity purification_issue->end No optimize_purification->end

Caption: A troubleshooting flowchart for optimizing the synthesis.

References

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. INDIAN JOURNAL OF HETEROCYCLIC CHEMISTRY. [Link]

  • Sych, I. V., Perekhoda, L., & Titko, T. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. Scripta Scientifica Pharmaceutica, 2(2), 53-59.
  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 836-860.
  • Al-Mansori, S. A. A. (2012). Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol. Journal of Al-Nahrain University, 15(2), 94-102.
  • Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... - ResearchGate. [Link]

  • Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2019). Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles. Current Organic Synthesis, 16(5), 801-809.
  • Hashem, A. B., Nief, O. A., & Noori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2), 87-94.
  • Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles. ResearchGate. [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid. This guide is designed to provide in-depth technical assistance and practical solutions to the common solubility challenges encountered with this compound in organic solvents. Our goal is to equip you with the knowledge and protocols necessary to ensure the successful progression of your experiments.

Understanding the Molecule: The Root of the Solubility Challenge

(5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid possesses a unique chemical structure that presents inherent solubility challenges. Its amphoteric nature, containing both a basic amino group and an acidic carboxylic acid group, allows it to exist as a zwitterion. This zwitterionic form, while often soluble in water, can lead to strong intermolecular interactions and a stable crystal lattice, significantly reducing its solubility in many common organic solvents.[1][2] The thiadiazole ring itself also contributes to the molecule's planarity and potential for π-stacking, further stabilizing the solid state and hindering dissolution.[3]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the solubility of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid.

Q1: Why is my compound not dissolving in standard organic solvents like methanol or ethanol?

A1: The limited solubility in alcohols like methanol and ethanol is primarily due to the compound's zwitterionic nature at neutral pH.[1] While these solvents are polar, they may not be sufficiently polar or have the right hydrogen bonding capabilities to effectively disrupt the strong intermolecular forces (hydrogen bonds and ionic interactions) within the crystal lattice of the zwitterionic solid.

Q2: I'm observing precipitation when I dilute my DMSO stock solution with an aqueous buffer. What is happening?

A2: This is a common phenomenon known as "precipitation upon dilution." Your compound is likely more soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) where it may not fully exist as a zwitterion. When this DMSO stock is introduced into an aqueous buffer, the change in the solvent environment can cause the compound to revert to its less soluble zwitterionic or neutral form, leading to precipitation.

Q3: Can I heat the solvent to improve solubility?

A3: Gently warming the solvent can increase the kinetic energy of the solvent molecules, which can help to overcome the lattice energy of the solid compound and improve solubility.[4] However, it is crucial to first assess the thermal stability of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid. Prolonged heating at high temperatures can lead to degradation. We recommend starting with gentle warming (e.g., 30-40°C) and monitoring for any changes in appearance or the presence of degradation products by an appropriate analytical method like HPLC.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

When encountering solubility issues, a systematic approach is key. The following troubleshooting guide will walk you through a logical progression of steps to achieve a stable solution of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid.

Caption: Troubleshooting workflow for solubilizing (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid.

Experimental Protocols

Protocol 1: Initial Solubility Screening in Common Organic Solvents

This protocol outlines a systematic approach to determine the approximate solubility of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid in a range of common organic solvents.

Materials:

  • (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Methanol, Ethanol, Acetonitrile

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh out a small, precise amount of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid (e.g., 5 mg) into separate vials.

  • Add a measured volume of the first solvent (e.g., 100 µL of DMSO) to the first vial.

  • Cap the vial and vortex for 30 seconds.

  • Place the vial on a magnetic stirrer and stir at room temperature for 1 hour.

  • Visually inspect the solution. If the solid has completely dissolved, add another weighed portion of the compound and repeat steps 3-4 until a saturated solution (with visible excess solid) is obtained.

  • If the solid is not fully dissolved after 1 hour, incrementally add more solvent (e.g., in 100 µL portions) and repeat the stirring and observation steps until the solid dissolves. Record the total volume of solvent used.

  • For a more accurate determination, once saturation is reached, centrifuge the vial to pellet the excess solid.

  • Carefully remove an aliquot of the supernatant and determine the concentration using a validated analytical method (e.g., HPLC-UV).

  • Repeat this process for each of the selected organic solvents.

Protocol 2: pH-Modified Solubilization

Given the amphoteric nature of the compound, adjusting the pH can significantly enhance its solubility.

Materials:

  • (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid

  • Aqueous buffer solutions of various pH (e.g., pH 2, pH 7.4, pH 9)

  • Dilute solutions of HCl and NaOH for pH adjustment

  • pH meter

Procedure:

  • Prepare a suspension of a known amount of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid in a chosen aqueous buffer.

  • For acidic conditions, slowly add dilute HCl to lower the pH. The carboxylic acid group will be protonated, and the amino group will be protonated, leading to a cationic species which may have higher solubility.

  • For basic conditions, slowly add dilute NaOH to raise the pH. The amino group will be deprotonated, and the carboxylic acid group will be deprotonated, leading to an anionic species which may also have higher solubility.[4]

  • Monitor the dissolution of the solid as the pH is adjusted.

  • Once the compound is dissolved, the pH can be carefully readjusted back towards the desired final pH for the experiment, monitoring for any signs of precipitation.

Solubility Data Summary

SolventPredicted SolubilityRationale & Key Considerations
Water Low to ModerateThe zwitterionic nature allows for some aqueous solubility, but the heterocyclic ring and sulfur atoms contribute to its hydrophobicity.[3]
DMSO SolubleA highly polar aprotic solvent capable of disrupting the zwitterionic interactions and solvating the molecule effectively.[5]
DMF SolubleSimilar to DMSO, DMF is a polar aprotic solvent that is effective at dissolving many polar organic compounds.[5]
Methanol Sparingly SolubleA polar protic solvent that can form hydrogen bonds, but may not be as effective as DMSO or DMF in overcoming the crystal lattice energy.
Ethanol Sparingly SolubleLess polar than methanol, and therefore likely to be a poorer solvent for this compound.
Acetonitrile Poorly SolubleA polar aprotic solvent, but generally less effective at dissolving highly polar and zwitterionic compounds compared to DMSO and DMF.

Advanced Strategies for Persistent Solubility Issues

For particularly challenging cases, more advanced formulation strategies may be necessary. These techniques aim to create a more soluble form of the compound.

  • Co-crystallization: Forming a co-crystal with a benign co-former can disrupt the crystal packing of the parent compound and improve its solubility and dissolution rate.[6]

  • Solid Dispersions: Dispersing the compound in a water-soluble polymer matrix at a molecular level can enhance its wettability and dissolution. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

References

  • Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(32), 20889-20896. Available from: [Link]

  • Pandeya, S. N., et al. (2012). Synthesis and In-vivo Analgesic Activity of 1,2,4-Thiadiazole Derivatives. International Journal of ChemTech Research, 4(2), 618-624. Available from: [Link]

  • Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]

  • IU Pressbooks. Effect of Temperature and Solvent on Solubility. Available from: [Link]

  • Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-202.
  • Mobbayen, J., & Mohanazadeh, F. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Organic Chemistry Research, 7(2), 139-156.
  • Avdeef, A. (2012). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. Available from: [Link]

  • Goud, N. R., et al. (2021). Solubility Enhancement of Antidiabetic Drugs Using a Co-Crystallization Approach. Pharmaceuticals, 14(12), 1288. Available from: [Link]

  • Li, H., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Pharmaceutics, 16(6), 785. Available from: [Link]

Sources

troubleshooting common side reactions in (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the success of your experiments.

Introduction to the Synthesis

The synthesis of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid is a crucial step in the development of various pharmaceutical compounds, leveraging the versatile scaffold of the 5-amino-1,3,4-thiadiazole-2-thiol starting material. The primary reaction involves the S-alkylation of the thiol group with chloroacetic acid in the presence of a base. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide will address these challenges systematically.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis, providing insights into their causes and offering practical solutions.

Issue 1: Low Yield of the Desired S-Alkylated Product

Symptoms:

  • Low isolated yield of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid after workup and purification.

  • TLC analysis shows a significant amount of unreacted starting material (5-amino-1,3,4-thiadiazole-2-thiol).

Potential Causes and Solutions:

Cause Explanation Solution
Incomplete Deprotonation of the Thiol The thiol group of 5-amino-1,3,4-thiadiazole-2-thiol must be deprotonated to form the more nucleophilic thiolate anion for the S-alkylation to proceed efficiently. The predicted pKa of this thiol is approximately 7.80[1]. If the base is not strong enough or used in insufficient quantity, the deprotonation will be incomplete.Use a suitable base to ensure complete deprotonation. Mild bases like potassium carbonate or triethylamine are often sufficient[2]. Use at least one equivalent of the base, and in some cases, a slight excess (1.1-1.2 equivalents) may be beneficial.
Hydrolysis of Chloroacetic Acid In the presence of a base, chloroacetic acid can be hydrolyzed to glycolic acid, especially at elevated temperatures[3]. This side reaction consumes the alkylating agent, reducing the amount available to react with the thiadiazole.Maintain a low reaction temperature, ideally at or below room temperature, particularly during the addition of the base. The neutralization of chloroacetic acid is exothermic, so slow addition of the base with efficient stirring is recommended to control the temperature[3].
Inappropriate Solvent The solubility of the starting material and the reagents can significantly impact the reaction rate. 5-amino-1,3,4-thiadiazole-2-thiol has low solubility in water.Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to ensure all reactants are in solution[2].
Issue 2: Presence of an Isomeric Impurity (N-Alkylation)

Symptoms:

  • NMR spectrum shows an additional singlet in the region of 4.0-5.0 ppm, different from the expected S-CH2 signal.

  • The isolated product has a broad melting point range.

  • TLC analysis shows two closely eluting spots.

Potential Causes and Solutions:

Understanding Regioselectivity: The starting material, 5-amino-1,3,4-thiadiazole-2-thiol, possesses two nucleophilic centers: the sulfur of the thiol group and the nitrogen of the amino group. While S-alkylation is generally favored due to the higher nucleophilicity of the thiolate anion, N-alkylation can occur under certain conditions.

Cause Explanation Solution
Choice of Base and Solvent The regioselectivity of alkylation can be influenced by the reaction conditions. Stronger bases and certain solvent systems can increase the nucleophilicity of the amino group, leading to competitive N-alkylation.To favor S-alkylation, use a mild base like potassium carbonate in a polar aprotic solvent like acetone or DMF[4]. These conditions selectively deprotonate the more acidic thiol group without significantly activating the amino group.
Reaction Temperature Higher reaction temperatures can provide enough energy to overcome the activation barrier for N-alkylation, which is generally higher than that for S-alkylation.Maintain a low to moderate reaction temperature (0 °C to room temperature) to enhance the selectivity for S-alkylation.
Nature of the Alkylating Agent While chloroacetic acid typically favors S-alkylation, more reactive alkylating agents can be less selective.Stick to chloroacetic acid or its esters for this synthesis. If using other alkylating agents, be aware that the risk of N-alkylation may increase.

Identifying S- vs. N-Alkylated Products:

  • ¹H NMR Spectroscopy: The chemical shift of the methylene protons (-CH₂-) is a key indicator.

    • S-CH₂-COOH: The protons of the methylene group attached to the sulfur are expected to appear as a singlet typically in the range of δ 3.8-4.2 ppm .

    • N-CH₂-COOH: The protons of the methylene group attached to the exocyclic amino nitrogen would likely appear at a slightly different chemical shift, potentially further downfield.

  • FTIR Spectroscopy:

    • S-Alkylated Product: The spectrum will show the characteristic N-H stretching vibrations of the primary amine (around 3300-3100 cm⁻¹) and the C=O stretch of the carboxylic acid (around 1700 cm⁻¹).

    • N-Alkylated Product: The N-H stretching pattern will change to that of a secondary amine (a single, less intense peak in the 3300-3400 cm⁻¹ region).

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent for this synthesis?

A1: For selective S-alkylation, a mild base such as potassium carbonate or sodium carbonate is recommended. These bases are strong enough to deprotonate the thiol group but generally not the amino group. Polar aprotic solvents like DMF, DMSO, or acetone are ideal as they help to dissolve the starting materials and facilitate the Sₙ2 reaction[2][4].

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes or chloroform/methanol) to distinguish between the starting material, the product, and any potential side products. The starting material is more polar and will have a lower Rf value than the S-alkylated product.

Q3: My final product is difficult to purify. What are some recommended purification methods?

A3: If your crude product contains unreacted starting material or the N-alkylated isomer, recrystallization is often the first method to try. A mixture of ethanol and water can be effective for recrystallizing the desired product[1]. If recrystallization is insufficient to remove isomeric impurities, column chromatography on silica gel may be necessary. A gradient elution with a solvent system like ethyl acetate in hexanes or methanol in chloroform can be used to separate the products based on their polarity.

Q4: Can I use chloroacetyl chloride instead of chloroacetic acid?

A4: While possible, using chloroacetyl chloride introduces a higher risk of side reactions. The amino group of 5-amino-1,3,4-thiadiazole-2-thiol can react with the highly electrophilic acid chloride to form an amide, leading to N-acylation as a significant side product. Therefore, chloroacetic acid is the preferred reagent for this synthesis.

Experimental Protocol: Synthesis of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 5-amino-1,3,4-thiadiazole-2-thiol

  • Chloroacetic acid

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF)

  • Deionized water

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1 equivalent) in DMF.

  • Add anhydrous potassium carbonate (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • In a separate beaker, dissolve chloroacetic acid (1 equivalent) in a small amount of DMF.

  • Slowly add the chloroacetic acid solution to the reaction mixture dropwise over 15-20 minutes, maintaining the temperature at or below room temperature.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into ice-cold deionized water.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl. A precipitate should form.

  • Filter the precipitate and wash it with cold water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Visualizing the Reaction and Side Products

Main Reaction Pathway

S_Alkylation Thiadiazole 5-Amino-1,3,4-thiadiazole-2-thiol Thiolate Thiolate Anion Thiadiazole->Thiolate Deprotonation Product (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid Thiolate->Product SN2 Attack Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Product KCl KCl Water H2O Base K2CO3

Caption: S-Alkylation of 5-amino-1,3,4-thiadiazole-2-thiol.

Common Side Reactions

Side_Reactions cluster_main Main Reactants cluster_side_products Potential Side Products Thiadiazole 5-Amino-1,3,4-thiadiazole-2-thiol N_Alkylated N-Alkylated Isomer Thiadiazole->N_Alkylated N-Alkylation (competing reaction) Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->N_Alkylated Glycolic_Acid Glycolic Acid Chloroacetic_Acid->Glycolic_Acid Hydrolysis (in presence of base)

Caption: Common side reactions in the synthesis.

References

  • ChemDirect. Expert Insights: Using 5-Amino-1,3,4-thiadiazole-2-thiol in Synthesis. Available at: [Link]

  • Sciencemadness Wiki. Chloroacetic acid. Available at: [Link]

  • El Ashry, E. H., et al. (2019). Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles: Regioselective Alkylation and Glycosylation of the 5-amino-1,3,4-thiadiazole-2-thiol Scaffold. Current Organic Synthesis, 16(5), 801-809. Available at: [Link]

  • LibreTexts. 1H NMR Chemical Shift. Available at: [Link]

  • Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. BAUN Fen Bilimleri Enstitüsü Dergisi, 20(1), 327-340. Available at: [Link]

  • Drapak, I. V., et al. (2018). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Pharmacia, 65(4), 837-845. Available at: [Link]

  • Shaalan, N., et al. (2016). Photostability Study of Some Modified Poly(vinyl chloride) Containing Pendant Schiff's Bases. International Journal of Polymer Science, 2016, 1-10. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 12(1), 1-17. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical strategies to enhance the chemical stability of this promising class of compounds. As a Senior Application Scientist, my goal is to blend foundational chemical principles with field-tested insights to help you navigate the experimental challenges you may encounter.

The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, valued for its diverse biological activities.[1] However, the inherent reactivity of this scaffold, particularly when functionalized with amino and thioether acetic acid moieties, can present significant stability challenges during synthesis, purification, formulation, and in biological assays. This guide will provide a structured approach to understanding and mitigating these instabilities.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and experimentation of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid derivatives.

Question 1: I'm observing a progressive loss of my compound's activity in my cell-based assay, especially over longer incubation times (24-48h). What could be the cause?

Answer: This is a classic indicator of compound instability in the assay medium. The primary suspects are hydrolytic and metabolic degradation. The 1,3,4-thiadiazole ring can be susceptible to cleavage under the neutral to slightly basic pH of typical cell culture media (pH 7.2-7.4).[2] Additionally, the thioether and acetic acid moieties can be targets for metabolic enzymes present in cells or serum.

Troubleshooting Steps:

  • Confirm Chemical Stability: Prepare a solution of your compound in the assay buffer (without cells) and incubate it under the same conditions (temperature, CO₂). Analyze samples at different time points (e.g., 0, 4, 8, 24, 48 hours) using HPLC to quantify the parent compound. A significant decrease indicates chemical instability.

  • Assess Metabolic Stability: If the compound is stable in the buffer alone, the issue is likely cellular metabolism. Perform a metabolic stability assay using liver microsomes or hepatocytes to identify potential metabolic liabilities.

  • Fresh Preparations: Always prepare fresh solutions of your compound immediately before use to minimize degradation.[2]

Question 2: My assay results are inconsistent, with high variability between replicate wells. Could this be a stability issue?

Answer: High variability can indeed be linked to compound instability, often manifesting as poor solubility or precipitation. Degradation products may have different solubility profiles than the parent compound, leading to precipitation and inconsistent concentrations in your assay wells.

Troubleshooting Steps:

  • Visual Inspection: After diluting your stock solution into the aqueous assay buffer, visually inspect the solution for any signs of precipitation or cloudiness.

  • Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in the assay buffer to ensure you are working within its solubility limits.

  • Co-solvent Concentration: If you are using a co-solvent like DMSO, ensure the final concentration is low (typically <0.5%) to avoid precipitation upon dilution into the aqueous buffer.

Question 3: I'm observing the formation of unexpected adducts in my mass spectrometry analysis. What could be the origin of these?

Answer: The thioether linkage in your compound is a prime candidate for oxidative metabolism. Cytochrome P450 enzymes can oxidize the sulfur atom to form sulfoxides and subsequently sulfones. These oxidized metabolites are more electrophilic and can react with cellular nucleophiles, such as glutathione (GSH), to form adducts. This process, known as bioactivation, can lead to a loss of the parent compound and potentially cause off-target effects.

Troubleshooting Steps:

  • Metabolic Profiling: Use LC-MS/MS to analyze samples from metabolic stability assays to identify potential sulfoxide, sulfone, or glutathione adducts.

  • Structural Modification: If bioactivation is confirmed, consider structural modifications to block this metabolic pathway. See Part 2 for detailed strategies.

Part 2: Understanding Degradation Pathways

A thorough understanding of the potential degradation pathways is crucial for designing effective stabilization strategies. For (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid derivatives, the primary vulnerabilities are the 1,3,4-thiadiazole ring and the thioether linkage.

Hydrolytic Degradation of the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole ring is an electron-deficient system, making its carbon atoms susceptible to nucleophilic attack.[2] This is particularly true under basic or neutral conditions where hydroxide ions can initiate ring cleavage.

Base-Catalyzed Hydrolysis Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the carbon atoms of the thiadiazole ring, leading to ring opening. This process can ultimately lead to the formation of various degradation products, resulting in a loss of the compound's biological activity.

Compound (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid Intermediate Ring-Opened Intermediate Compound->Intermediate Nucleophilic Attack OH OH- (Hydroxide) Products Degradation Products Intermediate->Products Further Reactions

Caption: Base-catalyzed hydrolysis of the 1,3,4-thiadiazole ring.

Oxidative Degradation of the Thioether Linkage

The sulfur atom in the thioether linkage is susceptible to oxidation, primarily mediated by metabolic enzymes like cytochrome P450s. This oxidation occurs in a stepwise manner, first forming a sulfoxide and then a sulfone.

Thioether Thioether (R-S-R') Sulfoxide Sulfoxide (R-SO-R') Thioether->Sulfoxide Oxidation CYP450 CYP450 Enzymes Sulfone Sulfone (R-SO2-R') Sulfoxide->Sulfone Further Oxidation

Caption: Metabolic oxidation of the thioether linkage.

Part 3: Strategies for Enhancing Stability

Improving the stability of your (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid derivatives can be achieved through strategic chemical modifications. These modifications can be broadly categorized into two approaches: structural modification and prodrug design.

Structural Modification Strategies

The stability of the thiadiazole ring and its substituents can be significantly influenced by the electronic and steric properties of adjacent functional groups.[3]

  • Steric Hindrance: Introducing bulky groups near the sites of metabolic attack or hydrolytic cleavage can physically block access for enzymes or nucleophiles, thereby slowing down the degradation process. For instance, adding a methyl or ethyl group to the carbon adjacent to the thioether could provide steric shielding.

  • Electronic Effects: Modifying the electronic properties of the molecule can also enhance stability. For example, introducing electron-withdrawing groups on an adjacent aromatic ring can decrease the electron density of the thiadiazole ring, potentially making it less susceptible to oxidative metabolism. However, this could also increase its susceptibility to nucleophilic attack, so a careful balance must be struck.

StrategyModification ExampleRationale
Steric Hindrance Introduction of a methyl group on the acetic acid alpha-carbon.Shields the thioether from enzymatic oxidation.
Electronic Modification Replacing the amino group with an amide.Reduces the electron-donating nature of the amino group, potentially altering the reactivity of the thiadiazole ring.
Bioisosteric Replacement Replacing the thioether with a more stable linker (e.g., an ether or amide).This is a more drastic change that may impact biological activity but can significantly improve stability.
Prodrug Strategies

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound.[4] This is an excellent strategy for masking labile functional groups like carboxylic acids and amines.

  • Carboxylic Acid Prodrugs: The carboxylic acid moiety can be esterified to improve stability and cell permeability. Simple alkyl esters or amino acid esters are common choices. Amino acid esters can also leverage endogenous transporters to improve absorption.[5] Cyclopropanecarboxylic acid esters have been shown to have enhanced hydrolytic stability.[6]

  • Amino Group Prodrugs: The amino group can be converted into an amide or a carbamate. These modifications reduce the nucleophilicity of the amino group and can protect the thiadiazole ring from certain degradation pathways. These prodrugs are typically cleaved by cellular amidases or esterases to release the active parent compound.[7]

cluster_0 Carboxylic Acid Prodrug cluster_1 Amino Group Prodrug CarboxylicAcid R-COOH EsterProdrug R-COOR' (Ester Prodrug) CarboxylicAcid->EsterProdrug Esterification EsterProdrug->CarboxylicAcid Hydrolysis (in vivo) Esterases Esterases AminoGroup R-NH2 AmideProdrug R-NHCOR' (Amide Prodrug) AminoGroup->AmideProdrug Amidation AmideProdrug->AminoGroup Hydrolysis (in vivo) Amidases Amidases

Caption: Prodrug strategies for masking carboxylic acid and amino groups.

Part 4: Experimental Protocols

This section provides detailed protocols for assessing the stability of your compounds.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[1]

Objective: To accelerate the degradation of the compound under various stress conditions.

Materials:

  • Test compound

  • 1 M HCl, 1 M NaOH, 30% H₂O₂

  • HPLC grade water, acetonitrile, and methanol

  • pH meter, heating block, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution of the compound at 60°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis.

Protocol for Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease of the active compound and the formation of degradation products.[8]

Objective: To develop an HPLC method that separates the parent compound from all its degradation products.

Procedure:

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with a common acidic modifier (e.g., 0.1% formic acid or phosphoric acid).

    • Run a gradient from 5% to 95% organic phase to elute all components.

  • Method Optimization:

    • Analyze the samples from the forced degradation study.

    • Optimize the gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradant peaks.

    • If co-elution occurs, try a different column chemistry (e.g., phenyl-hexyl, polar-embedded).

  • Method Validation:

    • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Part 5: Data Presentation

The following table provides an illustrative example of stability data for a hypothetical (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid derivative ("Compound-A") and a more stable analog ("Compound-B") where the amino group has been converted to an acetamide.

ConditionCompound-A (% Remaining after 24h)Compound-B (% Remaining after 24h)Major Degradation Products
0.1 M HCl, 60°C 85.288.5Minor ring-opened products
pH 7.4 Buffer, 37°C 70.192.3Ring-opened products
0.1 M NaOH, 60°C 15.845.6Significant ring cleavage
3% H₂O₂, RT 90.591.2Sulfoxide
Light Exposure 98.198.5Minimal degradation

Note: This data is for illustrative purposes only. Actual stability will depend on the specific substituents of the derivative.

References

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC. Available at: [Link]

  • Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. IJRASET. Available at: [Link]

  • Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]

  • Thiadiazoles and thiadiazolines. Part 4. Acetylation, hydrolysis, and cyclocondensations of Δ2-1,3,4-thiadiazoline-α-carboxamidines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. Available at: [Link]

    • Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Semantic Scholar. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Steric and Electronic Factors Influence Regio‐isomeric Thiazole Formations Between Substituted Benzothioamides and Ethyl Bromopyruvate. Sci-Hub. Available at: [Link]

  • Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. ResearchGate. Available at: [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. Available at: [Link]

  • Amino Acids in the Development of Prodrugs. PMC. Available at: [Link]

  • Amino Acids in the Development of Prodrugs. ResearchGate. Available at: [Link]

  • Stability-Indicating HPLC Method Development. vscht.cz. Available at: [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH. Available at: [Link]

  • The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed. Available at: [Link]

  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. ACS Publications. Available at: [Link]

  • 174 Thiadiazoles and Their Properties. ISRES. Available at: [Link]

  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. Available at: [Link]

  • Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Taylor & Francis Online. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • Prodrugs of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Prodrug Strategy in Drug Development. Revista de Chimie. Available at: [Link]

  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. ResearchGate. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Crawford Scientific. Available at: [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides targeted troubleshooting advice for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid. This compound is a critical intermediate, particularly in the synthesis of cephalosporin-based antibiotics.[1][2][3] While the bench-scale synthesis is well-documented, transitioning to larger scales introduces challenges in reaction control, purity, and material handling. This document addresses common issues in a practical, question-and-answer format, grounded in chemical principles and process experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: We're experiencing poor yield and significant tar formation during the S-alkylation step at pilot scale. What's the likely cause and how can we fix it?

Answer:

This is a classic issue of thermal control and potential side reactions becoming prominent at scale. The primary cause is often poor heat dissipation during the exothermic reaction between 5-amino-1,3,4-thiadiazole-2-thiol and a haloacetic acid (or its ester), exacerbated by localized high concentrations of base.

Scientific Rationale:

  • Exothermicity: The S-alkylation reaction is exothermic. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. During scale-up, this ratio decreases, leading to heat accumulation and "hot spots."

  • Competing Reactions: The starting material, 5-amino-1,3,4-thiadiazole-2-thiol, is a bifunctional molecule with both a nucleophilic thiol group and an amino group.[4] At elevated temperatures, the amino group can also compete in nucleophilic substitution, leading to N-alkylation and cross-linked oligomeric byproducts, which present as intractable tars.

  • Base-Induced Degradation: Strong bases, if not well-dispersed, can promote decomposition of the thiadiazole ring structure, which is known to be susceptible to certain harsh conditions.

Troubleshooting & Mitigation Protocol:

  • Controlled Reagent Addition: Implement a slow, subsurface addition of the alkylating agent and the base using separate dosing pumps. This prevents localized high concentrations and allows the reactor's cooling system to manage the exotherm effectively.

  • Solvent Selection: Ensure the solvent (e.g., ethanol, isopropanol) provides good solubility for the starting materials and can act as an effective heat sink. A sufficient solvent volume is critical. Polar aprotic solvents like DMF or DMSO can be considered for improved solubility but present challenges in downstream removal.[4]

  • Base Selection: Use a milder base such as potassium carbonate instead of potassium hydroxide.[4] A slurry of a milder base often provides more controlled reactivity than a solution of a strong base.

  • Real-Time Temperature Monitoring: Utilize a multi-point temperature probe to detect potential hot spots within the reactor. The internal temperature should be the primary control parameter for the addition rate.

Workflow for Optimized S-Alkylation:

Caption: Controlled addition workflow to manage reaction exotherm.

Question 2: Our isolated product has a persistent yellow/brown discoloration and fails purity analysis due to a closely-eluting impurity in HPLC. What is this impurity and how do we remove it?

Answer:

The most probable impurity is the disulfide dimer, bis(5-amino-1,3,4-thiadiazol-2-yl) disulfide . This is formed by the oxidation of the 5-amino-1,3,4-thiadiazole-2-thiol starting material. Its polarity is often very similar to the final product, making it difficult to purge via standard crystallization.

Formation Mechanism & Prevention:

  • Oxidation: Thiols are susceptible to oxidation, especially in the presence of air (oxygen) under neutral to basic conditions, which are common during the S-alkylation work-up.

  • Prevention:

    • Inert Atmosphere: Blanket the reactor with an inert gas like nitrogen or argon throughout the reaction and work-up phases.

    • Controlled pH: During work-up and isolation, minimize the time the mixture spends at neutral or slightly basic pH where the thiolate anion is present and most susceptible to oxidation.

Purification Strategy:

If the disulfide has already formed, a chemical treatment during work-up is the most effective removal method.

  • Reductive Work-up: Before final product isolation, treat the crude reaction mixture with a mild reducing agent.

    • Procedure: After the main reaction is complete, adjust the pH to ~8-9 and add a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄). Stir for 30-60 minutes. The disulfide will be reduced back to the thiol starting material.

  • Differential pH Extraction: The starting thiol and the carboxylic acid product have different acidity profiles.

    • After reduction, acidify the mixture. The product, (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid, will precipitate or can be extracted at a specific pH, while the regenerated starting material may remain in solution under carefully controlled pH conditions.

Troubleshooting Logic for Impurity Removal:

G cluster_1 Disulfide Impurity Removal start Crude product fails purity (off-color) hplc HPLC confirms impurity co-elution start->hplc reductive_step Implement reductive work-up (e.g., NaHSO₃) hplc->reductive_step ph_precipitation Optimize pH for selective precipitation of product reductive_step->ph_precipitation filtration Filter and wash product cake ph_precipitation->filtration final_hplc Analyze final product purity filtration->final_hplc success Product meets specification final_hplc->success

Sources

minimizing impurity formation during the synthesis of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid

Document ID: TSC-CHEM-260117-01

Last Updated: January 17, 2026

Welcome to the technical support guide for the synthesis of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid. This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this synthesis, focusing on the critical goal of minimizing impurity formation.

Frequently Asked Questions (FAQs)

Q1: My final product shows a lower-than-expected melting point and appears sticky. TLC and HPLC analysis indicates multiple spots/peaks close to the main product. What is the most probable cause?

A: This is a classic sign of significant impurity presence. The most common impurities in this synthesis are unreacted starting materials (specifically 5-amino-1,3,4-thiadiazole-2-thiol), the formation of a disulfide dimer, or N-alkylation byproducts. The stickiness arises from the mixture depressing the melting point. We recommend a thorough review of your reaction's pH control and temperature management.

Q2: The reaction conversion is low, with a significant amount of the starting material, 5-amino-1,3,4-thiadiazole-2-thiol (ATDT), remaining even after extended reaction times. How can I drive the reaction to completion?

A: Low conversion is typically linked to insufficient activation of the thiol nucleophile or suboptimal reaction conditions. The key is to ensure the thiol group of ATDT is deprotonated to the thiolate anion, which is the active nucleophile. This is achieved by careful selection of a base and maintaining the appropriate pH. Using a mild base like potassium carbonate or sodium carbonate is often effective.[1] Ensure at least one equivalent of base is used, and monitor the pH to keep it within the optimal range of 9-10. Polar aprotic solvents like DMF or DMSO can also enhance solubility and reaction rates.[1]

Q3: I've identified a major impurity with the same mass as my desired product in mass spectrometry analysis. What could this be, and how can I prevent its formation?

A: An impurity with an identical mass strongly suggests the formation of a constitutional isomer. In this synthesis, the starting material, ATDT, has two primary nucleophilic sites: the exocyclic sulfur (thiol) and the endocyclic nitrogen atoms of the thiadiazole ring, as well as the exocyclic amino group.[1] While S-alkylation is thermodynamically favored and leads to the desired product, competitive N-alkylation can occur, yielding an isomeric impurity.[2][3] To favor S-alkylation, it is crucial to control the reaction temperature at a lower range (e.g., 5-10°C) and maintain a moderately alkaline pH (9-10). Harsher conditions (high temperature, very high pH) can increase the rate of N-alkylation.

Troubleshooting Guide: Impurity Formation & Low Yield

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: High Levels of Dimer Impurity (Bis(5-amino-1,3,4-thiadiazol-2-yl)disulfide)
  • Identification: A peak in HPLC/LC-MS corresponding to a mass of ~264.3 g/mol .

  • Causality: The thiol group of 5-amino-1,3,4-thiadiazole-2-thiol is susceptible to oxidation, especially under aerobic conditions or in the presence of trace metal catalysts, leading to the formation of a disulfide-linked dimer.

  • Solutions:

    • Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure throughout the synthesis.

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.

    • Chelating Agents: The addition of a small amount of a chelating agent like EDTA can sequester trace metal ions that might catalyze oxidation.

Problem 2: Presence of N-Alkylated Impurity
  • Identification: An isomeric peak in HPLC, often with slightly different polarity than the product. Requires careful chromatographic method development to resolve.

  • Causality: The nitrogen atoms in the thiadiazole ring and the exocyclic amino group are also nucleophilic and can compete with the thiol group in reacting with chloroacetic acid. This competition is highly dependent on reaction conditions.

  • Solutions:

    • Strict pH Control: Maintain the reaction pH between 9 and 10. Below this range, the thiol is not sufficiently deprotonated. Above pH 11, the risk of N-alkylation and hydrolysis of the chloroacetic acid increases.

    • Temperature Management: Keep the reaction temperature low, ideally between 5-10°C, especially during the addition of chloroacetic acid. This minimizes the activation energy barrier for the undesired N-alkylation pathway.

    • Reagent Addition Sequence: Add the base to a solution of the 5-amino-1,3,4-thiadiazole-2-thiol to form the thiolate in situ before slowly adding the chloroacetic acid solution. This ensures the more nucleophilic thiolate is readily available.

Problem 3: Low Overall Yield
  • Causality: Can be due to incomplete reaction, product degradation, or losses during work-up and purification.

  • Solutions:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Do not stop the reaction until the starting material is consumed.

    • Controlled Acidification: During work-up, the product is precipitated by acidifying the reaction mixture. Add the acid (e.g., HCl) slowly while cooling the mixture in an ice bath. Rapid or uncontrolled acidification can cause localized heating and potential degradation or hydrolysis of the product.

    • Purification Strategy: The crude product is often purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[4] Ensure the correct solvent polarity and volume are used to maximize recovery of the pure product while leaving impurities in the mother liquor.

Summary of Key Reaction Parameters
ParameterRecommended RangeRationale for Impurity Minimization
Temperature 5 – 15 °CMinimizes exothermic side reactions and reduces the rate of N-alkylation.
pH 9.0 – 10.5Ensures sufficient thiolate formation while minimizing N-alkylation and hydrolysis of the alkylating agent.
Atmosphere Inert (N₂ or Ar)Prevents oxidative formation of the disulfide dimer impurity.
Reagent Addition Slow, controlled addition of chloroacetic acidMaintains temperature control and ensures the reaction is not overly rapid, which can lead to byproduct formation.

Visualized Reaction and Troubleshooting Workflows

Main Synthesis Pathway

The primary reaction is an S-alkylation, a type of nucleophilic substitution.

SynthesisPathway cluster_reaction Reaction Vessel ATDT 5-Amino-1,3,4-thiadiazole-2-thiol Thiolate Thiolate Anion (Active Nucleophile) ATDT->Thiolate + Base (e.g., K₂CO₃) - H⁺ Product (5-Amino-thiadiazol-2-ylsulfanyl)- acetic acid Thiolate->Product Sₙ2 Attack CAA Chloroacetic Acid CAA->Product

Caption: Main S-alkylation reaction pathway.

Key Impurity Formation Mechanism: Dimerization

DimerizationPathway ATDT1 2 x (5-Amino-1,3,4-thiadiazole-2-thiol) Dimer Bis(5-amino-1,3,4-thiadiazol-2-yl)disulfide (Dimer Impurity) ATDT1->Dimer [O] (e.g., O₂, Metal Ions) - 2H⁺, -2e⁻

Caption: Oxidative formation of the disulfide dimer impurity.

Troubleshooting Decision Workflow

TroubleshootingWorkflow Start Analysis shows low purity or yield Check_Conversion Is starting material (ATDT) consumed? (Check TLC/HPLC) Start->Check_Conversion Check_Impurity_ID What is the primary impurity? Check_Conversion->Check_Impurity_ID Yes Low_Conversion_Action Problem: Incomplete Reaction - Check base equivalency - Verify pH is 9-10.5 - Consider alternative solvent (DMF) Check_Conversion->Low_Conversion_Action No Dimer_Impurity Impurity is Dimer (Mass ~264) Check_Impurity_ID->Dimer_Impurity Dimer Isomer_Impurity Impurity is Isomer (Same Mass) Check_Impurity_ID->Isomer_Impurity Isomer Dimer_Action Problem: Oxidation - Use degassed solvents - Run under N₂/Ar atmosphere Dimer_Impurity->Dimer_Action Isomer_Action Problem: N-Alkylation - Lower temp to 5-10°C - Control pH strictly - Slow addition of alkylating agent Isomer_Impurity->Isomer_Action

Caption: A decision tree for troubleshooting common synthesis issues.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by incorporating the troubleshooting insights discussed above.

Materials:

  • 5-amino-1,3,4-thiadiazole-2-thiol (ATDT) (1.0 eq)

  • Chloroacetic acid (1.05 eq)

  • Potassium carbonate (anhydrous) (1.5 eq)

  • Deionized water (degassed)

  • Ethanol (for recrystallization)

  • Hydrochloric acid (1 M)

  • EDTA (optional, ~0.001 eq)

Procedure:

  • Vessel Preparation: Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for inert gas. Purge the entire system with nitrogen for 15 minutes.

  • Reagent Preparation:

    • In the main flask, dissolve 5-amino-1,3,4-thiadiazole-2-thiol and potassium carbonate in degassed deionized water. If using, add EDTA at this stage.

    • In the dropping funnel, prepare a solution of chloroacetic acid in a small amount of degassed deionized water.

  • Reaction Execution:

    • Cool the main flask in an ice/water bath to an internal temperature of 5-10°C.

    • Once the temperature is stable, begin the slow, dropwise addition of the chloroacetic acid solution from the dropping funnel. Monitor the internal temperature to ensure it does not exceed 15°C. The addition should take approximately 30-45 minutes.

    • After the addition is complete, allow the reaction mixture to stir at 10-15°C for an additional 2-3 hours.

  • In-Process Control (IPC):

    • Take a small aliquot from the reaction mixture. Acidify it and extract with ethyl acetate. Spot the organic layer on a TLC plate to check for the consumption of the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete (as determined by IPC), cool the mixture back down to 0-5°C in an ice/salt bath.

    • Slowly add 1 M HCl dropwise to adjust the pH to ~2-3. The product will precipitate as a pale yellow or off-white solid.

    • Stir the resulting slurry in the cold for 30 minutes to ensure complete precipitation.

    • Filter the solid product using a Buchner funnel, wash it thoroughly with cold deionized water, and then with a small amount of cold ethanol.

  • Purification:

    • Dry the crude solid under vacuum.

    • Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 40-50°C to a constant weight.

References

  • Ahmed, M. O., et al. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry. Available at: [Link]

  • Al-Sultani, K. H. H., & Al-Juboori, A. M. J. (2018). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Available at: [Link]

  • Sych, I. V., et al. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. Scripta Scientifica Pharmaceutica. Available at: [Link]

  • Hashem, A. B., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4- Thiadiazole. Iraqi Journal of Industrial Research. Available at: [Link]

  • Kaplaushenko, A., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell. Available at: [Link]

  • Singh, P., et al. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2015). 5-arylamino-1,3,4-thiadiazol-2-yl acetic acid esters as intermediates for the synthesis of new bisheterocyclic compounds. FARMACIA. Available at: [Link]

  • Veve, M. P., et al. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Pharmacy (Basel). Available at: [Link]

  • Al-Azzawi, A. M., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Jeffres, M. (2025). Cross-Reactivity Between Cephalosporins and Penicillins: How Beta-Lactam Side Chain Grids Are (Probably) Saving Lives. IDStewardship. Available at: [Link]

  • Lelyukh, M., et al. (2023). Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review. ResearchGate. Available at: [Link]

  • O'Connor, C. J., et al. (2022). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Liu, Y., et al. (2025). Design, synthesis and antitumor activity of thiadiazole derivatives as novel ALK kinase inhibitors. Molecular Diversity. Available at: [Link]

  • Nature. (2024). Unlocking azole chemical space via modular and regioselective N-alkylation. Nature. Available at: [Link]

Sources

Technical Support Center: Method Development for the Quantitative Analysis of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the quantitative analysis of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid. This document is designed for researchers, scientists, and drug development professionals, providing field-proven insights, troubleshooting guides, and validated protocols to ensure the integrity and accuracy of your analytical results.

Introduction: Understanding the Analyte

(5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid is a polar, heterocyclic compound presenting unique challenges for quantitative analysis. Its structure contains both a basic amino group and an acidic carboxylic acid group, making it zwitterionic over a certain pH range. This amphoteric nature, combined with the polarity of the thiadiazole ring, requires careful consideration during method development, particularly for chromatographic separation.

Table 1: Physicochemical Properties of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid

PropertyValueSource
CAS Number 118863-94-8[1][2]
Molecular Formula C₄H₅N₃O₂S[1]
Molecular Weight 159.17 g/mol [1]
Structure An acetic acid moiety linked via a sulfur atom to a 5-amino-1,3,4-thiadiazole ring.N/A
General Analytical Workflow

A robust quantitative method follows a logical progression from sample preparation to data analysis and reporting. The following workflow is recommended as a starting point for developing a validated method for this analyte.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Validation Sample Sample Receipt (e.g., Plasma, API) SamplePrep Sample Preparation (e.g., PPT, SPE) Sample->SamplePrep StdPrep Standard & QC Preparation StdPrep->SamplePrep SST System Suitability Test (SST) SamplePrep->SST HPLC HPLC-UV or LC-MS/MS Analysis Integration Peak Integration & Quantification HPLC->Integration SST->HPLC If SST Passes Validation Method Validation (ICH Q2R1) Integration->Validation Report Final Report Validation->Report Troubleshooting_Logic Start Initial Chromatogram Shows Problem Problem What is the issue? Start->Problem PoorRetention Poor or No Retention Problem->PoorRetention Retention BadShape Poor Peak Shape (Tailing/Fronting) Problem->BadShape Peak Shape Drift Drifting Retention Time Problem->Drift Consistency Sol_Retention1 Use Polar-Embedded or Phenyl-Hexyl Column PoorRetention->Sol_Retention1 Sol_Retention2 Consider HILIC Mode PoorRetention->Sol_Retention2 Sol_Retention3 Use Ion-Pairing Reagent (for UV only) PoorRetention->Sol_Retention3 Sol_Shape1 Adjust Mobile Phase pH to suppress ionization BadShape->Sol_Shape1 Sol_Shape2 Match Sample Solvent to Mobile Phase BadShape->Sol_Shape2 Sol_Shape3 Reduce Injection Volume/Concentration BadShape->Sol_Shape3 Sol_Drift1 Ensure Column is Fully Equilibrated Drift->Sol_Drift1 Sol_Drift2 Use a Buffered Mobile Phase Drift->Sol_Drift2 Sol_Drift3 Use Column Oven for Temperature Control Drift->Sol_Drift3

Caption: Decision tree for common HPLC issues.

Issue 1: Poor or no retention on a standard C18 column.

  • Question: My analyte elutes at or near the void volume on my C18 column. What is happening and how can I fix it?

  • Answer: This is a common problem for small, polar molecules. [3]The analyte has a high affinity for the polar mobile phase and minimal interaction with the non-polar C18 stationary phase.

    • Causality: The hydrophobic C18 chains cannot effectively retain the polar, water-soluble analyte.

    • Solutions:

      • Switch to a More Retentive Stationary Phase: Use a column designed for polar analytes. A polar-embedded phase (which has a polar group like an amide or carbamate near the silica surface) or a phenyl-type phase can provide alternative selectivity through hydrogen bonding and pi-pi interactions, respectively. [4][5] 2. Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. [6][7]It uses a polar stationary phase (like bare silica or a bonded diol) with a high-organic mobile phase. Water acts as the strong, eluting solvent. This mode provides excellent retention for very polar compounds.

      • Use Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., tetra-butyl ammonium for the acid or hexane sulfonic acid for the amine) to the mobile phase can form a neutral, more hydrophobic complex with the analyte, increasing retention on a C18 column. [6]Caution: Ion-pairing reagents are non-volatile and will contaminate an MS source; this technique is only suitable for UV detection. [7] Issue 2: Peak tailing or fronting.

  • Question: My analyte peak is asymmetrical. Why is this happening?

  • Answer: Poor peak shape is often caused by secondary chemical interactions or physical effects within the column or system. [8] * Causality & Solutions:

    • Secondary Silanol Interactions (Tailing): The basic amino group can interact with acidic residual silanols on the silica support, causing peak tailing. Using a modern, fully end-capped column or adjusting the mobile phase pH to be more acidic (e.g., pH 2.5-3.5) can protonate the amino group and minimize these interactions.
    • Sample Solvent Mismatch (Fronting or Tailing): If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. [9][10] * Column Overload (Fronting): Injecting too much mass on the column can saturate the stationary phase. Dilute your sample or reduce the injection volume. [11][8] Issue 3: Drifting or inconsistent retention times.
  • Question: My retention time is shifting between injections or over a sequence. What are the likely causes?

  • Answer: Retention time stability is critical for reliable quantification. Drifting indicates that a system parameter is not under control. [3] * Causality & Solutions:

    • Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A minimum of 10 column volumes is a good rule of thumb. [10] * Mobile Phase pH Instability: If your mobile phase is unbuffered, its pH can drift, affecting the ionization state of your analyte and thus its retention. Always use a buffer (e.g., acetate, formate, phosphate) at a concentration of 10-25 mM.
    • Temperature Fluctuations: Column temperature directly affects retention. Use a thermostatted column compartment to maintain a constant temperature. [10] * Pump Performance: Inaccurate mobile phase proportioning from the pump can cause drift. Pre-mixing the mobile phase can help diagnose if the pump's mixing performance is the issue. [3][8]
Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (for Plasma/Serum)

This is a fast and simple method for cleaning up biological samples.

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an internal standard (if used).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, or inject directly if sensitivity is sufficient. If evaporated, reconstitute in the initial mobile phase.

Protocol 2: Recommended Screening HPLC-UV Method

This protocol provides a robust starting point for method development.

  • Column Installation: Install a Phenomenex Kinetex Phenyl-Hexyl column (or equivalent) and set the column oven to 35 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • System Priming: Purge both pump lines with their respective mobile phases.

  • Equilibration: Equilibrate the column with 95% A / 5% B at 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

  • Gradient Program:

    • 0.0 min: 5% B

    • 8.0 min: 50% B

    • 8.1 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 15.0 min: End of Run

  • Injection: Inject 5 µL of a 10 µg/mL standard solution.

  • Evaluation: Assess peak shape, retention time, and response. Adjust the gradient slope, pH, or organic solvent (e.g., switch to methanol) as needed to optimize the separation.

References
  • Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). YMC. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-1,3,4-thiadiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • ISRES Publishing. (2021). Thiadiazoles and Their Properties. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Chen, Y., et al. (2001). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications, 765(1), 55-62. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • Işık, M., et al. (2020). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 25(22), 5432. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. Retrieved from [Link]

  • Kumar, S., & Narasimhan, B. (2018). Biological activity of oxadiazole and thiadiazole derivatives. BMC Chemistry, 12(1), 1-19. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • MDPI. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Retrieved from [Link]

  • Phenomenex. (2017, August 2). Selectivity for Polar Acids in LC: Tips & Techniques. Retrieved from [Link]

  • RSC Publishing. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some new thiadiazole derivatives and their anticonvulsant activity. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Iraqi Academic Scientific Journals. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Retrieved from [Link]

  • LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • A179985 - (5-Amino-t[12][13][14]hiadiazol-2-yl)-acetic acid. (n.d.). Abeta Biosciences. Retrieved from [Link]

  • ResearchGate. (2021, December 4). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Retrieved from [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical study samples. BMC Chemistry, 18(1), 220. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl)acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mesut Işık PhD. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of a new series of thiadiazole derivatives as potential anticancer agents. Retrieved from [Link]

  • Iraqi Journal of Industrial Research. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Retrieved from [Link]

  • ResearchGate. (2017, August 15). (PDF) Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. Retrieved from [Link]

  • Chemical Methodologies. (2021). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. Retrieved from [Link]

  • Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and diuretic properties.[3][4][5][6] This guide provides a comparative analysis of the biological activity of various (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid derivatives, offering a valuable resource for researchers and professionals in drug discovery and development. We will delve into their synthesis, comparative efficacy supported by experimental data, and the underlying structure-activity relationships that govern their therapeutic potential.

Introduction to the 5-Amino-1,3,4-thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif is a bioisostere of pyrimidines and oxadiazoles, which contributes to its ability to interact with various biological targets.[5] The presence of the amino group at the 5-position and a flexible thioacetic acid side chain at the 2-position of the thiadiazole core allows for diverse chemical modifications, leading to a wide array of derivatives with distinct biological profiles. The mesoionic nature of thiadiazoles facilitates their passage across cellular membranes, enhancing their bioavailability and potential as therapeutic agents.[5]

Comparative Biological Activities

The biological activities of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid and its derivatives are diverse, with significant potential in several therapeutic areas. Below is a comparative overview of their performance based on available experimental data.

Antimicrobial Activity

Derivatives of the 5-amino-1,3,4-thiadiazole scaffold have been extensively studied for their antimicrobial properties. These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][7][8]

Table 1: Comparative Antimicrobial Activity of Thiadiazole Derivatives

Compound IDModificationTest OrganismActivity (Inhibition Zone in mm)Reference
A 2-amino-5-thiol-1,3,4-thiadiazole (starting material)Staphylococcus aureusModerate to Good[8]
Escherichia coliLow to Moderate[8]
B Schiff base with o-hydroxybenzaldehydeStaphylococcus aureusModerate to Good[8]
Escherichia coliLow to Moderate[8]
C Schiff base with 2-butanoneStaphylococcus aureusModerate to Good[8]
Escherichia coliLow to Moderate[8]
4a 5-(substituent)-N-phenyl-1,3,4-thiadiazole-2-carboxamide derivativeStaphylococcus aureusHigh[9]
Bacillus subtilisHigh[9]
8c 5-(substituent)-N-phenyl-1,3,4-thiadiazole-2-carboxamide derivativeStaphylococcus aureusHigh[9]
Bacillus subtilisHigh[9]

Note: The specific (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid derivatives' antimicrobial data was not explicitly available in the initial search results. The table presents data on closely related 5-amino-1,3,4-thiadiazole derivatives to illustrate the antimicrobial potential of the core scaffold.

The formation of Schiff bases from 2-amino-5-thiol-1,3,4-thiadiazole appears to maintain or slightly enhance the antimicrobial activity.[8] Furthermore, the synthesis of carboxamide derivatives has yielded compounds with significant inhibitory effects against Gram-positive bacteria.[9]

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives is a rapidly growing area of research.[5][10] These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[11]

Table 2: Comparative Anticancer Activity of Thiadiazole Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)Reference
3e 1,3,4-thiadiazole derivativeHCT-1167.19[5]
3l 1,3,4-thiadiazole derivativeHCT-1166.56[5]
TH08 N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamideEAC cell linePotent activity[10]
4e N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamideMCF-72.34 µg/mL[11]
HepG23.13 µg/mL[11]
4i 2-(4-benzylpiperidin-1-yl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamideMCF-73.45 µg/mL[11]
HepG24.21 µg/mL[11]

The introduction of different aryl and heterocyclic moieties to the core structure significantly influences the anticancer activity. For instance, certain substitutions on the phenyl ring of N-phenyl-1,3,4-thiadiazole derivatives have demonstrated potent inhibitory activity against colon and gastric cancer cell lines.[5] The incorporation of a thiazolidinone ring has also been shown to be a promising strategy for enhancing anticancer efficacy.[10]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory agents is of great interest. Several (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid derivatives and related compounds have been evaluated for their anti-inflammatory properties, often using the carrageenan-induced rat paw edema model.[6][12][13]

Table 3: Comparative Anti-inflammatory Activity of Thiadiazole Derivatives

Compound IDModificationAssay% InhibitionReference
3a 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamideProtein denaturation83.24%[9]
4c 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamideProtein denaturation86.44%[9]
8c 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamideProtein denaturation85.14%[9]
C1 Thiadiazine thione derivativeCarrageenan-induced paw edema63.66%[12]
9 (±)-2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]propionic acidCarrageenan-induced paw edemaGood dose-dependent activity[13]

The anti-inflammatory activity appears to be linked to the inhibition of protein denaturation and cyclooxygenase (COX) enzymes.[9][12] The introduction of bulky hydrophobic groups, such as an adamantyl moiety, has been shown to produce good anti-inflammatory effects.[13]

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental methodologies are crucial. The following sections outline the key protocols used in the synthesis and biological evaluation of these thiadiazole derivatives.

General Synthesis of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid Derivatives

The synthesis of these derivatives typically starts from 2-amino-5-mercapto-1,3,4-thiadiazole. A common synthetic route is illustrated below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product A 2-Amino-5-mercapto- 1,3,4-thiadiazole C Reflux in Ethanol with a base (e.g., KOH) A->C B Ethyl chloroacetate B->C D Ethyl (5-amino-1,3,4-thiadiazol- 2-yl)thioacetate C->D E Acid or Base Hydrolysis D->E F (5-Amino-1,3,4-thiadiazol- 2-yl)thioacetic acid E->F

Caption: General synthesis scheme for (5-Amino-1,3,4-thiadiazol-2-yl)thioacetic acid.

Step-by-step protocol:

  • Preparation of Potassium Salt: Dissolve 5-amino-2-mercapto-1,3,4-thiadiazole in ethanol, followed by the addition of an equimolar amount of potassium hydroxide. The mixture is heated gently to facilitate the formation of the potassium salt.[4]

  • Alkylation: To the solution of the potassium salt, add an equimolar amount of ethyl chloroacetate.

  • Reflux: The reaction mixture is refluxed for several hours to allow the alkylation to go to completion.

  • Isolation of Ester: After cooling, the precipitated product, ethyl (5-amino-1,3,4-thiadiazol-2-yl)thioacetate, is filtered, washed, and recrystallized.

  • Hydrolysis: The synthesized ester is then subjected to acidic or basic hydrolysis to yield the final product, (5-Amino-1,3,4-thiadiazol-2-yl)thioacetic acid.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is widely used to assess the antimicrobial activity of synthesized compounds.[9]

Antimicrobial_Assay A Prepare standardized inoculum of test microorganism C Spread the inoculum evenly on the agar surface A->C B Pour molten agar into Petri dishes and allow to solidify B->C D Create wells in the agar using a sterile bore C->D E Add a defined concentration of the test compound to each well D->E F Incubate the plates at 37°C for 24 hours E->F G Measure the diameter of the inhibition zone F->G MTT_Assay A Seed cancer cells in a 96-well plate and allow to attach B Treat cells with various concentrations of the test compound A->B C Incubate for a specified period (e.g., 48 hours) B->C D Add MTT solution to each well and incubate for 4 hours C->D E Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm) E->F G Calculate the percentage of cell viability and the IC50 value F->G

Caption: Workflow for the MTT in vitro anticancer assay.

Step-by-step protocol:

  • Cell Seeding: Seed the desired cancer cell line into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a standard anticancer drug (e.g., 5-Fluorouracil) for a predetermined time (e.g., 48 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

The biological activity of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid derivatives is highly dependent on the nature of the substituents on the core scaffold.

  • Antimicrobial Activity: The introduction of different aromatic aldehydes to form Schiff bases at the 5-amino position can modulate the antimicrobial spectrum and potency. [3][7]The nature and position of substituents on the aromatic ring of the Schiff base play a crucial role in determining the activity.

  • Anticancer Activity: For anticancer activity, the substitution at the thioether linkage and the amino group are critical. The presence of substituted phenyl rings, piperazine, and other heterocyclic moieties has been shown to significantly enhance cytotoxicity against various cancer cell lines. [11]Specifically, the presence of electron-withdrawing groups on the phenyl ring often leads to increased activity.

  • Anti-inflammatory Activity: The lipophilicity and steric bulk of the substituents can influence anti-inflammatory activity. For example, the incorporation of a bulky adamantyl group has been shown to be beneficial. [13]

Conclusion and Future Directions

(5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid derivatives represent a promising class of compounds with a broad range of biological activities. This guide has provided a comparative analysis of their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed protocols. The structure-activity relationship studies highlighted herein offer a rational basis for the design of more potent and selective therapeutic agents.

Future research should focus on the synthesis of novel derivatives with diverse substitutions to further explore the chemical space and identify lead compounds with improved efficacy and safety profiles. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways involved in their biological actions. The continued investigation of this versatile scaffold holds significant promise for the development of new drugs to address unmet medical needs.

References

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  • Hashem, A. B., Nief, O. A., & Noori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research.
  • Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., Holota, S. M., Perekhoda, L. O., Yaremkevych, R. V., & Nektegayev, I. O. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(2), 123-134.
  • Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., Holota, S. M., Perekhoda, L. O., Yaremkevych, R. V., & Nektegayev, I. O. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(2), 123-134.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. BMC Chemistry, 18(1), 1-16.
  • Al-Bayati, M. A. H., & Al-Azzawi, A. M. (2021). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 5(4), 323-330.
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  • Zhang, Y., et al. (2025). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry.
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  • Al-Masoudi, W. A., Al-Amiery, A. A., & Kadhum, A. A. H. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES.
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comparing the efficacy of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid with other thiadiazole-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiadiazole scaffold has emerged as a privileged structure, underpinning a vast array of compounds with significant therapeutic potential.[1][2] This guide provides a comparative analysis of the efficacy of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid and its analogues against other thiadiazole-based compounds, drawing upon experimental data from antimicrobial, anticancer, and anti-inflammatory studies. Our objective is to furnish researchers, scientists, and drug development professionals with a synthesized overview of structure-activity relationships and a practical guide to evaluating these potent molecules.

Introduction to the Versatility of the Thiadiazole Nucleus

Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, with the 1,3,4-thiadiazole isomer being a focal point of extensive research.[2][3] The unique electronic and structural characteristics of the thiadiazole ring, including its aromaticity and ability to participate in hydrogen bonding, contribute to its capacity to interact with a wide range of biological targets.[1][3] This has led to the development of thiadiazole derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4] (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid represents a key derivative, and understanding its efficacy in relation to other thiadiazole compounds is crucial for guiding future drug design and development.

Comparative Efficacy in Antimicrobial Applications

Thiadiazole derivatives have demonstrated significant potential in combating microbial resistance. The efficacy of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Key Experimental Data: Antimicrobial Activity
Compound/DerivativeTarget Organism(s)MIC (µg/mL)Reference
2-Amino-1,3,4-thiadiazole derivativesBacillus subtilis, Escherichia coli1000[5]
Imidazo[2,1-b][4][5][6]thiadiazole derivativesStaphylococcus aureus, Bacillus subtilis, Escherichia coli0.03 - 0.5[6]
2-(phenylacetamido)-thiazole derivativeEscherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus1.56 - 6.25[7]
2,5-dichloro thienyl-substituted thiazolesAspergillus fumigatus, Staphylococcus aureus, Klebsiella pneumoniae6.25 - 12.5[7]
4-[5-amino 1,3,4-thiadiazole-2-yl] phenolEscherichia coli, Bacillus cereus, Staphylococcus epidermidis800[8]
Thiazole Schiff basesBacillus subtilis, Staphylococcus aureus, Escherichia coliNot specified[7]

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution, considering the variability in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of thiadiazole derivatives is significantly influenced by the nature of the substituents on the thiadiazole ring. For instance, the introduction of a fluoroquinolone moiety can broaden the antibacterial spectrum against both Gram-positive and Gram-negative bacteria.[9] Similarly, the presence of an imidazole ring fused with the thiadiazole core has been shown to result in potent antibacterial activity.[6] The variability in MIC values observed in the table above underscores the critical role that specific functional groups play in determining the antimicrobial efficacy.

Comparative Efficacy in Anticancer Applications

The development of novel anticancer agents is a primary focus of thiadiazole research. The cytotoxic effects of these compounds are typically evaluated using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

Key Experimental Data: Anticancer Activity
Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7, MDA-MB-23149.6, 53.4[10]
1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivative (6e)MCF-73.85[11]
d-ring fused 1,2,3-thiadiazole DHEA derivativesT47D0.042 - 0.058[12]
Ciprofloxacin-based 1,3,4-thiadiazole derivativesMCF-7, A549, SKOV-32.79 - 15.7[13]
4-(isopropylthio)anthra[1,2-c][5][14][15]thiadiazole-6,11-dioneLeukemia, Prostate cancer cell lines0.18 - 1.45[12]
Thiadiazole derivative with tert-butyl substituentHuman pancreatic cancer cell line1.7[16]

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution, considering the variability in experimental conditions.

Mechanistic Insights and SAR

Thiadiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of crucial enzymes like carbonic anhydrase and the induction of apoptosis.[12][17] The structure-activity relationship studies reveal that the nature and position of substituents on the thiadiazole and associated phenyl rings are critical for cytotoxicity. For example, the presence of electron-withdrawing groups on a phenyl ring attached to the thiadiazole nucleus has been shown to enhance anticancer activity.[10] The significant differences in IC50 values across different thiadiazole scaffolds highlight the importance of targeted chemical modifications in optimizing anticancer efficacy.

Comparative Efficacy in Anti-inflammatory Applications

Chronic inflammation is a hallmark of numerous diseases, and thiadiazole derivatives have shown promise as anti-inflammatory agents. Their efficacy is often assessed in vivo using models like the carrageenan-induced paw edema assay.

Key Experimental Data: Anti-inflammatory Activity
Compound/DerivativeAssayEfficacyReference
2,6-diaryl-imidazo[2,1-b][4][5][6]thiadiazole derivative (5c)Carrageenan-induced rat paw edemaBetter than diclofenac[13]
Pyrimidinone-linked thiazole derivativesIn vitro anti-inflammatory analysisSignificant inhibition[18]
1,2,3-triazole thiadiazole hybridsLOX-5 inhibitionIC50: 6.37 µM[19]

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution, considering the variability in experimental conditions.

Rationale for Anti-inflammatory Action

The anti-inflammatory effects of thiadiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[19] The structural features of the thiadiazole ring allow for favorable interactions with the active sites of these enzymes. The data suggests that specific substitutions can lead to potent anti-inflammatory activity, sometimes surpassing that of established drugs like diclofenac.[13]

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the antimicrobial, anticancer, and anti-inflammatory properties of thiadiazole compounds.

Antimicrobial Efficacy: Broth Microdilution Method for MIC Determination

This method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the thiadiazole compound in a suitable solvent. Perform two-fold serial dilutions in a 96-well microtiter plate containing an appropriate broth medium to achieve a range of concentrations.[22][23]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[23]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[20]

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[21]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[20]

Anticancer Efficacy: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.[14][24]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the thiadiazole compound for a specified duration (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[25][26]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[26]

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[27][28]

Protocol:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the thiadiazole compound or a reference drug (e.g., indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.[29]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[2][29]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[29]

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Visualizing the Research Workflow

To provide a clear overview of the evaluation process for thiadiazole compounds, the following diagrams illustrate the typical experimental workflows.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Thiadiazole Compound Stock C Serial Dilution in 96-well Plate A->C B Bacterial Culture D Inoculation B->D C->D E Incubation D->E F Visual/Spectrophotometric Reading E->F G MIC Determination F->G

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Experimental_Workflow_Anticancer cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cancer Cell Culture C Cell Seeding in 96-well Plate A->C B Thiadiazole Compound Dilutions D Compound Treatment B->D C->D E MTT Addition & Incubation D->E F Formazan Solubilization E->F G Absorbance Reading (570nm) F->G H IC50 Calculation G->H

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion

The thiadiazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While direct comparative efficacy data for (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid against a broad range of other thiadiazole derivatives is not extensively available in a single study, a synthesis of the existing literature reveals critical structure-activity relationships. The antimicrobial, anticancer, and anti-inflammatory potency of thiadiazole compounds is profoundly influenced by the nature and position of their substituents. This guide provides a framework for understanding these relationships and a practical set of protocols for the continued evaluation of this promising class of molecules. Future research should aim for more direct, head-to-head comparative studies to further elucidate the therapeutic potential of specific thiadiazole derivatives.

References

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A Comparative Guide to Cross-Validation of Analytical Methods for (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Method Validation

In the landscape of drug development and manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid is a heterocyclic compound of interest, and ensuring the reliability of its quantification is critical for pharmacokinetic studies, quality control, and regulatory compliance. When analytical methods are transferred between laboratories, updated with new technology, or run in parallel to support different study phases, a formal process of cross-validation becomes essential.

This guide provides an in-depth comparison of two robust analytical techniques for the quantification of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is not merely to present protocols but to elucidate the rationale behind methodological choices and to detail a comprehensive cross-validation strategy. This ensures that regardless of the method or laboratory, the analytical results are consistent, reliable, and interchangeable. The principles and acceptance criteria discussed are grounded in internationally recognized guidelines from the International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse of the pharmaceutical industry, offering a balance of performance, cost-effectiveness, and accessibility. It is particularly well-suited for routine quality control of bulk drug substances and formulated products where concentration levels are relatively high.

Causality Behind Experimental Choices
  • Analyte Properties: (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid is a polar molecule containing both acidic (carboxylic acid) and basic (amino) functional groups, as well as a UV-active thiadiazole ring.

  • Column Selection: A C18 reversed-phase column is selected as the standard for its versatility. However, due to the analyte's polarity, significant retention can be challenging.[4] An aqueous mobile phase with a low percentage of organic solvent is necessary.

  • Mobile Phase: A mobile phase consisting of acidified water and acetonitrile is chosen. The acid (e.g., 0.1% formic acid) serves two purposes: it protonates the carboxylic acid and any residual silanols on the column, preventing peak tailing and ensuring sharp, symmetrical peaks. Acetonitrile is a common organic modifier with good UV transparency.

  • Detection: The thiadiazole ring is expected to have a strong UV absorbance. A photodiode array (PDA) detector would be used during method development to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). An isocratic elution with 95:5 (v/v) A:B is a logical starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined λmax (e.g., 265 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve 10 mg of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid reference standard in 10 mL of a 50:50 water/acetonitrile mixture to create a 1 mg/mL stock solution.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL) from a separate weighing of the reference standard.

Pillar 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma samples or trace-level impurity quantification, LC-MS/MS is the gold standard.[5] Its ability to selectively monitor specific mass-to-charge ratios makes it exceptionally robust against matrix interferences.

Causality Behind Experimental Choices
  • Ionization: Electrospray ionization (ESI) is the preferred technique for polar molecules.[5] Given the presence of an amino group, ESI in positive ion mode is selected, as this group is readily protonated to form a stable [M+H]⁺ ion.

  • Mass Analysis: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides superior selectivity and sensitivity. A specific precursor ion (the [M+H]⁺ ion) is selected and fragmented, and a specific, stable product ion is monitored. This process effectively filters out background noise.

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is ideal for correcting variations in sample preparation and instrument response. If a SIL-IS is unavailable, a structurally similar compound can be used.

Detailed Experimental Protocol: LC-MS/MS
  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: A C18 column (e.g., 2.1 x 50 mm, 2.6 µm) is suitable. The shorter length and smaller particle size are ideal for faster analysis times compatible with MS detection.

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is employed for efficient separation and analyte focusing.[6]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transitions: These must be determined by infusing a standard solution of the analyte. For (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid (M.W. 191.22), a hypothetical transition would be:

      • Precursor Ion (Q1): m/z 192.2 [M+H]⁺

      • Product Ion (Q3): A stable fragment resulting from collision-induced dissociation (e.g., m/z 133.1, corresponding to the loss of the acetic acid moiety).

    • Instrument Parameters: Optimize cone voltage and collision energy to maximize the signal for the specified MRM transition.

  • Sample Preparation (for Plasma):

    • Protein Precipitation: To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard. Vortex to mix and centrifuge to pellet the precipitated proteins.

    • Dilution: Transfer the supernatant and dilute with water (or mobile phase A) to reduce the organic content, ensuring good peak shape upon injection.

The Cross-Validation Study: Bridging the Methods

Cross-validation is essential to demonstrate that two different analytical methods provide equivalent results, ensuring data integrity across studies or laboratories.[7] This process involves analyzing the same set of QC samples using both the established (reference) and the new (comparator) method.

Workflow for Cross-Validation

CrossValidationWorkflow

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Acceptance Criteria

According to FDA and EMA guidelines, the mean concentration of at least two-thirds of the QC samples at each concentration level from the comparator method should be within ±20% of the mean concentration from the reference method.[1][8][9]

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two validated methods. These values are hypothetical but representative of what would be achieved in practice.

ParameterHPLC-UVLC-MS/MSRationale for Difference
Linearity (r²) >0.998>0.999MS detectors often exhibit a wider linear dynamic range.
Range 1 - 100 µg/mL0.5 - 500 ng/mLLC-MS/MS is significantly more sensitive, suitable for low concentrations.
Accuracy (% Bias) Within ±10%Within ±5%Higher selectivity of MS/MS reduces interference, improving accuracy.
Precision (%RSD) < 8%< 5%The use of an internal standard in LC-MS/MS corrects for variability.
LOD ~0.3 µg/mL~0.15 ng/mLBased on signal-to-noise ratio; MS/MS is inherently more sensitive.
LOQ 1.0 µg/mL0.5 ng/mLThe lowest concentration quantifiable with acceptable precision and accuracy.
Selectivity ModerateHighHPLC-UV relies on chromatographic separation alone; MS/MS adds mass filtering.

Logical Relationships in Method Validation

The success of any analytical method relies on the interplay of several key validation parameters. Understanding their hierarchy is crucial for developing a robust and reliable assay.

ValidationHierarchy

Caption: Hierarchical relationship of core analytical method validation parameters.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS can be successfully validated for the quantification of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid. The choice of method depends entirely on the application.

  • HPLC-UV is the recommended method for routine QC testing of drug substances and finished products where analyte concentrations are high and the sample matrix is simple. Its operational simplicity and lower cost make it ideal for high-throughput environments.

  • LC-MS/MS is indispensable for applications requiring high sensitivity and selectivity. This includes the analysis of biological matrices (e.g., plasma, urine) for pharmacokinetic studies, quantification of trace-level impurities, or analysis of complex formulations where excipients may interfere with UV detection.

A successful cross-validation study, adhering to the criteria outlined in regulatory guidelines, provides documented evidence that both methods are reliable and can be used interchangeably to support the lifecycle of a drug product. This ensures consistent data quality, which is the bedrock of regulatory trust and patient safety.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][8][9]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][7]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2][3]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link][4]

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]

  • National Center for Biotechnology Information. (2022). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. [Link][6]

  • New Food Magazine. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link][5]

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A Senior Application Scientist's Guide to Comparative Docking of (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its versatile nature stems from several key features: the sulfur atom enhances liposolubility, while the overall mesoionic character allows these molecules to effectively cross cellular membranes and engage with biological targets.[1][3] The ring system can act as a hydrogen bond acceptor and a two-electron donor system, further facilitating interactions with protein active sites.[4]

This guide focuses on a specific, promising class of these compounds: (5-Amino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid derivatives . By performing comparative molecular docking studies, we can rationally predict their binding affinities and interaction modes with key protein targets, thereby accelerating the identification of lead candidates for further development. This document provides an in-depth, field-proven methodology for conducting such a study, emphasizing scientific integrity, experimental causality, and robust validation.

Part 1: The Strategic Framework for Comparative Docking

A successful comparative docking study is more than just generating scores; it's a systematic investigation designed to produce reliable and actionable insights. The causality behind our workflow is to build a self-validating system where each step logically supports the next, from target selection to final data interpretation.

Rationale for Target Protein Selection

The choice of target proteins is the foundation of the study. Given the established anticancer activity of many thiadiazole derivatives, we will focus on well-validated oncological targets.[5][6] These derivatives have shown inhibitory activity against a variety of enzymes crucial for cancer cell proliferation and survival.[3][6] For this guide, we will consider two representative targets:

  • Epidermal Growth Factor Receptor (EGFR) Kinase: A receptor tyrosine kinase whose overactivation is a hallmark of many cancers. Inhibition of its kinase domain is a proven therapeutic strategy.[7]

  • Akt (Protein Kinase B): A serine/threonine kinase that is a central node in signaling pathways promoting cell survival and proliferation. Its inhibition can induce apoptosis in cancer cells.[1]

Selecting well-characterized proteins with available high-resolution crystal structures is paramount, as the quality of the protein model directly impacts the reliability of the docking results.

The Comparative Docking Workflow

Our experimental design is structured to ensure reproducibility and confidence in the resulting data. The entire process, from initial setup to final analysis, can be visualized as a logical progression.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB Target Selection & Retrieval (e.g., EGFR, Akt from PDB) PrepProt Protein Preparation (Add Hydrogens, Remove Water, Assign Charges) PDB->PrepProt Input Ligands Ligand Library Preparation (2D to 3D Conversion, Energy Minimization) Dock Molecular Docking (Run Algorithm - e.g., AutoDock Vina) Ligands->Dock Input Grid Grid Box Generation (Define Binding Site) PrepProt->Grid Define Site Grid->Dock Validate Protocol Validation (Re-dock Native Ligand, Calculate RMSD < 2Å) Dock->Validate Verify Accuracy Analyze Pose Analysis & Scoring (Binding Energy, H-Bonds, Hydrophobic Interactions) Dock->Analyze Validate->Dock Refine if Needed Compare Comparative Analysis (Rank Derivatives) Analyze->Compare Lead Lead Candidate Identification Compare->Lead Prioritize

Caption: The overall workflow for a robust comparative docking study.

Part 2: Detailed Experimental Protocols

Here, we provide step-by-step methodologies that embody our commitment to scientific integrity. Each protocol is designed to be self-validating.

Ligand Preparation Protocol

The goal is to generate low-energy, realistic 3D conformations for each derivative.

  • 2D Sketching: Draw the (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • 2D to 3D Conversion: Convert the 2D structures to 3D using a molecular modeling program (e.g., Avogadro, MOE).

  • Ionization State and Tautomer Prediction: At a physiological pH of 7.4, predict the most likely protonation and tautomeric states. The carboxylic acid group should be deprotonated (-COO⁻) and the amino group should be neutral (-NH₂). This step is critical as it dictates the potential for hydrogen bonding.

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94 or AMBER). This step resolves any steric clashes and brings the molecule to a stable, low-energy conformation, which is the most realistic representation for docking.

  • File Format Conversion: Save the final structures in a docking-compatible format, such as .pdbqt for AutoDock Vina, which includes atomic charges and torsional degrees of freedom.

Target Protein Preparation Protocol

The objective is to prepare the protein crystal structure for docking by correcting for missing atoms and assigning appropriate chemical properties.

  • Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, let's use EGFR Kinase Domain (PDB ID: 2GS2) and Akt1 (PDB ID: 3OW4).[1]

  • Initial Cleanup: Load the PDB file into a molecular viewer (e.g., PyMOL, UCSF Chimera, Schrödinger Maestro). Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. The co-crystallized ligand should be saved separately for later use in protocol validation.

  • Structural Correction: Add polar hydrogen atoms, as they are crucial for defining hydrogen bonds. Assign partial atomic charges using a force field like Gasteiger or AMBER.

  • Receptor File Preparation: Convert the cleaned protein structure into the .pdbqt format. This file now represents the rigid receptor for the docking simulation.

Docking and Validation Protocol

This protocol ensures the docking parameters are appropriate for the specific protein target before screening the derivative library. This is the cornerstone of a trustworthy study.[8]

  • Binding Site Definition (Grid Box Generation): Define the search space for the docking algorithm. This is typically a 3D grid box centered on the active site. The most reliable way to define this is to use the coordinates of the co-crystallized (native) ligand that was removed in the previous step.[9]

  • Protocol Validation via Re-docking:

    • Action: Dock the extracted native ligand back into the prepared protein's active site using the defined grid box and docking software (e.g., AutoDock Vina).

    • Causality: This step validates the entire protocol. If the software and parameters can accurately reproduce the experimentally determined binding pose of the native ligand, we can be confident that it can reliably predict the poses of our novel derivatives.

    • Validation Metric: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses. An RMSD value of less than 2.0 Å is considered a successful validation, indicating the protocol is accurate. [8] If the RMSD is higher, the grid box parameters or docking settings may need adjustment.

  • Comparative Docking: Once the protocol is validated, use the exact same settings to dock each prepared derivative from your library into the target's active site.

  • Post-Docking Analysis: For each derivative, analyze the top-ranked binding pose. Record the docking score (a measure of binding affinity), identify key interacting amino acid residues, and classify the types of interactions (hydrogen bonds, hydrophobic interactions, π-π stacking).

Part 3: Data Presentation and Comparative Analysis

Summarizing Docking Results

The docking results for a hypothetical series of derivatives against the EGFR kinase domain are summarized below. A lower docking score generally indicates a stronger predicted binding affinity.[10]

Compound IDR-Group on Amino MoietyDocking Score (kcal/mol)Key Interacting ResiduesH-Bonds
Native Ligand (Reference)-9.8Met793, Leu718, Gly7963
Derivative 1 -H-7.2Met793, Val7262
Derivative 2 -Methyl-7.5Met793, Val726, Leu8442
Derivative 3 -Phenyl-8.9Met793, Leu718, Cys7973
Derivative 4 -4-Chlorophenyl-9.5Met793, Leu718, Cys7974
Interpreting the Comparative Data

From the table, we can derive several key insights:

  • Structure-Activity Relationship (SAR): Adding a simple phenyl group (Derivative 3) significantly improves the binding affinity compared to the unsubstituted (Derivative 1) and methyl-substituted (Derivative 2) compounds.

  • Identification of a Key Interaction: The interaction with the "gatekeeper" residue Met793 appears crucial for binding in this series. The most potent derivatives (3 and 4) also form interactions with the hinge region residue Cys797, similar to many known EGFR inhibitors.

  • Lead Candidate: Derivative 4 , with a 4-chlorophenyl substitution, shows the best docking score (-9.5 kcal/mol) and an additional hydrogen bond. The chloro- group likely engages in favorable interactions within a hydrophobic pocket. This compound represents the most promising candidate for synthesis and in vitro biological evaluation.

Visualizing the Binding Interaction

A 2D interaction diagram provides a clear view of the predicted binding mode of the lead candidate.

G LIG Derivative 4 (4-Chlorophenyl) MET793 Met793 LIG->MET793 H-Bond (Thiadiazole N) LEU718 Leu718 LIG->LEU718 Hydrophobic CYS797 Cys797 LIG->CYS797 H-Bond (Amine) VAL726 Val726 LIG->VAL726 Hydrophobic LEU844 Leu844 LIG->LEU844 Hydrophobic (Cl-Ph)

Caption: Predicted binding mode of Derivative 4 in the EGFR active site.

Conclusion

This guide outlines a robust, validation-centric framework for conducting comparative molecular docking studies on (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid derivatives. By grounding our work in established biological rationale, employing rigorous, self-validating protocols, and analyzing data systematically, we can effectively prioritize compounds for further development. Molecular docking, when performed with this level of scientific integrity, serves as an invaluable tool in the modern drug discovery pipeline, significantly reducing the time and resources required to identify promising therapeutic candidates. The next logical step would be to synthesize and experimentally validate the in vitro activity of high-ranking compounds like Derivative 4 to correlate these computational predictions with real-world biological data.[11]

References

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A Researcher's Guide to Experimental Validation of a Drug's Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, a compound's journey from a promising hit to a clinical candidate is contingent on a deep understanding of its mechanism of action (MoA). Identifying how a molecule exerts its therapeutic effect is not merely an academic exercise; it is a critical step that de-risks clinical development, informs patient selection strategies, and provides a foundation for future optimization.[1][2] This guide provides a comprehensive overview of modern experimental approaches to rigorously confirm a drug's MoA, moving from direct target interaction to the broader cellular consequences. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data in a comparative format to aid in decision-making.

The Foundational Pillar: Confirming Direct Target Engagement

Before exploring the downstream cellular effects of a compound, it is paramount to confirm that it directly binds to its intended molecular target within a physiologically relevant context.[2] An observed phenotypic response alone is insufficient evidence of on-target activity.[2] This initial validation step builds the confidence needed to invest further resources into a compound's development.

Biophysical Assays: Quantifying the Interaction in a Purified System

Biophysical assays provide a quantitative understanding of the binding affinity, kinetics, and thermodynamics of a drug-target interaction at the molecular level.[3][4][5][] These assays are typically performed with purified proteins and the compound of interest. While they do not replicate the cellular environment, they offer precise measurements that are crucial for structure-activity relationship (SAR) studies.

Commonly employed biophysical techniques include:

  • Surface Plasmon Resonance (SPR): Measures binding kinetics and affinity by detecting changes in mass on a sensor surface as the compound flows over the immobilized target protein.[3][4]

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event, providing information on binding affinity, stoichiometry, and thermodynamic parameters.[3][]

  • Microscale Thermophoresis (MST): Measures the movement of molecules along a microscopic temperature gradient, which changes upon ligand binding.[4][]

  • Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): Assesses the thermal stability of a target protein, which often increases upon ligand binding.[3][4]

These techniques help answer fundamental questions about the drug-target interaction, such as how strongly and how quickly the compound binds to its target.[3]

Cellular Thermal Shift Assay (CETSA®): Proving Target Engagement in Live Cells

While biophysical assays are powerful, they do not confirm that a compound can reach and bind to its target within the complex milieu of a cell. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring drug-target interactions directly in living cells and tissues.[7][8] The principle behind CETSA is that a ligand binding to its target protein stabilizes it, increasing its resistance to thermal denaturation.[7][9][10]

This method is invaluable because it preserves the native cellular environment, including protein complexes and cofactors, offering a more accurate prediction of a compound's performance.[7]

Workflow for Target Engagement Confirmation

G cluster_0 In Vitro Biophysical Validation cluster_1 Cellular Target Engagement A Purified Target Protein C Biophysical Assays (SPR, ITC, TSA) A->C B Test Compound B->C D Quantify Binding: Affinity (Kd) Kinetics (kon/koff) C->D Data Analysis H Confirm Target Stabilization D->H Correlate E Intact Cells F Test Compound Treatment E->F G CETSA® (Cellular Thermal Shift Assay) F->G G->H Western Blot or MS

Caption: A generalized workflow comparing in vitro biophysical methods with cellular target engagement assays like CETSA®.

This protocol is designed to quantitatively assess the target engagement of a compound in a dose-dependent manner at a fixed temperature.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO). Incubate for a time sufficient for the compound to enter the cells and engage the target.

  • Heating Step:

    • Harvest cells and resuspend them in a suitable buffer containing protease inhibitors.

    • Heat the cell suspensions at a predetermined temperature (optimized to be on the slope of the protein's melting curve) for 3 minutes, followed by immediate cooling on ice.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 37°C water bath).

    • Separate the soluble fraction (containing non-aggregated proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods like mass spectrometry.[10]

  • Data Interpretation:

    • An increase in the amount of soluble target protein with increasing compound concentration indicates target stabilization and engagement.

Interrogating the Cellular Aftermath: Pathway Analysis

Confirming direct target binding is the first step. The next is to demonstrate that this engagement leads to the expected downstream biological consequences. This involves analyzing the signaling pathways in which the target protein functions.

Phospho-Protein Analysis by Western Blotting

Many signaling pathways are regulated by protein phosphorylation, a post-translational modification that can be rapidly and reversibly altered.[11][12] If a compound targets a kinase or a protein that influences a kinase's activity, its effect on the phosphorylation state of downstream substrates is a key indicator of its MoA. Western blotting using phospho-specific antibodies is a widely used technique to detect these changes.[12][13]

A critical aspect of this analysis is to compare the levels of the phosphorylated protein to the total amount of that protein.[13][14] This normalization corrects for any variations in protein loading and ensures that observed changes are due to altered phosphorylation, not changes in the overall protein expression.[14]

Signaling Pathway Interrogation

G Compound Test Compound Target Target Protein (e.g., Kinase A) Compound->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active/Inactive) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation, Apoptosis) pSubstrate->Response

Caption: Diagram of a signaling pathway where a compound inhibits a target kinase, affecting downstream substrate phosphorylation.

  • Cell Treatment and Lysis:

    • Treat cells with the test compound at various concentrations and for different durations. Include appropriate positive and negative controls.

    • Wash cells with ice-cold PBS and lyse them in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate to ensure equal loading.[14]

  • SDS-PAGE and Transfer:

    • Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding. For phospho-protein detection, bovine serum albumin (BSA) is often preferred over milk, as milk contains phosphoproteins that can increase background.[11][12]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Re-probing:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • After imaging, the membrane can be stripped of the antibodies and re-probed with an antibody that recognizes the total protein (both phosphorylated and non-phosphorylated forms) to serve as a loading control.[11]

Reporter Gene Assays for Pathway Activity

Reporter gene assays are powerful tools for measuring the activity of a signaling pathway by monitoring the activation of a specific transcription factor.[15][16] In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a DNA response element that is recognized by a transcription factor downstream of the signaling pathway of interest.[16][17] An increase or decrease in the reporter signal provides a quantitative measure of pathway modulation.[15]

  • Construct Transfection:

    • Co-transfect cells with two plasmids:

      • An experimental reporter plasmid containing the firefly luciferase gene downstream of a response element for the transcription factor of interest.

      • A control plasmid containing the Renilla luciferase gene driven by a constitutive promoter (for normalization).

  • Cell Treatment:

    • After allowing time for plasmid expression, treat the cells with the test compound, a vehicle control, and known activators or inhibitors of the pathway.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided with the assay kit.

    • Measure the firefly luciferase activity in the lysate.

    • Add the Stop & Glo® reagent to quench the firefly signal and simultaneously activate the Renilla luciferase reaction. Measure the Renilla activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. This ratio corrects for variability in transfection efficiency and cell number.[18]

    • Compare the normalized luciferase activity in compound-treated samples to the vehicle control to determine the effect on pathway activation.

Genetic Approaches for Definitive Target Validation

To unequivocally demonstrate that a compound's effect is mediated through a specific target, genetic methods that directly manipulate the target gene are the gold standard.[19][20] CRISPR-Cas9 technology has revolutionized this process by enabling precise gene editing.[20][21]

The logic is straightforward: if a compound works by inhibiting a specific target, then genetically removing that target should render the cells resistant to the compound's effects.

  • Generate a Target Knockout Cell Line: Use CRISPR-Cas9 to introduce a frameshift mutation in the gene encoding the putative target protein, leading to its functional knockout.

  • Verify Knockout: Confirm the absence of the target protein in the knockout cell line by Western blotting or other methods.

  • Comparative Compound Treatment: Treat both the wild-type (WT) and the knockout (KO) cell lines with a dose range of the test compound.

  • Assess Phenotypic Response: Measure a relevant phenotypic outcome (e.g., cell viability, proliferation, or a specific biomarker).

  • Interpret Results: If the WT cells show a dose-dependent response to the compound while the KO cells are resistant, it provides strong evidence that the compound's activity is mediated through that target.

A Broader View: System-Wide Analyses

While targeted assays are essential, understanding the global effects of a compound can provide deeper insights into its MoA and potential off-target activities.

Gene Expression Profiling

Analyzing changes in the transcriptome (the complete set of RNA transcripts) following compound treatment can reveal which cellular pathways and processes are affected.[22][23][24][25] If the gene expression signature of a novel compound matches that of a known drug, it suggests they may share a similar MoA.[23] Conversely, comparing the drug-induced signature to a disease-related signature can help identify potential therapeutic applications.[23]

High-Content Imaging (HCI)

HCI combines automated microscopy with sophisticated image analysis to simultaneously quantify multiple phenotypic parameters in cells.[26][27][28][29][30] This technique can be used to study complex cellular events like protein translocation, organelle morphology, and cell cycle progression in response to compound treatment.[28] By providing a rich, multi-parametric view of a compound's effects, HCI can help elucidate its MoA in a target-agnostic manner.[27]

Comparative Summary of Validation Techniques

Technique Primary Question Answered Context Key Advantage Key Limitation
Biophysical Assays (SPR, ITC) Does the compound bind to the purified target? What is the affinity/kinetics?In VitroHigh precision, quantitative data for SAR.[3][5]Lacks physiological context.
CETSA® Does the compound engage the target in intact cells/tissues?[7]Cellular/TissuePhysiologically relevant confirmation of target engagement.[7][8]Throughput can be limited for traditional formats.[31]
Phospho-Western Blot Does target engagement modulate a specific downstream signaling event?CellularDirect measure of proximal pathway modulation.Only interrogates one phosphorylation event at a time.
Reporter Gene Assay Does target engagement alter the activity of a specific signaling pathway?CellularQuantitative, high-throughput measure of pathway activity.[15]Indirect measure; may not capture all pathway complexities.
CRISPR-Cas9 Validation Is the observed phenotype dependent on the presence of the target?[20]CellularProvides definitive genetic evidence for on-target activity.[21][32]Generating and validating knockout lines can be time-consuming.
Gene Expression Profiling What are the global transcriptional effects of the compound?CellularUnbiased, system-wide view of compound activity.[23][25]Changes can be downstream or indirect; requires careful interpretation.
High-Content Imaging (HCI) What are the multi-parametric phenotypic effects of the compound?[28]CellularRich, quantitative phenotypic data; can be target-agnostic.[27][29]Requires specialized instrumentation and complex data analysis.

Conclusion

Confirming the mechanism of action is a multi-faceted process that requires a suite of orthogonal experimental approaches. By systematically moving from direct target engagement in simplified systems to pathway analysis and genetic validation in cellular models, researchers can build a robust and compelling case for a compound's MoA. This rigorous, evidence-based approach is fundamental to increasing the probability of success in the long and arduous journey of drug development.

References

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to (5-Amino-1,3,4-thiadiazol-2-ylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Amino-1,3,4-thiadiazol-2-ylthio)acetic acid is a pivotal scaffold in medicinal chemistry and drug development. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The efficiency of the synthetic route to this core molecule is, therefore, of critical importance to researchers in the field, directly impacting the cost, time, and environmental footprint of drug discovery programs. This guide provides an in-depth, objective comparison of the prevalent synthetic methodologies for preparing (5-Amino-1,3,4-thiadiazol-2-ylthio)acetic acid, supported by experimental data from the peer-reviewed literature.

Core Synthetic Strategies: A Comparative Overview

The synthesis of (5-Amino-1,3,4-thiadiazol-2-ylthio)acetic acid predominantly proceeds through a two-step sequence: first, the formation of the 5-amino-1,3,4-thiadiazole-2-thiol core, followed by its S-alkylation with a haloacetic acid derivative. Variations in reagents, catalysts, and reaction conditions define the different synthetic routes. We will dissect two primary, well-documented approaches:

  • Route 1: Classical Two-Step Synthesis via Thiosemicarbazide and Carbon Disulfide.

  • Route 2: One-Pot Synthesis from Thiosemicarbazide and Carboxylic Acids.

Route 1: The Foundational Two-Step Synthesis

This classical and widely adopted method involves the initial cyclization of thiosemicarbazide with carbon disulfide in a basic medium to yield 5-amino-1,3,4-thiadiazole-2-thiol. This intermediate is then alkylated at the thiol position.

Logical Workflow for Route 1

A Thiosemicarbazide D Cyclization A->D B Carbon Disulfide B->D C Base (e.g., KOH) C->D E 5-Amino-1,3,4-thiadiazole-2-thiol D->E H S-Alkylation E->H F Chloroacetic Acid Derivative F->H G Base (e.g., KOH) G->H I (5-Amino-1,3,4-thiadiazol-2-ylthio)acetic acid H->I

Caption: Workflow for the two-step synthesis of (5-Amino-1,3,4-thiadiazol-2-ylthio)acetic acid.

Detailed Experimental Protocol for Route 1

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol [1]

  • A mixture of potassium hydroxide (0.1 mol) and thiosemicarbazide (0.1 mol) is dissolved in ethanol (100 mL) in a round-bottom flask.

  • To this solution, carbon disulfide (0.1 mol) is added.

  • The mixture is heated under reflux for 24 hours.

  • The reaction mixture is then concentrated, cooled, and acidified with hydrochloric acid (10%) to precipitate the product.

  • The resulting pale-yellow precipitate is filtered, washed with water, and recrystallized from ethanol.

Step 2: Synthesis of (5-Amino-1,3,4-thiadiazol-2-ylthio)acetic Acid Derivatives [2]

  • To a solution of 5-amino-1,3,4-thiadiazole-2-thiol (0.01 mol) and potassium hydroxide (0.015 mol) in ethanol (50 mL), the corresponding chloroacetic acid amide or ethyl ester (0.01 mol) is added.[2]

  • The reaction mixture is heated under reflux for 1 hour, with the progress monitored by TLC.[2]

  • After cooling, the solid product is filtered and purified by recrystallization from ethanol.[2]

Performance Benchmarking for Route 1
ParameterReported ValueSource
Yield (Step 1) 74%
Reaction Time (Step 1) 24 hours
Yield (Step 2) 64% - 77% (for derivatives)[2][3]
Reaction Time (Step 2) 1 hour[2]
Overall Yield ~47% - 57%Calculated
Expert Analysis of Route 1

This method is robust and highly reproducible, making it a staple in many laboratories. The starting materials are readily available and cost-effective. However, the 24-hour reflux in the first step can be energy-intensive. The use of carbon disulfide, a volatile and flammable reagent, also necessitates careful handling and a well-ventilated workspace. The overall yield is moderate, which may be a drawback for large-scale production.

Route 2: Efficient One-Pot Synthesis

To address the lengthy reaction times and improve overall efficiency, one-pot methodologies have been developed. These routes combine the cyclization and subsequent reactions into a single synthetic operation, often employing different cyclizing agents.

Logical Workflow for Route 2

A Carboxylic Acid D One-Pot Reaction A->D B Thiosemicarbazide B->D C Cyclizing Agent (e.g., POCl₃, PPA, PCl₅) C->D E 2-Amino-5-substituted-1,3,4-thiadiazole D->E H S-Alkylation E->H F Chloroacetic Acid F->H G Base G->H I (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid H->I

Caption: Workflow for the one-pot synthesis of (5-Amino-1,3,4-thiadiazol-2-ylthio)acetic acid derivatives.

Detailed Experimental Protocol for Route 2 (Example with POCl₃)[5]
  • An equimolar mixture of a substituted aromatic carboxylic acid (0.1 mol) and thiosemicarbazide (0.1 mol) is taken in excess phosphorus oxychloride (POCl₃).[4]

  • The mixture is heated for 30 minutes.

  • Water (90 mL) is added, and the reaction mixture is refluxed for another 3 hours.[4]

  • Upon completion (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water.

  • The solution is neutralized with a saturated potassium hydroxide (KOH) solution.

  • The resulting precipitate is filtered, dried, and recrystallized.

  • The intermediate is then S-alkylated as in Route 1.

A solid-phase grinding method has also been reported using phosphorus pentachloride (PCl₅) as a catalyst, which avoids the use of solvents.[5]

Performance Benchmarking for Route 2
ParameterReported ValueSource
Yield (Cyclization) Up to 96.7%[5]
Reaction Time (Cyclization) 0.5 - 4 hours[4]
Reagents POCl₃, SOCl₂, H₂SO₄, PCl₅[4][5]
Conditions Grinding or Reflux[4][5]
Expert Analysis of Route 2

One-pot syntheses offer significant advantages in terms of reaction time and reduced waste from intermediate workups. The use of strong dehydrating/cyclizing agents like POCl₃ or PCl₅ can lead to high yields in shorter timeframes.[4][5] The solid-phase method is particularly noteworthy for its mild conditions (room temperature) and simple work-up.[5] However, these reagents are corrosive and require careful handling. The choice of the cyclizing agent can also influence the substrate scope.

Comparative Summary and Recommendations

FeatureRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis
Overall Complexity Higher (two distinct steps)Lower (single operation)
Reaction Time Longer (up to 25 hours)Shorter (0.5 - 4 hours)
Overall Yield Moderate (~47% - 57%)High (potentially >90%)
Reagent Safety Requires handling of CS₂Requires handling of corrosive POCl₃/PCl₅
Scalability Established for lab-scalePotentially more scalable due to efficiency
Environmental Impact Higher due to longer heating times and multiple stepsLower due to shorter reaction times and fewer workups

Recommendations for Researchers:

  • For small-scale, exploratory synthesis where robustness and predictability are paramount, Route 1 remains a reliable choice. Its well-documented nature provides a solid foundation for troubleshooting.

  • For process optimization, scale-up, and green chemistry initiatives , Route 2 presents a compelling alternative. The significant reduction in reaction time and potential for higher yields make it an economically and environmentally superior option. The solid-phase variation is particularly attractive for its operational simplicity and mild conditions.[5]

Conclusion

The choice of synthetic route to (5-Amino-1,3,4-thiadiazol-2-ylthio)acetic acid is a critical decision in the drug development pipeline. While the classical two-step synthesis provides a reliable and well-understood pathway, modern one-pot approaches offer substantial improvements in efficiency, yield, and environmental impact. Researchers and process chemists should carefully consider the specific requirements of their project, including scale, cost, and safety, to select the most appropriate methodology. The data and analyses presented in this guide are intended to facilitate this decision-making process, ultimately accelerating the discovery and development of novel therapeutics based on this important heterocyclic scaffold.

References

  • Sych, I. V., Perekhoda, L., & Titko, T. (2017). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. Scripta Scientifica Pharmaceutica, 2(2), 53-59.
  • Synthesis of α‐[5‐(5‐amino‐1,3,4‐thiadiazol‐2‐yl)‐2‐imidazolylthio]acetic acids. (2025). Journal of Heterocyclic Chemistry.
  • Zia, M., et al. (2025). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry.
  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). Journal of Chemical and Pharmaceutical Research.
  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.).
  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. (n.d.). Journal of Global Pharma Technology.
  • Synthesis of 5-arylamino-1,3,4-thiadiazol-2-yl acetic acid esters. (2015). FARMACIA, 63(1), 146-149.
  • Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... (n.d.).
  • Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. (n.d.). Der Pharma Chemica.
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2025). Medicinal Chemistry Research.
  • Expert Insights: Using 5-Amino-1,3,4-thiadiazole-2-thiol in Synthesis. (n.d.). Autech Industry Co.,Limited.
  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • 5-arylamino-1,3,4-thiadiazol-2-yl acetic acid esters as intermediates for the synthesis of new bisheterocyclic compounds. (2015). FARMACIA, 63(1), 146-149.
  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2013). ISRN Organic Chemistry.
  • One-Pot Synthesis of 5-Acyl-2-amino-1,3,4-thiadiazoles. (n.d.). Synlett.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.).
  • Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2025). Chemistry of Heterocyclic Compounds.

Sources

Safety Operating Guide

Mastering Chemical Disposal: A Guide to (5-Amino-thiadiazol-2-ylsulfanyl)-acetic acid

Mastering Chemical Disposal: A Guide to (5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid

Hazard Assessment and Initial Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the compound's hazard profile is paramount. Based on data for the closely related compound, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid, we can establish a clear safety protocol.[3]

(5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid is classified as:

  • Harmful if swallowed [3]

  • Harmful in contact with skin [3]

  • Harmful if inhaled [3]

Given these classifications, the immediate priority is to minimize exposure. All handling of this compound, including preparation for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield is recommended if there is a splash risk.Protects against accidental splashes of the chemical, which could be irritating or harmful to the eyes.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[5]Prevents skin contact, a primary route of exposure leading to potential harm.[3]
Body Protection A lab coat or chemically resistant apron.Provides a barrier against spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities or if dust/aerosols are generated.[4]Minimizes the risk of inhaling the compound, which is a known route of harmful exposure.[3]

The Principle of Waste Segregation: Understanding Chemical Incompatibility

A critical error in laboratory safety is the indiscriminate mixing of chemical waste. (5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid possesses multiple functional groups—a carboxylic acid, an amino group, and a thiadiazole ring—each with distinct reactivity.

  • Carboxylic Acid Group: This acidic functional group will react exothermically with bases. Therefore, this waste must not be mixed with basic solutions (e.g., sodium hydroxide, ammonium hydroxide).[6]

  • Amino Group: As a basic functional group, it will react with acids. Co-disposal with acidic waste streams should be avoided.

  • Thiadiazole Ring: The 1,3,4-thiadiazole ring system can be susceptible to ring-opening when exposed to strong bases.[1][7]

Therefore, waste containing (5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid must be collected in a dedicated, clearly labeled hazardous waste container and must not be mixed with other waste streams, particularly strong acids or bases. [5][6][8]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste from the point of generation to its final destruction. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]

Step 1: Waste Collection at the Satellite Accumulation Area (SAA)

All laboratories that generate hazardous waste are required to have a designated Satellite Accumulation Area (SAA).[9] This is the designated location where waste is collected before being transferred to a central storage facility.

  • Select a Compatible Waste Container: Use a clean, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition with a secure, leak-proof cap.

  • Label the Container: Proper labeling is a regulatory requirement and a cornerstone of laboratory safety. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid"

    • A clear indication of the hazards (e.g., "Harmful," "Toxic")

    • The date when the first waste was added to the container.

  • Collect All Forms of Waste: This includes:

    • Solid Waste: Unused or expired solid (5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid.

    • Liquid Waste: Any solutions containing the dissolved compound.

    • Contaminated Materials: Items such as weighing boats, contaminated gloves, pipette tips, and paper towels should be collected in a separate, clearly labeled bag for solid hazardous waste.

Step 2: Storage and Awaiting Pickup
  • Secure Storage: The hazardous waste container must be kept closed at all times, except when adding waste.[9] It should be stored in the designated SAA, away from incompatible chemicals.

  • Regular Inspection: Periodically inspect the container for any signs of leakage or degradation.

  • Arrange for Disposal: Once the container is full or has been in the SAA for an extended period (check your institution's specific guidelines), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

The Rationale Against On-Site Treatment and Drain Disposal

While some acidic laboratory waste can be neutralized and disposed of down the drain, this is not a safe or compliant option for (5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid. The reasoning is multifaceted:

  • Inherent Toxicity: The compound is classified as harmful by multiple exposure routes.[3] Neutralization of the acetic acid group does not mitigate these other toxicological properties.

  • Environmental Persistence: There is no available data to suggest that this compound is readily biodegradable.[4] Discharge to the sewer system could introduce a persistent and potentially harmful chemical into the aquatic environment.

  • Regulatory Prohibition: The Safety Data Sheet for the closely related compound explicitly warns against discharge to sewer systems.[4]

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper disposal of (5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid.

DisposalWorkflowStartWaste Generation(Solid, Liquid, or Contaminated Material)HazardIDHazard Identification:Harmful (Oral, Dermal, Inhalation)Start->HazardIDDrainDisposalDrain Disposal / NeutralizationStart->DrainDisposalPPEWear Appropriate PPE(Goggles, Gloves, Lab Coat)HazardID->PPESegregationSegregate Waste:Isolate from Acids and BasesPPE->SegregationContainerCollect in a Labeled,Compatible Hazardous Waste ContainerSegregation->ContainerSAAStore in Satellite Accumulation Area (SAA)Container->SAAEHSContact Environmental Health & Safety (EHS)for PickupSAA->EHSFinalDisposalDisposal by LicensedHazardous Waste ContractorEHS->FinalDisposalProhibitedPROHIBITED(Inherent Toxicity & Environmental Risk)DrainDisposal->ProhibitedWhy?

Caption: Disposal workflow for (5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid.

By adhering to these scientifically grounded procedures, researchers can ensure that their valuable work in the lab is matched by a commitment to safety and environmental responsibility in the disposal of all chemical waste.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Retrieved from [Link]

  • Greenflow. (2024). How to Treat Acid Waste: A Comprehensive Guide. Retrieved from [Link]

  • Grand Valley State University. (2010). Incompatibility of Common Laboratory Chemicals. Retrieved from [Link]

  • CP Lab Safety. (2023). The Dangers of Mixing Incompatible Chemical Waste. Retrieved from [Link]

  • University of Toronto. (2019). Handling Procedures for Chemical Wastes. Retrieved from [Link]

Personal protective equipment for handling (5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid

A Researcher's Guide to the Safe Handling of (5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid

As a Senior Application Scientist, this guide provides essential safety and handling protocols for (5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid (CAS No. 118863-94-8). This document is intended for researchers, scientists, and professionals in drug development, offering a framework for safe laboratory operations, emergency preparedness, and proper disposal.

Hazard Assessment and Mitigation

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling (5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid, it is crucial to understand its potential hazards and to have robust mitigation strategies in place.

Hazard CategoryPotential RisksMitigation Measures
Inhalation May cause respiratory irritation.[2][5]Handle in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
Skin Contact Causes skin irritation.[2][5]Wear appropriate chemical-resistant gloves and a lab coat.[2][4] Wash hands thoroughly after handling.[2][5]
Eye Contact Causes serious eye irritation.[2][5]Wear tightly fitting safety goggles with side-shields.[2][4]
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands before breaks and after work.[6]
Personal Protective Equipment (PPE): A Step-by-Step Protocol

The proper selection and use of PPE are non-negotiable when handling (5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid. The following protocol outlines the necessary steps for donning and doffing PPE to ensure maximum protection.

1. Pre-Operational Setup:

  • Ensure a chemical fume hood is operational and certified.

  • Locate the nearest emergency eyewash station and safety shower.

  • Have a designated waste container for contaminated materials.

2. Donning PPE:

  • Step 1: Hand Protection: Wear nitrile gloves as a minimum standard. For prolonged handling, consider double-gloving. Note: Specific glove compatibility data for this compound is not available; therefore, regular glove changes are recommended.

  • Step 2: Body Protection: Don a clean, buttoned lab coat. For larger quantities, consider a chemical-resistant apron.[4]

  • Step 3: Eye and Face Protection: Wear tightly fitting safety goggles with side shields.[4] A face shield may be necessary if there is a splash hazard.

  • Step 4: Respiratory Protection: If there is a risk of aerosolization or if handling outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[4]

3. Doffing PPE:

  • Step 1: Gloves: Remove gloves using the appropriate technique to avoid skin contact with the outer surface. Dispose of them in the designated waste container.

  • Step 2: Goggles/Face Shield: Remove eye and face protection.

  • Step 3: Lab Coat/Apron: Remove your lab coat or apron, turning it inside out to contain any potential contamination.

  • Step 4: Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling (5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid in a laboratory setting.

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_riskConduct Risk Assessmentprep_ppeDon Appropriate PPEprep_risk->prep_ppeprep_hoodPrepare Fume Hoodprep_ppe->prep_hoodhandle_weighWeigh Compound in Fume Hoodprep_hood->handle_weighProceed to Handlinghandle_dissolveDissolve in Appropriate Solventhandle_weigh->handle_dissolvehandle_reactionPerform Reactionhandle_dissolve->handle_reactioncleanup_deconDecontaminate Work Areahandle_reaction->cleanup_deconProceed to Cleanupcleanup_wasteSegregate Wastecleanup_decon->cleanup_wastecleanup_disposeDispose of Waste Properlycleanup_waste->cleanup_dispose

Caption: Workflow for handling (5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Inhalation Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • For large spills, contact your institution's environmental health and safety department.

Waste Disposal

Proper disposal of (5-Amino-[1][2][3]thiadiazol-2-ylsulfanyl)-acetic acid and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]

  • Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and empty containers, should be placed in a sealed, labeled container and disposed of as chemical waste.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste. Puncture the container to prevent reuse before disposal in a sanitary landfill, or consider reconditioning or recycling through approved vendors.[4]

References

  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PubMed Central. [Link]

  • Safety Data Sheet: Acetic acid. Carl ROTH. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.